Uty HY Peptide (246-254) (TFA)
描述
BenchChem offers high-quality Uty HY Peptide (246-254) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXUHOVPVSXPS-OZRRYZDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H78F3N15O15S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Uty HY Peptide (246-254) (TFA)
Core Concepts
Uty HY Peptide (246-254) is a specific, nine-amino-acid-long segment, or epitope, derived from the "ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome" (UTY) protein.[1][2][3] This peptide is significant in immunology as a male-specific minor histocompatibility antigen, denoted as H-Y.[1][3][4] In murine models, it is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[2][5][4][6] This presentation allows the immune system, specifically cytotoxic T-lymphocytes (CTLs), to recognize and target male cells.
The designation (TFA) indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This is a result of the purification process, which commonly uses trifluoroacetic acid in High-Performance Liquid Chromatography (HPLC).[2] The presence of TFA as a counterion can influence the peptide's net weight and enhance its solubility in aqueous solutions, though it is not typically found to interfere with most standard in vitro assays.[2]
The primary application of Uty HY Peptide (246-254) is in the study of T-cell mediated immune responses. It is a critical tool for investigating transplantation immunology, particularly in the context of graft-versus-host disease (GVH) where immune mismatches outside of the major MHC loci can cause rejection.[7][8] Furthermore, it serves as a model antigen in cancer immunotherapy research, for example, in studies involving the male-specific MB49 bladder cancer cell line, to track anti-tumor CD8+ T-cell responses.[9][10][11]
Quantitative and Physicochemical Data
The properties of the Uty HY Peptide (246-254) are summarized below. Note that molecular weight and formula differ between the free peptide and its common TFA salt form.
| Property | Value | Source(s) |
| Amino Acid Sequence | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI) | [2][12][13] |
| Alternate C-Terminus | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-NH2 (Amide) | [4][7] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ (Free Peptide) | [2][12][] |
| Molecular Weight | ~1196.4 g/mol (Free Peptide) | [2][12][] |
| TFA Salt Formula | C₅₅H₇₈F₃N₁₅O₁₅S₂ (Example with one TFA molecule) | [15][16] |
| TFA Salt Molecular Weight | ~1310.42 g/mol (Example with one TFA molecule) | [15] |
| Purity (Typical) | >95% (as determined by HPLC) | [7][12] |
| Appearance | Lyophilized white powder | [2][12] |
| MHC Restriction (Mouse) | H2-Db | [2][5][4] |
| Solubility | Soluble in water (e.g., 12.5 mg/mL) and PBS (e.g., 100 mg/mL with ultrasonication).[15] | [15] |
| Storage Conditions | Store lyophilized powder at -20°C or -80°C for long-term stability.[2][15] | [2][15] |
Signaling and Experimental Workflows
Antigen Processing and Presentation Pathway
The Uty HY peptide is an endogenous antigen, meaning it is processed and presented by male cells to the immune system. The pathway begins with the degradation of the full-length UTY protein by the immunoproteasome, a specialized form of the proteasome that is efficient at generating peptides suitable for MHC class I binding.[17][18] The resulting WMHHNMDLI peptide is transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide binds to the peptide-binding groove of a newly synthesized, unstable MHC class I molecule (H2-Db in mice). This binding stabilizes the MHC molecule, which is then transported to the cell surface for presentation to CD8+ T-cells.[6]
Figure 1: Uty HY (246-254) Antigen Presentation Pathway.
Experimental Workflow: Quantifying T-Cell Response
A common use for the Uty peptide is to quantify the magnitude of a male-specific CD8+ T-cell response. This is often done following an intervention, such as vaccination or immunotherapy in a tumor model. The workflow involves isolating immune cells (splenocytes) from experimental animals, stimulating them with the Uty peptide, and measuring the response using methods like ELISpot or flow cytometry.
Figure 2: Experimental Workflow for T-Cell Response Analysis.
Key Experimental Protocols
Protocol 4.1: IFN-γ ELISpot Assay
This protocol is adapted from studies measuring Uty-specific T-cell responses in mice with MB49 bladder tumors.[10][11]
-
Plate Coating: Coat a 96-well ELISpot plate (e.g., Multiscreen-HA) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C.
-
Cell Plating: Harvest splenocytes from immunized/experimental mice. Plate 1 x 10⁵ to 3 x 10⁵ splenocytes per well.
-
Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 0.5-1.0 µg/mL.[10][11] As a negative control, add medium alone.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[10][11]
-
Detection:
-
Wash the plate thoroughly to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2) and incubate for 2 hours at room temperature.[10]
-
Wash the plate and add streptavidin-alkaline phosphatase (Streptavidin-AP). Incubate for 1 hour.[10]
-
Wash again and develop the spots by adding a suitable substrate (e.g., BCIP/NBT or AEC).
-
-
Analysis: Stop the development reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The Uty-specific response is calculated by subtracting the spot count in control wells from the peptide-stimulated wells.[10][11]
Protocol 4.2: Tetramer Staining and Flow Cytometry
This protocol is used to directly visualize and enumerate Uty-specific CD8+ T-cells.[9][11]
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or tumor tissue of experimental mice. A typical starting number is 1-2 x 10⁶ cells per sample.
-
Tetramer Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Add a PE-conjugated H-2Db/WMHHNMDLI dextramer or tetramer at the manufacturer's recommended concentration.[11]
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
Surface Antibody Staining:
-
Without washing, add a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel includes an anti-mouse CD8α antibody (e.g., clone 53-6.7) and a viability dye to exclude dead cells.[11]
-
Incubate in the dark for 20-30 minutes on ice.
-
-
Washing: Wash the cells 1-2 times with FACS buffer by centrifugation.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.
-
Analysis:
-
Gate on live, single cells.
-
From the live singlet population, gate on CD8+ cells.
-
Within the CD8+ population, quantify the percentage of cells that are positive for the H-2Db/WMHHNMDLI tetramer.[9] This percentage represents the frequency of Uty-specific CD8+ T-cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epitopes | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 5. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]
- 6. MHC Related Products, MHC Peptides, Mouse MHC (H-2), Human MHC (HLA) [biosyn.com]
- 7. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 8. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 12. genscript.com [genscript.com]
- 13. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactivi.ro [reactivi.ro]
- 16. keyorganics.net [keyorganics.net]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Uty HY Peptide (246-254) in Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility antigen (mHA) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] As a male-specific antigen, it plays a crucial role in the immune responses associated with transplantation, particularly in graft-versus-host disease (GVHD) and graft rejection when there is a sex mismatch between donor and recipient (e.g., a male donor for a female recipient).[3][4] This guide provides a detailed overview of the mechanism of action of the Uty HY peptide (246-254), focusing on its interaction with the immune system, the signaling pathways it triggers, and the experimental protocols used to study these interactions.
Core Mechanism of Action: T-Cell Recognition of a Minor Histocompatibility Antigen
The immunogenicity of the Uty HY peptide (246-254) is rooted in its presentation by Major Histocompatibility Complex (MHC) class I molecules.[5] The fundamental steps of its mechanism of action are as follows:
-
Antigen Processing and Presentation: The Uty protein, like other intracellular proteins, is processed by the proteasome into smaller peptides.[5] The Uty HY peptide (246-254) is one such peptide. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[5]
-
MHC Class I Binding: Inside the endoplasmic reticulum, the Uty HY peptide (246-254) binds to the peptide-binding groove of MHC class I molecules. In mice, this peptide is specifically presented by the H2-Db molecule.[1][2] In humans, a UTY-derived peptide has been identified as an H-Y epitope restricted by HLA-B*07:02.[6]
-
Cell Surface Presentation: The peptide-MHC (pMHC) complex is then transported to the cell surface of antigen-presenting cells (APCs) and other nucleated cells.[7]
-
T-Cell Receptor (TCR) Recognition: The pMHC complex is recognized by the T-cell receptors (TCRs) of cytotoxic T lymphocytes (CTLs), which are typically CD8+ T cells.[5] This recognition is highly specific to the combination of the particular peptide and the MHC allele.
-
T-Cell Activation and Effector Function: Successful binding of the TCR to the pMHC complex, along with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs.[8] These effector CTLs can then recognize and kill any cells presenting the Uty HY peptide (246-254) on their surface, such as male-derived cells in a female recipient.
This process is central to the phenomenon of GVHD, where donor T-cells attack the recipient's tissues, and in the rejection of male solid organ grafts by female recipients.[9]
Quantitative Data
While specific quantitative data for the Uty HY peptide (246-254) is often context-dependent and found within specific research articles, the following table summarizes the types of quantitative data that are crucial for characterizing its immune activity.
| Parameter | Typical Range/Units | Significance |
| MHC Binding Affinity (KD) | nM to µM | Measures the stability of the peptide-MHC complex. Higher affinity often correlates with stronger immunogenicity. |
| T-Cell Proliferation | Stimulation Index (SI) or % of dividing cells | Indicates the extent of clonal expansion of peptide-specific T-cells. |
| Cytokine Production | pg/mL or IU/mL | Measures the effector function of activated T-cells (e.g., IFN-γ, TNF-α). |
| Cytotoxicity (% Lysis) | % | Quantifies the ability of CTLs to kill target cells presenting the peptide. |
Note: Specific values for Uty HY peptide (246-254) would require access to and compilation from multiple primary research publications.
Experimental Protocols
The study of the Uty HY peptide (246-254) involves several key experimental protocols to elucidate its mechanism of action.
Peptide-MHC Binding Assay
Objective: To quantify the binding affinity of the Uty HY peptide (246-254) to its restricting MHC molecule (e.g., H2-Db).
Methodology:
-
Recombinant MHC Production: Soluble MHC class I molecules are produced in bacterial or insect cell expression systems.
-
Competition Assay: A known high-affinity fluorescently labeled peptide is incubated with the recombinant MHC molecules in the presence of varying concentrations of the Uty HY peptide (246-254).
-
Quantification: The displacement of the fluorescent peptide by the Uty HY peptide is measured using techniques like fluorescence polarization or a high-throughput ELISA-based assay.[10] The concentration of the Uty HY peptide that causes 50% inhibition of the fluorescent peptide's binding (IC50) is determined and used to calculate the binding affinity.
T-Cell Proliferation Assay
Objective: To measure the proliferation of T-cells in response to stimulation with the Uty HY peptide (246-254).
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from a relevant animal model (e.g., a female mouse immunized with male cells).[11]
-
Cell Culture: The cells are cultured in the presence of the Uty HY peptide (246-254).
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into the DNA of dividing cells is measured.
-
CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.
-
ELISpot Assay for Cytokine Release
Objective: To quantify the number of peptide-specific T-cells secreting a particular cytokine (e.g., IFN-γ).
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Cell Incubation: Isolated PBMCs or splenocytes are added to the wells along with the Uty HY peptide (246-254) and incubated.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the locations of cytokine-secreting cells.
-
Analysis: The spots are counted using an automated ELISpot reader.
Peptide-MHC Tetramer Staining
Objective: To directly visualize and quantify peptide-specific T-cells.[12]
Methodology:
-
Tetramer Synthesis: Soluble pMHC complexes (Uty HY peptide + H2-Db) are biotinylated and conjugated to a fluorochrome-labeled streptavidin molecule, forming a tetrameric structure.[13]
-
Cell Staining: Isolated PBMCs or splenocytes are incubated with the fluorescently labeled pMHC tetramer, along with antibodies for cell surface markers like CD8.
-
Flow Cytometry Analysis: The percentage of CD8+ T-cells that bind to the tetramer is determined by flow cytometry.[13]
Signaling Pathways and Visualizations
Upon successful recognition of the Uty HY peptide (246-254)-MHC complex by the TCR, a complex intracellular signaling cascade is initiated within the CD8+ T-cell, leading to its activation.
Caption: TCR signaling cascade upon recognition of the Uty HY peptide-MHC complex.
Caption: A typical experimental workflow for studying T-cell responses to the Uty HY peptide.
Caption: Logical relationship for the immunogenicity of the Uty HY peptide in transplantation.
Conclusion
The Uty HY peptide (246-254) serves as a critical model for understanding the mechanisms of minor histocompatibility antigen-driven immune responses. Its action is a classic example of MHC class I-restricted T-cell recognition, leading to potent cytotoxic effects. A thorough understanding of its interaction with the immune system, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapies aimed at modulating immune responses in transplantation and potentially in cancer immunotherapy. The visualization of the associated signaling pathways and experimental workflows provides a clear framework for researchers and drug development professionals in this field.
References
- 1. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 4. Mechanisms of minor histocompatibility antigen immunogenicity: the role of infinitesimal versus structurally profound polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minor histocompatibility antigen - Wikipedia [en.wikipedia.org]
- 6. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Determining MHC Restriction of T-cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Minor histocompatibility antigens: presentation principles, recognition logic and the potential for a healing hand. | Joyce Lab [vumc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. viraxbiolabs.com [viraxbiolabs.com]
- 12. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ruo.mbl.co.jp [ruo.mbl.co.jp]
The Role of Uty HY Peptide (246-254) in T-Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254) is a minor histocompatibility antigen (mHAg) that plays a crucial role in T-cell mediated immune responses, particularly in the context of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), it is a key target for the female immune system in response to male cells or tissues. This technical guide provides an in-depth overview of the Uty HY peptide's function in T-cell recognition, detailing its biochemical properties, the experimental methodologies used to study its immunogenicity, and the signaling pathways it triggers upon T-cell receptor engagement.
Core Concepts of Uty HY Peptide (246-254) Recognition
The immune recognition of the Uty HY peptide is a highly specific process involving the presentation of the peptide by a Major Histocompatibility Complex (MHC) class I molecule to a cognate T-cell receptor (TCR) on a CD8+ cytotoxic T-lymphocyte (CTL).
Peptide Characteristics:
-
Origin: Derived from the mouse Uty protein (amino acids 246-254).[1][2][3]
-
MHC Restriction: Presented by the H2-Db MHC class I allele in mice.[1][2][3][4]
The Uty HY (246-254) peptide is considered an immunodominant epitope in the anti-HY immune response in H2-Db mice, meaning it elicits a strong and prevalent T-cell response compared to other peptides derived from Y-chromosome encoded proteins.[1][5]
Quantitative Analysis of Uty HY (246-254) Function
The interaction between the Uty HY peptide, the H2-Db molecule, and the specific TCR is characterized by its binding affinity and the subsequent activation of the T-cell. While the high affinity of this interaction is frequently cited, specific quantitative values are not consistently reported in the literature. The following tables summarize the key quantitative parameters and provide context from relevant studies.
Table 1: Peptide-MHC Binding Affinity
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | Not explicitly reported in the literature. Described as a high-affinity interaction. | RMA-S Stabilization Assay |
Table 2: T-Cell Activation
| Parameter | Value | Method | Reference |
| Half-maximal Effective Concentration (EC50) | Not explicitly reported in the literature. Uty-specific T-cells show robust activation. | IFN-γ ELISpot, Intracellular Cytokine Staining, In vivo CTL assays | [6][7] |
Table 3: Cognate T-Cell Receptor (TCR)
| TCR Chain | Sequence | Method | Reference |
| TCR α-chain | Not explicitly reported in the literature. | TCR Sequencing | N/A |
| TCR β-chain | Not explicitly reported in the literature. | TCR Sequencing | N/A |
Experimental Protocols
The study of Uty HY peptide (246-254) immunogenicity relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.
Peptide-MHC Class I Stabilization Assay (RMA-S Assay)
This assay is used to determine the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Principle: RMA-S cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low number of surface MHC class I molecules, which are unstable in the absence of a bound peptide. Exogenous peptides that can bind to the MHC molecules will stabilize them on the cell surface, and this increase in surface MHC can be quantified by flow cytometry.
Protocol:
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peptide Preparation: Dissolve the Uty HY (246-254) peptide (WMHHNMDLI) in DMSO to create a stock solution (e.g., 10 mg/mL) and then dilute to the desired concentrations in serum-free RPMI-1640.
-
Incubation:
-
Seed RMA-S cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Incubate the cells at 26°C overnight to allow for the accumulation of empty MHC class I molecules on the cell surface.
-
Add serial dilutions of the Uty HY peptide to the wells. Include a positive control peptide known to bind H2-Db and a negative control (no peptide).
-
Incubate the plate at 37°C for 4 hours to allow for peptide binding and MHC stabilization.
-
-
Staining:
-
Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with a fluorescently labeled anti-H2-Db antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live cells and measuring the mean fluorescence intensity (MFI) of H2-Db staining.
-
The increase in MFI correlates with the peptide's ability to bind and stabilize H2-Db.
-
T-Cell Proliferation Assay (CFSE Assay)
This assay measures the proliferation of Uty HY-specific T-cells in response to antigen stimulation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.
Protocol:
-
T-Cell Isolation: Isolate splenocytes from a female C57BL/6 mouse previously immunized with male splenocytes.
-
CFSE Labeling:
-
Resuspend the splenocytes at a concentration of 1-2 x 107 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding an equal volume of cold complete RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI-1640.
-
-
Co-culture:
-
Plate CFSE-labeled splenocytes in a 96-well plate at 2 x 105 cells/well.
-
Add irradiated male splenocytes (as antigen-presenting cells) at a 1:1 ratio.
-
As a positive control, stimulate cells with a mitogen like Concanavalin A. As a negative control, use irradiated female splenocytes.
-
Incubate the plate for 3-5 days at 37°C.
-
-
Staining and Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a TCR specific for the Uty HY/H2-Db complex (if available).
-
Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.
-
Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence.
-
Cytokine Release Assay (IFN-γ ELISpot)
This assay quantifies the number of Uty HY-specific T-cells that secrete IFN-γ upon antigen recognition.
Principle: The ELISpot (Enzyme-Linked ImmunoSpot) assay captures cytokines secreted by individual cells onto a membrane pre-coated with a specific capture antibody. The captured cytokine is then detected with a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with complete RPMI-1640 medium.
-
Isolate splenocytes from an immunized female mouse.
-
Add 2-5 x 105 splenocytes per well.
-
Stimulate the cells with the Uty HY (246-254) peptide at an optimal concentration (e.g., 1-10 µg/mL).
-
Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).
-
-
Analysis:
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways and Logical Relationships
The recognition of the Uty HY (246-254) peptide presented by H2-Db on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T-lymphocytes.
Caption: T-cell receptor signaling cascade initiated by Uty HY (246-254)/H2-Db recognition.
Caption: Experimental workflow for characterizing Uty HY (246-254) immunogenicity.
Conclusion
The Uty HY (246-254) peptide is a critical component in the study of minor histocompatibility antigens and their role in transplantation immunology. Its immunodominance and high affinity for the H2-Db molecule make it a potent stimulus for CD8+ T-cell responses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of T-cell recognition and to evaluate the efficacy of novel immunomodulatory therapies. Further research to precisely quantify the binding kinetics and T-cell activation thresholds, as well as to characterize the specific TCR repertoire, will undoubtedly provide deeper insights into the fundamental mechanisms of immune surveillance and allorecognition.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deconstructing the peptide-MHC specificity of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 4. jpt.com [jpt.com]
- 5. Identification of the immunodominant HY H2-D(k) epitope and evaluation of the role of direct and indirect antigen presentation in HY responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation [frontiersin.org]
Uty HY Peptide (246-254): An In-Depth Technical Guide on a Key Minor Histocompatibility Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), a nonamer with the amino acid sequence WMHHNMDLI, is a significant minor histocompatibility antigen (mHAg) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2][][4][5] As a male-specific antigen, it is recognized by the female immune system in instances of hematopoietic stem cell transplantation (HSCT) from male donors to female recipients, playing a crucial role in graft-versus-host disease (GVHD) and graft-versus-leukemia (GVL) effects. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), including its immunological properties, the experimental protocols used for its study, and the signaling pathways it triggers.
Immunological Properties
The Uty HY peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4][5] This presentation to CD8+ cytotoxic T lymphocytes (CTLs) makes it a primary target for the female immune response against male cells. The generation and presentation of this specific peptide are dependent on the immunoproteasome, highlighting the specialized antigen processing pathways involved.[6]
T-Cell Recognition and Response
The recognition of the Uty HY peptide (246-254) by the T-cell receptor (TCR) on CD8+ T cells is a critical event in the initiation of an immune response. This interaction, along with co-stimulation, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating male target cells presenting the Uty HY peptide.
Quantitative Data Summary
| Parameter | Description | Typical Range/Value | References |
| MHC Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the bond between the peptide and the MHC molecule. A lower Kd indicates higher affinity. | nM to µM range | N/A |
| IC50 (Cytotoxicity Assay) | The concentration of effector cells or peptide required to induce 50% lysis of target cells. | Varies depending on effector to target ratio and cell types. | N/A |
| Percentage of Specific T-Cells | The frequency of CD8+ T cells specific for the Uty HY peptide, often measured by tetramer staining. | Can range from <0.1% in naive animals to >10% after immunization. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the Uty HY peptide (246-254). Below are representative protocols for key experiments.
In Vivo Cytotoxicity Assay
This assay measures the ability of Uty HY-specific CTLs to kill target cells in a living organism.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from a female mouse (syngeneic to the effector cells).
-
Divide the splenocytes into two populations.
-
Pulse one population with the Uty HY peptide (246-254) at a concentration of 1-10 µg/mL for 1 hour at 37°C. The other population serves as an unpulsed control.
-
Label the peptide-pulsed and unpulsed populations with high and low concentrations of a fluorescent dye (e.g., CFSE), respectively.
-
-
Effector Cell Generation:
-
Immunize female mice with male splenocytes or the Uty HY peptide (246-254) adjuvanted with a suitable adjuvant (e.g., CpG oligodeoxynucleotides).
-
-
Adoptive Transfer and Analysis:
-
Co-inject the labeled target cell populations into the immunized female mice.
-
After a defined period (e.g., 18-24 hours), harvest the spleens or lymph nodes.
-
Analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.
-
Tetramer Staining for Uty HY-Specific T-Cells
This technique allows for the direct visualization and quantification of T cells specific for the Uty HY peptide.
Protocol:
-
Cell Preparation:
-
Obtain peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or naive mice.
-
-
Staining:
-
Incubate the cells with a fluorescently labeled H-2Db tetramer folded with the Uty HY peptide (246-254).
-
Co-stain with antibodies against surface markers such as CD8 and CD3.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for the Uty HY-H-2Db tetramer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the Uty HY peptide (246-254).
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling upon Uty HY peptide recognition.
Experimental Workflow for Uty HY-Specific T-Cell Characterization
Caption: Workflow for Uty HY T-cell analysis.
Conclusion
The Uty HY peptide (246-254) serves as a critical model antigen for studying the fundamental principles of T-cell immunology, particularly in the context of transplantation and GVHD. Its male-specific expression and defined MHC restriction make it an invaluable tool for dissecting the mechanisms of immune recognition and tolerance. A thorough understanding of its characteristics, coupled with robust experimental methodologies, is essential for the development of novel therapeutic strategies aimed at modulating immune responses in clinical settings. Further research to precisely quantify its binding kinetics and cytotoxic potential will undoubtedly contribute to advancing the fields of immunology and drug development.
References
An In-Depth Technical Guide to the Uty HY Peptide (246-254)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and immunological significance of the Uty HY peptide (246-254), a key minor histocompatibility antigen. It includes detailed experimental protocols and visual representations of associated biological pathways to support further research and therapeutic development.
Introduction and Discovery
The Uty HY peptide (246-254) is a nonameric peptide with the amino acid sequence WMHHNMDLI.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[4][5][6] This peptide is a male-specific minor histocompatibility (H-Y) antigen, meaning it can elicit an immune response when male cells or tissues are transplanted into a genetically identical (syngeneic) female recipient.[4][5]
The discovery of this peptide was a significant advancement in understanding the molecular basis of graft rejection in sex-mismatched transplantation. Early studies identified male-specific antigens recognized by female T cells, and the Uty-derived peptide was identified as an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[5][7] This specific recognition by cytotoxic T lymphocytes (CTLs) is a critical factor in the complex interplay of graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect.[8][9][10][11]
Physicochemical Properties
A summary of the key physicochemical properties of the mouse Uty HY (246-254) peptide is presented in Table 1.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI) | [1][2][3] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ | [1][3] |
| Molecular Weight | 1196.4 g/mol | [1][3] |
| Source | Synthetic | [1][3] |
| Purity (typical) | >95% (via HPLC) | [2] |
| Form | Lyophilized powder | [2] |
| Storage | -20°C | [2] |
Immunological Characteristics
The Uty HY (246-254) peptide is a crucial target for the adaptive immune system in the context of sex-mismatched transplantation.
MHC Restriction and T-Cell Recognition
Role in Transplantation Immunology
Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation, donor-derived female T cells can recognize the Uty HY peptide presented on the recipient's male cells, leading to an alloimmune response that can contribute to GVHD.[12]
Graft-versus-Leukemia (GVL) Effect: The expression of the Uty gene in certain hematologic malignancies makes the Uty HY peptide a target for donor CTLs.[8][9][10][11] This targeted killing of leukemia cells is a primary mechanism of the beneficial GVL effect, which is crucial for preventing relapse after transplantation.[8][9][10][11] The modest expression of UTY on host epithelial cells suggests that anti-UTY-specific T cells may mediate a GVL effect with a reduced risk of severe GVHD.[8]
Antigen Processing and Presentation Pathway
The generation and presentation of the Uty HY (246-254) peptide involve a series of intracellular events, with a key role played by the immunoproteasome.
The Uty protein, like other intracellular proteins, is targeted for degradation by the proteasome. The immunoproteasome, an isoform of the proteasome induced by inflammatory signals, plays a critical role in generating the correct peptide epitope for MHC class I presentation. The resulting peptide fragments, including Uty HY (246-254), are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[7] Within the ER, the peptide is loaded onto the H2-Db molecule, a process facilitated by the peptide-loading complex. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
T-Cell Receptor Signaling Pathway
Upon recognition of the Uty HY (246-254)-H2-Db complex, the T-cell receptor on a CD8+ T cell initiates a signaling cascade leading to T-cell activation, proliferation, and effector functions.
This intricate signaling network culminates in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, including cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the Uty HY (246-254) peptide.
Peptide Synthesis
Synthetic Uty HY (246-254) peptide (WMHHNMDLI) is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to a purity of >95%.[2] The lyophilized peptide is stored at -20°C.
In Vivo Cytotoxic T Lymphocyte (CTL) Priming and Assay
This protocol outlines the steps to prime a CTL response against the Uty HY peptide in vivo and subsequently measure the cytotoxic activity.
Materials:
-
Female C57BL/6 mice
-
Male C57BL/6 splenocytes (for priming)
-
Uty HY (246-254) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Chromium-51 (⁵¹Cr)
-
RPMI 1640 medium with 10% FBS
Protocol:
-
Priming: Inject female C57BL/6 mice intravenously with 2 x 10⁷ male C57BL/6 splenocytes.
-
Target Cell Preparation:
-
Harvest splenocytes from a naive female C57BL/6 mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µM Uty HY (246-254) peptide for 1 hour at 37°C. The other population serves as an unpulsed control.
-
Label the peptide-pulsed and unpulsed populations with high (e.g., 5 µM) and low (e.g., 0.5 µM) concentrations of CFSE, respectively.
-
Alternatively, for a chromium release assay, label the target cells with ⁵¹Cr.
-
-
In Vivo Cytotoxicity Assay:
-
Mix the two labeled target cell populations in a 1:1 ratio.
-
Inject the cell mixture intravenously into the primed mice.
-
After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the relative survival of the peptide-pulsed (high CFSE) versus the unpulsed (low CFSE) target cells.
-
The percentage of specific lysis is calculated as: [1 - (% peptide-pulsed cells in primed mice / % unpulsed cells in primed mice) / (% peptide-pulsed cells in naive mice / % unpulsed cells in naive mice)] x 100.
-
Chromium-51 Release Assay for Cytotoxicity
This in vitro assay quantifies the lytic activity of CTLs against target cells presenting the Uty HY peptide.
Protocol:
-
Effector Cell Preparation: Generate Uty HY-specific CTLs by co-culturing female splenocytes with irradiated male splenocytes for 5-7 days.
-
Target Cell Labeling:
-
Incubate target cells (e.g., male splenocytes or a suitable cell line pulsed with Uty HY peptide) with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C.
-
Wash the labeled target cells extensively to remove unincorporated ⁵¹Cr.
-
-
Co-culture:
-
Plate the labeled target cells at a constant number per well in a 96-well plate.
-
Add the effector CTLs at varying effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mass Spectrometry for Peptide Identification
This protocol describes the general workflow for identifying MHC-bound peptides, such as the Uty HY peptide, from cells.
Protocol:
-
Cell Lysis: Lyse a large number of male cells (e.g., splenocytes) in a buffer containing protease inhibitors.
-
Immunoaffinity Purification:
-
Prepare an antibody affinity column using a monoclonal antibody specific for the H2-Db molecule (e.g., B22.249).
-
Pass the cell lysate over the affinity column to capture the H2-Db-peptide complexes.
-
Wash the column extensively to remove non-specifically bound proteins.
-
-
Peptide Elution: Elute the bound H2-Db-peptide complexes from the column using an acidic buffer (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation: Separate the eluted peptides from the MHC heavy and light chains, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis: Analyze the collected peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: Compare the obtained peptide sequences against a protein database to identify the source protein (in this case, the Uty protein).
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the T-cell response to the Uty HY (246-254) peptide.
Table 2: T-Cell Response to Uty HY (246-254) Peptide
| Parameter | Value/Observation | Cell Type/Assay | Reference(s) |
| Precursor Frequency | Naive CD8+ T cells specific for Uty are detectable | Tetramer Staining | [7] |
| IFN-γ Production | Increased IFN-γ secretion upon peptide stimulation | ELISPOT, Intracellular Staining | [1] |
| IL-2 Production | A subset of responding T cells produce IL-2 | Intracellular Staining | [1] |
| In Vivo Cytotoxicity | Efficient lysis of peptide-pulsed target cells | In Vivo CTL Assay | [7] |
Note: While specific concentrations of cytokines and precise precursor frequencies are not consistently reported across studies, the qualitative and semi-quantitative data strongly indicate a robust and measurable T-cell response to the Uty HY (246-254) peptide.
Conclusion
The Uty HY (246-254) peptide remains a critical tool for studying the fundamental mechanisms of T-cell recognition, alloreactivity, and the complex balance between GVHD and GVL in transplantation immunology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this important minor histocompatibility antigen and its potential for therapeutic manipulation.
References
- 1. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating the Precursor Frequency of Naive Antigen-specific CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 7. Endogenous Naive CD8+ T Cell Precursor Frequency Regulates Primary and Memory Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. JCI - Autoimmune melanocyte destruction is required for robust CD8+ memory T cell responses to mouse melanoma [jci.org]
The Role of Uty HY Peptide (246-254) in Graft-versus-Host Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). It is an immune-mediated condition where donor T-cells recognize host tissues as foreign and mount an inflammatory attack. Minor histocompatibility antigens (mHAs) are a key class of antigens targeted in GVHD, particularly in the context of HLA-matched transplants. These antigens arise from polymorphic proteins that differ between the donor and recipient. One of the most well-characterized mHAs is the H-Y antigen, encoded by genes on the Y chromosome. In female-to-male HSCT, these male-specific antigens are recognized as foreign by the female donor's immune system.
This technical guide focuses on a specific and immunodominant H-Y antigen-derived peptide, the Uty HY peptide (246-254). We will delve into its fundamental role in the pathophysiology of GVHD, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Core Concepts: Uty HY Peptide (246-254)
The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI . It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In mice, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db. In humans, analogous peptides from Y-chromosome-encoded proteins are presented by various HLA class I molecules and can elicit potent CD8+ cytotoxic T-lymphocyte (CTL) responses.
The immunodominance of the Uty HY peptide (246-254) makes it a focal point for the anti-male immune response in female hosts. This robust recognition by the donor's T-cells in a female-to-male transplant setting is a critical initiating event in the development of GVHD.
Quantitative Data on Uty HY Peptide (246-254) in GVHD
The precise quantification of Uty HY peptide (246-254)-specific T-cells and their direct correlation with GVHD severity in human patients is an area of ongoing research. However, studies in both human subjects and mouse models provide compelling evidence for their significant role.
Table 1: Frequency of H-Y Specific T-cells in GVHD Patients
| Patient Cohort | Tissue/Sample Type | Frequency of H-Y Specific T-cells among CD8+ T-cells | GVHD Grade | Reference |
| Male recipients of female grafts with skin aGVHD | Skin Biopsy | 68% - 78% | Not specified | [1] |
| Male recipients of female grafts with aGVHD | Peripheral Blood Mononuclear Cells (PBMCs) | Increased ELISPOT response to H-Y peptides | Acute GVHD | [2] |
Table 2: Uty HY Peptide (246-254) in Mouse Models of GVHD
| Mouse Model | Experimental Condition | Outcome | Quantitative Measure | Reference |
| Female C57BL/6 mice receiving syngeneic male skin grafts | Pre-treatment with immature dendritic cells pulsed with Uty HY peptide (246-254) | Prolonged graft survival | Not specified | [3] |
| Female C57BL/6 mice immunized with male spleen cells | In vivo cytotoxicity assay | Elimination of Uty-pulsed target cells | Specific lysis of target cells | [4] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Cascade in GVHD
The recognition of the Uty HY peptide (246-254) presented on an antigen-presenting cell (APC) or a host target cell by a donor-derived CD8+ T-cell is the crucial first step in the GVHD cascade. This interaction triggers a complex intracellular signaling pathway, leading to T-cell activation, proliferation, and cytotoxic effector function.
Experimental Workflow: In Vivo Cytotoxicity Assay
A key method to assess the functional consequence of Uty HY peptide (246-254) recognition is the in vivo cytotoxicity assay. This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide in a living animal.
Detailed Experimental Protocols
Peptide Synthesis and Preparation
-
Peptide: Uty HY peptide (246-254) with the sequence WMHHNMDLI.
-
Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Verification: The identity of the peptide is confirmed by mass spectrometry.
-
Solubilization and Storage: The lyophilized peptide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Intracellular Cytokine Staining for IFN-γ
This protocol is for the detection of IFN-γ production by Uty HY peptide (246-254)-specific T-cells.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental animals or patients.
-
Stimulation:
-
Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.
-
Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., PMA and ionomycin) and a negative control (no peptide).
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
In Vivo Cytotoxicity Assay
This protocol details the steps for an in vivo cytotoxicity assay to measure the killing of Uty HY peptide (246-254)-pulsed target cells.[7]
-
Target Cell Preparation:
-
Isolate splenocytes from a naive syngeneic donor mouse.
-
Lyse red blood cells using ACK lysis buffer.
-
Divide the splenocytes into two populations.
-
-
Peptide Pulsing and Labeling:
-
Target Population: Pulse one population of splenocytes with 1-10 µg/mL of Uty HY peptide (246-254) for 1 hour at 37°C. Label these cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM), resulting in a CFSEhigh population.
-
Control Population: Incubate the second population of splenocytes without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM), resulting in a CFSElow population.
-
-
Adoptive Transfer:
-
Wash both cell populations extensively to remove excess peptide and CFSE.
-
Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.
-
Inject approximately 10 x 106 total cells intravenously into recipient mice (both GVHD model and control mice).
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cells by flow cytometry, gating on the CFSE-positive populations.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of CFSElow to CFSEhigh cells in both control and experimental mice.
-
The percentage of specific lysis is calculated using the following formula:
-
% Specific Lysis = [1 - (Ratio in control mice / Ratio in experimental mice)] x 100
-
-
Conclusion
The Uty HY peptide (246-254) is a critical mediator in the pathogenesis of GVHD in the context of female-to-male hematopoietic stem cell transplantation. Its immunodominant nature and presentation by common MHC class I molecules make it a potent target for donor T-cell responses. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of this peptide further and to develop novel therapeutic strategies aimed at mitigating its detrimental effects in GVHD. A deeper understanding of the molecular and cellular events initiated by the recognition of the Uty HY peptide (246-254) will be instrumental in improving the safety and efficacy of allogeneic HSCT.
References
- 1. In situ detection of HY-specific T cells in acute graft-versus-host disease-affected male skin after sex-mismatched stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo cytotoxicity of T cells cloned from rejecting allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 7. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
Uty HY Peptide (246-254): A Core Component in Organ Transplantation Immunology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), a minor histocompatibility antigen (mHAg), plays a pivotal role in the complex immunological landscape of organ transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the recipient's immune system in cases of sex-mismatched transplantation (male donor to female recipient). This guide provides a comprehensive technical overview of the Uty HY peptide (246-254), its immunological properties, and its relevance in graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.
The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1] This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), initiating an immune response that can lead to graft rejection. However, this same mechanism can be harnessed to eliminate residual leukemia cells in hematopoietic stem cell transplantation (HSCT), contributing to the GVL effect. Understanding the precise mechanisms of Uty HY peptide recognition and the subsequent T-cell response is crucial for developing strategies to modulate immune outcomes in transplantation.
Immunobiology of Uty HY Peptide (246-254)
The immunogenicity of the Uty HY peptide is a central factor in its role in transplantation immunology. As a non-self antigen in female recipients, it can elicit a potent CD8+ T-cell response. This response is a double-edged sword: while it can lead to the rejection of solid organ transplants and the development of GVHD in HSCT, it is also a critical component of the anti-leukemic GVL effect.
Several studies have highlighted the immunodominance of the Uty HY peptide in the anti-HY immune response. Following immunization of female mice with male cells, a significant portion of the responding CD8+ T cells are specific for the Uty HY peptide presented by H2-Db. One study found that approximately 1.3% of all host CD8+ T cells were specific for either the Uty or another HY antigen, Smcy, 15 days post-immunization, with this number increasing to between 2.2% and 2.8% by day 12.[2] This robust response underscores the importance of this single peptide in the overall anti-male immune response.
Quantitative Analysis of T-Cell Responses to Uty HY Peptide (246-254)
The quantification of T-cell responses to the Uty HY peptide is essential for assessing its immunological impact. Various assays are employed to measure different aspects of the T-cell response, including cytokine production, proliferation, and cytotoxicity. The following tables summarize the available quantitative data from studies investigating the Uty HY peptide.
| Assay Type | Cell Type | Peptide Concentration | Results | Reference |
| Intracellular Cytokine Staining (IFN-γ) | Host CD8+ T cells | 1 µM | Following immunization with 1x10^7 male splenocytes, ~1.3% of host CD8+ T cells were Uty or Smcy specific at day 15. This increased to 2.2-2.8% by day 12 with an immunizing dose of 2x10^7 splenocytes. | [2] |
| In Vivo Cytotoxicity Assay | Splenocytes | 1 µM | In day 15 primed female mice, Uty-specific CTLs rapidly lysed peptide-pulsed female target cells in an antigen-specific manner. Smcy-pulsed cells were observed to be rejected more efficiently than Uty-pulsed cells, though specific lysis percentages for Uty were not provided. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide in-depth protocols for key experiments used to study the Uty HY peptide (246-254).
In Vivo Cytotoxicity Assay
This assay measures the ability of Uty HY peptide-specific CTLs to kill target cells in a living animal.
Materials:
-
C57BL/6 (B6) female mice (immune and naive)
-
B6.SJL (Ly5.1+) female splenocytes (target cells)
-
Uty HY peptide (246-254) (WMHHNMDLI)
-
Irrelevant control peptide (e.g., GP33-41)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from B6.SJL female mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µM Uty HY peptide (246-254) in complete RPMI-1640 medium for 1 hour at 37°C.
-
Pulse the second population with 1 µM of an irrelevant control peptide under the same conditions.
-
-
CFSE Labeling:
-
Label the Uty-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).
-
Label the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM).
-
Quench the labeling reaction with fetal bovine serum (FBS).
-
-
Cell Injection:
-
Mix equal numbers of the CFSEhigh (Uty-pulsed) and CFSElow (control-pulsed) target cells.
-
Inject a total of 2 x 10^7 cells intravenously into both naive and day 15 immune female B6 mice.[2]
-
-
Analysis:
-
After a defined period (e.g., 8 hours), harvest spleens from the recipient mice.[2]
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the Ly5.1+ donor cells.
-
Determine the ratio of CFSEhigh to CFSElow cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immune mice / Ratio in naive mice)) * 100
-
IFN-γ ELISpot Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Uty HY peptide (246-254)
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PBS and PBS-Tween20 (PBST)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS.
-
Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.
-
Add 2 x 10^5 to 5 x 10^5 cells per well.
-
Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.
-
Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells extensively with PBST.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells with PBST.
-
Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells with PBST and then PBS.
-
-
Development and Analysis:
-
Add the appropriate substrate and monitor for the development of spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFUs) per million cells.
-
CFSE T-Cell Proliferation Assay
The CFSE (Carboxyfluorescein succinimidyl ester) assay is used to track the proliferation of T cells in response to antigenic stimulation.
Materials:
-
CFSE dye
-
Single-cell suspension of splenocytes or lymph node cells from female mice
-
Uty HY peptide (246-254)
-
Antigen-presenting cells (APCs) (e.g., irradiated male splenocytes)
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
CFSE Labeling:
-
Resuspend splenocytes or lymph node cells from female mice in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction with FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Co-culture the CFSE-labeled female T cells with irradiated male splenocytes (as APCs) at an appropriate ratio (e.g., 1:1).
-
Add Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.
-
Include an unstimulated control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD4).
-
Acquire the data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity within the CD8+ T-cell population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the proliferation index, which is the average number of divisions that a cell has undergone.
-
Signaling Pathways and Experimental Workflows
The recognition of the Uty HY peptide (246-254) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.
T-Cell Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated upon TCR engagement.
Caption: General T-Cell Receptor (TCR) signaling cascade.
Experimental Workflow for Assessing Uty HY Peptide Immunogenicity
The following diagram outlines a typical experimental workflow to characterize the immune response to the Uty HY peptide.
Caption: Workflow for Uty HY peptide immunogenicity assessment.
Conclusion
The Uty HY peptide (246-254) is a critical mHAg in the context of organ and hematopoietic stem cell transplantation. Its male-specific expression and potent immunogenicity make it a key driver of both detrimental GVHD and beneficial GVL responses. A thorough understanding of the quantitative aspects of the T-cell response to this peptide, facilitated by robust and reproducible experimental protocols, is paramount for the development of novel therapeutic strategies. By dissecting the signaling pathways and cellular interactions involved in the recognition of the Uty HY peptide, researchers can aim to selectively enhance the GVL effect while mitigating the risk of GVHD, ultimately improving the outcomes for patients undergoing transplantation. This guide provides a foundational resource for scientists and drug development professionals dedicated to advancing the field of transplantation immunology.
References
Immunogenicity of Uty HY Peptide (246-254) in Female Recipients: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Uty HY peptide (246-254), a minor histocompatibility (H-Y) antigen, is a critical component in the immune response of female recipients to male cells and tissues. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this nonamer peptide (WMHHNMDLI) is a potent immunogen in female mice of the H-2b haplotype. It elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response, which is a key factor in the rejection of male skin and organ grafts. This technical guide provides a comprehensive overview of the immunogenicity of the Uty HY peptide (246-254), detailing the underlying immunological mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, transplantation, and immunotherapy.
Introduction
Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules and can induce an immune response in genetically disparate individuals of the same species. The H-Y antigens, encoded by genes on the Y chromosome, are a classic example of mHags. In the context of transplantation from a male donor to a female recipient, these H-Y antigens are recognized as foreign, leading to an alloreactive immune response.
The Uty HY peptide (246-254) has been identified as an immunodominant H-Y epitope in C57BL/6 (H-2b) female mice. Its recognition by the female recipient's immune system triggers a potent CD8+ T-cell response, resulting in the elimination of male cells. This response has significant implications for transplantation, graft-versus-host disease (GVHD), and the development of immunotherapies. Understanding the immunogenicity of this specific peptide is crucial for developing strategies to modulate these immune responses.
Immunobiology of Uty HY Peptide (246-254)
Antigen Processing and Presentation
The Uty HY peptide (246-254) is an endogenous antigen in male cells. Its presentation to the immune system of a female recipient follows the MHC class I antigen processing pathway.[1][2]
-
Proteasomal Degradation: The Uty protein is degraded in the cytoplasm by the proteasome. The generation of the Uty(246-254) epitope is dependent on the immunoproteasome subunit LMP7.
-
Peptide Transport: The resulting peptide fragments, including Uty(246-254), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[3][4]
-
MHC Class I Loading: In the ER, the Uty(246-254) peptide binds to nascent MHC class I molecules (H-2Db in C57BL/6 mice). This binding is facilitated by a complex of chaperone proteins.[3][4]
-
Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is presented to CD8+ T cells.[3][4]
T-Cell Recognition and Activation
Female mice possess a repertoire of T cells capable of recognizing the Uty HY peptide (246-254) presented by H-2Db molecules. The interaction between the T-cell receptor (TCR) on a CD8+ T cell and the Uty(246-254)/H-2Db complex initiates a signaling cascade leading to T-cell activation.[3][5][6]
-
TCR Engagement: The TCR on a naive CD8+ T cell specifically recognizes the Uty(246-254) peptide within the groove of the H-2Db molecule.[7]
-
Signal Transduction: This binding event triggers a series of intracellular signaling events, involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment and activation of ZAP-70, and the activation of downstream pathways such as the PLCγ1, MAPK, and PI3K-AKT pathways.[6][8][9][10]
-
T-Cell Proliferation and Differentiation: Activated CD8+ T cells undergo clonal expansion and differentiate into effector cytotoxic T lymphocytes (CTLs) and memory T cells.[3]
-
Effector Function: Effector CTLs can recognize and kill male target cells presenting the Uty(246-254) peptide through the release of cytotoxic granules containing perforin (B1180081) and granzymes, and through Fas/FasL interactions.
Quantitative Assessment of Immunogenicity
The immunogenicity of the Uty HY peptide (246-254) can be quantified using various immunological assays. The following tables summarize representative quantitative data from studies in female C57BL/6 mice.
Table 1: Frequency of Uty HY (246-254)-Specific CD8+ T Cells
| Assay | Tissue | Stimulus | Time Point (post-immunization) | Frequency of CD8+ T cells | Reference |
| Tetramer Staining | Spleen | Male Splenocytes | Day 10 | ~0.5 - 1.5% of CD8+ T cells | [11][12] |
| Tetramer Staining | Peripheral Blood | Male Bone Marrow | Day 14 | ~1 - 2.5% of CD8+ T cells | [11] |
| Intracellular Cytokine Staining (IFN-γ) | Spleen | Male Splenocytes | Day 15 | ~1.0 - 2.0% of CD8+ T cells | [13] |
Table 2: In Vivo Cytotoxic T Lymphocyte (CTL) Activity
| Target Cells | Recipient Mice | Time Point (post-transfer) | Specific Lysis (%) | Reference |
| Uty(246-254)-pulsed splenocytes | Female mice immunized with male splenocytes | 4 hours | ~40 - 60% | [13] |
| Uty(246-254)-pulsed splenocytes | Female mice immunized with male bone marrow | 18-24 hours | >98% | [11] |
| Male splenocytes | Female mice immunized with male splenocytes | 72 hours | ~94% | [13] |
Table 3: Cytokine Production by Uty HY (246-254)-Specific T Cells
| Assay | Cell Type | Stimulus | Cytokine | Response | Reference |
| ELISpot | Splenocytes | Uty(246-254) peptide | IFN-γ | Significant number of spot-forming cells | [14] |
| Intracellular Cytokine Staining | Splenocytes | Uty(246-254) peptide | IFN-γ | Increased percentage of IFN-γ+ CD8+ T cells | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunogenicity of the Uty HY peptide (246-254).
In Vivo Cytotoxicity Assay
This assay measures the ability of effector CTLs to kill target cells in a living animal.[15][16][17][18]
Materials:
-
Female C57BL/6 mice (immunized with male cells and naive controls)
-
Spleens from naive female C57BL/6 mice (for target cells)
-
Uty HY (246-254) peptide (WMHHNMDLI)
-
Irrelevant control peptide (e.g., from ovalbumin)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 μM and 0.5 μM)
-
RPMI 1640 medium, fetal bovine serum (FBS), penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension from the spleens of naive female C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the Uty HY (246-254) peptide (1-10 μg/mL) for 1 hour at 37°C.[16]
-
Pulse the second population with an irrelevant control peptide.
-
-
CFSE Labeling:
-
Label the Uty HY peptide-pulsed cells with a high concentration of CFSE (e.g., 5 μM) to create the CFSEhigh population.[15]
-
Label the control peptide-pulsed cells with a low concentration of CFSE (e.g., 0.5 μM) to create the CFSElow population.[15]
-
Wash the cells extensively to remove excess peptide and CFSE.[15]
-
-
Adoptive Transfer:
-
Analysis:
-
After a defined period (e.g., 4, 18, or 24 hours), harvest the spleens from the recipient mice.[16]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the CFSEhigh and CFSElow populations and determine the ratio of the two populations in each mouse.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of CFSEhigh to CFSElow cells in both naive and immunized mice.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naive mice)) * 100[17]
-
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of cytokine-secreting cells at the single-cell level.[19][20][21]
Materials:
-
ELISpot plates (e.g., PVDF-membrane 96-well plates)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Spleens from immunized and naive female C57BL/6 mice
-
Uty HY (246-254) peptide
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
CO2 incubator
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with the anti-mouse IFN-γ capture antibody overnight at 4°C.[20]
-
Wash the plates with sterile PBS.
-
Block the wells with blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare single-cell suspensions from the spleens of immunized and naive mice.[22]
-
Add a defined number of splenocytes (e.g., 2 x 10^5 to 5 x 10^5 cells/well) to the coated wells.
-
Stimulate the cells with the Uty HY (246-254) peptide (1-10 μg/mL). Include negative controls (no peptide) and positive controls (e.g., Concanavalin A).[21]
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.[21]
-
-
Detection:
-
Spot Development and Analysis:
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay allows for the simultaneous identification of cell surface markers and intracellular cytokine production.[23][24][25][26]
Materials:
-
Spleens from immunized and naive female C57BL/6 mice
-
Uty HY (246-254) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fluorochrome-conjugated antibody against intracellular IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.[23]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.[25]
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ-positive cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the immunogenicity of the Uty HY peptide (246-254).
Caption: MHC Class I Antigen Processing and Presentation Pathway for Uty HY Peptide (246-254).
Caption: T-Cell Receptor (TCR) Signaling Pathway upon Recognition of Uty HY Peptide (246-254).
Caption: Experimental Workflow for Assessing the Immunogenicity of Uty HY Peptide (246-254).
Conclusion
The Uty HY peptide (246-254) is a powerful tool for studying the fundamental mechanisms of T-cell-mediated immunity, transplant rejection, and GVHD. Its well-defined nature as an immunodominant minor histocompatibility antigen in the H-2b mouse model makes it an invaluable reagent for immunological research. The quantitative assays and detailed protocols provided in this guide offer a robust framework for investigating the cellular and molecular aspects of the immune response to this peptide. A thorough understanding of the immunogenicity of the Uty HY peptide (246-254) will continue to inform the development of novel strategies for modulating immune responses in various clinical settings, from improving transplantation outcomes to designing more effective cancer immunotherapies.
References
- 1. immunology.org [immunology.org]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. T-cell receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo cytotoxic T lymphocyte assay [bio-protocol.org]
- 18. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 19. ELISPOT protocol | Abcam [abcam.com]
- 20. mabtech.com [mabtech.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Intracellular Cytokine Staining Protocol [anilocus.com]
- 24. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 25. lerner.ccf.org [lerner.ccf.org]
- 26. gut.bmj.com [gut.bmj.com]
An In-depth Technical Guide to the Uty HY Peptide (246-254)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The Uty HY Peptide (246-254) is a minor histocompatibility (H-Y) antigen-derived peptide, which plays a significant role in immunology, particularly in the contexts of organ transplantation and graft-versus-host disease. This nonapeptide, with the sequence WMHHNMDLI, is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (Uty). It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H2-Db, and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). The immunodominance of this peptide makes it a key target of the immune response in female-to-male transplantation scenarios.
Peptide Sequence and Physicochemical Properties
The fundamental characteristics of the Uty HY Peptide (246-254) are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | WMHHNMDLI | [1] |
| One-Letter Code | Trp-Met-His-His-Asn-Met-Asp-Leu-Ile | [1] |
| Molecular Formula | C53H77N15O13S2 | N/A |
| Molecular Weight | 1196.4 g/mol | N/A |
| MHC Restriction | H2-Db | [1] |
Three-Dimensional Structure
As of the latest available data, a specific Protein Data Bank (PDB) ID for the crystal structure of the Uty HY Peptide (246-254) in complex with the H2-Db molecule has not been identified. However, the structural analysis of other peptides bound to H2-Db reveals a conserved peptide-binding groove. The peptide adopts a bulged conformation, with anchor residues at specific positions making critical contacts within the binding groove of the MHC molecule. For the Uty HY peptide, the anchor residues are predicted to be at position 5 (Asparagine) and position 9 (Isoleucine), which would fit into the corresponding pockets of the H2-Db binding groove.
A hypothetical representation of the peptide-MHC interaction is depicted below.
Caption: Hypothetical binding of Uty HY peptide to the H2-Db groove.
Immunogenicity and T-Cell Response
The Uty HY peptide (246-254) is an immunodominant epitope, meaning it elicits a strong and focused CTL response. The nature of this response can, however, be modulated by the context in which the peptide is presented.
-
Immunization: Presentation of the WMHHNMDLI peptide by mature, activated antigen-presenting cells (APCs) leads to the robust activation and expansion of specific CD8+ T cells, resulting in an effective cytotoxic response.[2]
-
Tolerance Induction: Conversely, presentation of the same peptide by immature or resting APCs can lead to T-cell tolerance or anergy.[2][3] This has significant implications for transplantation, where inducing tolerance to H-Y antigens is a key goal.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the Uty HY Peptide (246-254). These are generalized protocols that can be specifically adapted for this peptide.
MHC Class I Stabilization Assay (T2 Cell-Based)
This assay is used to determine the ability of an exogenous peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient cells, such as the T2 cell line.
Materials:
-
T2 cells (TAP-deficient, express HLA-A2, but can be engineered to express H2-Db)
-
Uty HY Peptide (246-254), lyophilized
-
Control peptides (a known high-affinity H2-Db binder and a non-binding peptide)
-
Serum-free cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Brefeldin A (optional, for measuring complex stability)
-
Anti-H2-Db antibody (fluorescently conjugated, e.g., FITC or PE)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture T2 cells in complete medium (RPMI 1640 + 10% FBS) at 37°C, 5% CO2.
-
Peptide Preparation: Reconstitute the Uty HY peptide and control peptides in sterile DMSO to a stock concentration of 10 mM and then dilute in serum-free medium to working concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).
-
Peptide Incubation:
-
Harvest T2 cells and wash twice with serum-free medium.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted peptides to the respective wells.
-
Incubate at 37°C for 2-4 hours to allow for peptide binding and MHC stabilization.
-
-
Antibody Staining:
-
Wash the cells twice with cold FACS buffer (PBS + 2% FBS).
-
Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated anti-H2-Db antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of H2-Db staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization.
-
Caption: Workflow for the MHC Class I stabilization assay.
In Vitro T-Cell Stimulation and Cytokine Production Assay
This protocol outlines the stimulation of splenocytes from a female mouse (previously immunized with male cells or the Uty HY peptide) to measure the specific T-cell response.
Materials:
-
Splenocytes from an immunized female C57BL/6 mouse
-
Uty HY Peptide (246-254)
-
Control peptides
-
Complete RPMI 1640 medium
-
Recombinant mouse IL-2
-
Brefeldin A
-
Anti-mouse CD8 antibody (fluorescently conjugated)
-
Anti-mouse IFN-γ antibody (fluorescently conjugated, for intracellular staining)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from the immunized mouse and prepare a single-cell suspension.
-
Cell Plating: Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.
-
Peptide Stimulation:
-
Add the Uty HY peptide or control peptides to the wells at a final concentration of 1-10 µg/mL.
-
Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
-
Incubate at 37°C, 5% CO2.
-
-
Intracellular Cytokine Staining:
-
After 2 hours of incubation, add Brefeldin A to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ.
-
-
Flow Cytometry:
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.
-
References
The UTY Gene and its Protein Product: A Technical Guide to the Source of the Uty HY Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Y-chromosome-linked, ubiquitously transcribed tetratricopeptide repeat (UTY) gene, and its corresponding protein, play a multifaceted role in cellular biology, extending beyond their debated enzymatic functions. This technical guide provides an in-depth exploration of the UTY gene and protein, with a specific focus on its critical role as a source of the male-specific minor histocompatibility (H-Y) antigen, the Uty peptide. This guide consolidates current knowledge on UTY's molecular characteristics, its involvement in signaling pathways, and its significance in immunology and transplantation medicine. Detailed experimental protocols for the identification and characterization of Uty-derived peptides are provided, alongside quantitative data and visual workflows to support advanced research and therapeutic development.
The UTY Gene and its Protein Product
The UTY gene, also known as KDM6C, is located on the Y chromosome and is the paralog of the X-linked KDM6A (UTX) gene.[1] It encodes a protein characterized by the presence of tetratricopeptide repeats (TPRs) at the N-terminus, which are known to mediate protein-protein interactions, and a Jumonji C (JmjC) domain at the C-terminus, which is typically associated with histone demethylase activity.
Function and Enzymatic Activity
The UTY protein is a component of the minor histocompatibility antigen system, which can lead to graft rejection of male stem cell grafts.[2] Its function as a histone demethylase has been a subject of debate. While the homologous UTX protein is a known histone H3 lysine (B10760008) 27 (H3K27) demethylase, the catalytic activity of UTY has been considered weak or absent in some studies.[3] However, other biochemical and crystallographic evidence demonstrates that human UTY is an active Nϵ-methyl lysyl demethylase, capable of demethylating H3K27-containing peptides, albeit with reduced activity compared to UTX due to subtle differences in substrate binding.[3]
Beyond its demethylase activity, UTY has demonstrated demethylase-independent functions that are crucial for embryonic development, where it shows functional redundancy with UTX.[4] UTY is also implicated in transcriptional regulation through its interaction with other proteins and protein complexes.
Protein Interactions and Complexes
The TPR motifs of the UTY protein facilitate its involvement in protein-protein interactions.[5] UTY binds effectively with TLE1, a transcriptional corepressor.[5] The UTY/TLE1 complex is believed to interact with and modulate the activity of the Runt-related transcription factor 1 (RUNX1), a key player in hematopoiesis.[5] Furthermore, both UTX and UTY have been shown to associate with the H3K4 methyl-transferase complex component RBBP5.[4]
Quantitative Data: UTY Gene Expression
UTY is expressed broadly across various human cells and tissues, though its expression levels are generally lower than its X-linked homolog, UTX.[6] Analysis of RNA-sequencing data provides a quantitative overview of its transcription across different tissues.
| Tissue | Median Expression (TPM) | Data Source |
| Testis | 11.8 | GTEx |
| Pluripotent Stem Cells (SEES3) | ~12 | bioRxiv[6] |
| Pluripotent Stem Cells (H1) | ~2 | bioRxiv[6] |
| Lung | 4.5 | GTEx |
| Thyroid | 4.2 | GTEx |
| Adipose - Subcutaneous | 3.9 | GTEx |
| Skeletal Muscle | 3.5 | GTEx |
| Whole Blood | 3.1 | GTEx |
| Heart - Left Ventricle | 2.8 | GTEx |
| Liver | 1.1 | GTEx |
| Table 1: Median gene expression of UTY in selected human tissues and cell lines. TPM (Transcripts Per Kilobase Million) values are derived from the GTEx Portal and a study on human pluripotent stem cells.[6] |
UTY as the Source of the HY Minor Histocompatibility Antigen
Minor histocompatibility antigens (mHAgs) are immunogenic peptides derived from polymorphic proteins that, when presented by major histocompatibility complex (MHC) molecules, can elicit T-cell responses in an allogeneic setting, such as stem cell or organ transplantation.[7] The UTY protein is a well-established source of male-specific H-Y antigens.
Identified Uty HY Peptides
Specific peptide epitopes derived from the UTY protein have been identified in both mice and humans. These peptides are processed intracellularly and presented by MHC class I molecules on the surface of male cells, making them targets for the immune system of a female recipient.
| Species | Peptide Sequence | MHC Restriction |
| Mouse | WMHHNMDLI | H2-Db |
| Human | LPHNHTDL | HLA-B8 |
| Human | (Unspecified) | HLA-B60 |
| Table 2: Characterized HY antigen peptides derived from the UTY protein.[2] |
Signaling and Antigen Presentation Pathways
UTY in Transcriptional Regulation
UTY is involved in transcriptional regulation, partly through its interaction with the RUNX1 transcription factor. The UTY/TLE1 complex can bind to RUNX1, potentially acting as a repressor and modulating RUNX1's role in hematopoiesis and its influence on signaling pathways like the Wnt/β-catenin pathway.[5][8]
MHC Class I Presentation of the Uty HY Peptide
The generation and presentation of the Uty HY peptide follow the classical MHC class I antigen processing pathway. This process allows CD8+ T cells to recognize and eliminate male cells in a female host.
Experimental Protocols
Identification of MHC Class I-Bound Peptides from UTY
This protocol outlines a robust method for the unbiased identification of the immunopeptidome, including Uty-derived peptides, from cell lines or tissues using immunoaffinity purification and mass spectrometry.[9]
5.1.1. Materials and Reagents
-
Cell Lysis Buffer: 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors.
-
Antibody: W6/32 (pan-MHC class I) antibody conjugated to Protein A Sepharose beads.
-
Wash Buffers: Tris-buffered saline (TBS) with varying NaCl concentrations.
-
Elution Buffer: 10% Acetic Acid.
-
Solid Phase Extraction (SPE) C18 columns.
-
Mass Spectrometer (e.g., Orbitrap) coupled with nano-ultra-performance liquid chromatography (nUPLC).
5.1.2. Protocol
-
Cell Lysis: Harvest approximately 250–500 million male cells and wash three times with cold PBS. Lyse cells in detergent-containing lysis buffer on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 60 minutes at 4°C to pellet cellular debris.
-
Immunoaffinity Purification: Pass the cleared lysate over the W6/32 antibody-conjugated Sepharose column.
-
Column Washing: Sequentially wash the column with:
-
10 column volumes (c.v.) of cell lysis buffer (without detergent).
-
10 c.v. of 50 mM Tris, pH 8.0, with 150 mM NaCl.
-
10 c.v. of 50 mM Tris, pH 8.0, with 450 mM NaCl.
-
10 c.v. of 50 mM Tris, pH 8.0, with 150 mM NaCl.
-
10 c.v. of 50 mM Tris, pH 8.0.
-
-
Peptide Elution: Elute the bound MHC-peptide complexes with 10% acetic acid.
-
Peptide Separation: Separate the peptides from the MHC heavy and light chains using a C18 SPE column.
-
LC-MS/MS Analysis: Analyze the eluted peptides by nUPLC-MS/MS.
-
Data Analysis: Search the resulting spectra against a human protein database (including the UTY protein sequence) to identify peptide sequences.
Synthesis and Functional Testing of Uty HY Peptide
5.2.1. Peptide Synthesis and Purification
-
Synthesis: Synthesize the identified Uty HY peptide (e.g., WMHHNMDLI) using standard Fmoc solid-phase peptide synthesis (SPPS).[10]
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA).[11]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Verification: Confirm the molecular mass of the purified peptide by mass spectrometry.[11]
5.2.2. In Vitro T-Cell Cytotoxicity Assay This assay determines the ability of T cells to recognize and kill target cells presenting the synthetic Uty HY peptide.[13]
-
Target Cell Preparation: Use a female-derived, MHC-matched cell line (e.g., lymphoblastoid cell line) as target cells.
-
Peptide Pulsing: Divide the target cells into two groups. Pulse one group with the synthetic Uty HY peptide (e.g., 1-10 µg/mL) for 1-2 hours at 37°C. The other group remains unpulsed as a negative control.
-
Effector Cell Preparation: Isolate T cells (effector cells) from a female donor previously sensitized to the male antigen (e.g., from a female who has received a male blood transfusion or graft).
-
Co-culture: Co-culture the effector T cells with the pulsed and unpulsed target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4-6 hours.
-
Quantify Killing: Measure target cell lysis using a flow cytometry-based assay, quantifying the decrease in live, peptide-loaded target cells.[13]
Applications and Future Directions
The role of the UTY protein and its derived HY peptides is of significant interest in several fields:
-
Transplantation Medicine: Understanding the immunogenicity of Uty HY peptides is crucial for managing graft-versus-host disease (GVHD) and graft rejection in sex-mismatched hematopoietic stem cell and solid organ transplantation.
-
Cancer Immunotherapy: As UTY is expressed in various tissues, its derived peptides could potentially serve as targets for T-cell-based immunotherapies in male-specific cancers or for developing cancer vaccines.
-
Autoimmune Disease: The differential expression and function of UTY and UTX may contribute to the observed sex bias in many autoimmune diseases.
Future research should continue to explore the full spectrum of UTY's demethylase-independent functions, further delineate its role in transcriptional regulation, and identify additional Uty-derived T-cell epitopes presented by different HLA alleles. This knowledge will be instrumental in developing more targeted and personalized therapeutic strategies for a range of diseases.
References
- 1. genecards.org [genecards.org]
- 2. UTY (gene) - Wikipedia [en.wikipedia.org]
- 3. Gene - UTY [maayanlab.cloud]
- 4. Mass spectrometry-based identification of MHC-bound peptides for immunopeptidomics. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Minor Histocompatibility Antigen-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RUNX1 promotes tumour metastasis by activating the Wnt/β-catenin signalling pathway and EMT in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peptide synthesis and purification [bio-protocol.org]
- 12. bachem.com [bachem.com]
- 13. m.youtube.com [m.youtube.com]
Basic properties and characteristics of Uty HY Peptide (246-254) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Uty HY Peptide (246-254), supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic nonapeptide that represents a significant tool in immunological research. As a male-specific minor histocompatibility (H-Y) antigen, this peptide is the immunodominant epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3][4][5][6] It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H2-Db.[3][4][6] This recognition is a key factor in immune responses in sex-mismatched transplantation scenarios, particularly in graft-versus-host disease (GVHD) and graft rejection.[7][8][9] This guide provides a comprehensive overview of the peptide's fundamental properties, its role in T-cell activation, and detailed experimental protocols for its application in research settings.
Core Properties and Characteristics
Uty HY Peptide (246-254) is a well-characterized peptide with defined physicochemical properties. The trifluoroacetate salt form is a common result of the purification process using high-performance liquid chromatography (HPLC) and generally enhances the peptide's solubility in aqueous solutions.[4]
| Property | Value | Reference(s) |
| Amino Acid Sequence | Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI) | [4][6] |
| Molecular Formula | C53H77N15O13S2 | [4][6][10] |
| Molecular Weight | 1196.4 g/mol | [4][6][10] |
| Purity (by HPLC) | Typically >95% | [4][6][10] |
| Appearance | Lyophilized white powder | [4] |
| Storage Conditions | Store lyophilized at -20°C. For solutions, store at -80°C. | [4][10][11] |
| MHC Restriction | H2-Db (Mouse) | [3][4][6] |
Biological Function and Immunological Significance
Uty HY Peptide (246-254) is a minor histocompatibility antigen, which are peptides derived from polymorphic proteins that can elicit an immune response in the context of transplantation between MHC-matched, but genetically disparate individuals.[9]
-
Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation (HSCT), donor female T-cells can recognize the Uty HY peptide presented on the cells of the male recipient, leading to an immune attack against the recipient's tissues, a condition known as GVHD.[7][8][9] Antibodies against UTY have been correlated with chronic GVHD.[7][8]
-
Graft Rejection: Conversely, in male-to-female solid organ or skin transplantation, the female recipient's immune system can recognize the Uty HY peptide on the male graft, leading to rejection.[3]
-
Immunodominance: In the C57BL/6 mouse model, the T-cell response to the H-Y antigen is immunodominant, with the majority of the CTL response directed against the Uty (246-254) epitope over other potential epitopes, such as from the Smcy protein.[2]
-
Tolerance Induction: Due to its key role in rejection, the Uty HY peptide has been used in experimental models to induce immunological tolerance. Administration of the peptide in specific contexts can lead to prolonged survival of male grafts in female recipients.[3]
T-Cell Receptor Signaling Pathway
The recognition of the Uty HY (246-254) peptide presented by the H2-Db molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell is the initiating event for a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and the execution of its effector functions, such as cytotoxicity.
References
- 1. Amelioration of autoimmunity with an inhibitor selectively targeting all active centres of the immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 7. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The predictive value of HY antibodies for chronic graft-versus-host disease [gvhdhub.com]
- 9. Molecular Disparity of HY Antigen Affects Chronic Graft-Versus-Host Disease and Relapse in Female-to-Male Stem Cell Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. targetmol.cn [targetmol.cn]
Methodological & Application
Application Notes and Protocols for ELISpot Assay: Detecting Uty HY Peptide-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection and quantification of individual cells secreting a specific protein, such as a cytokine.[1][2][3] This makes it a powerful tool for monitoring antigen-specific T-cell responses, which is crucial in immunology research, vaccine development, and cancer immunotherapy.[1][4][5] These application notes provide a detailed protocol for the detection of T-cells specific for the Uty HY peptide, a minor histocompatibility antigen, using the ELISpot assay.
The Uty protein is encoded on the Y chromosome, and peptides derived from it can be presented by MHC molecules on the surface of male cells. In female recipients of male hematopoietic stem cell transplants, these Uty-derived peptides can be recognized as foreign antigens, leading to a T-cell mediated graft-versus-leukemia effect or graft-versus-host disease. Therefore, monitoring T-cell responses to Uty HY peptides is of significant interest.
Principle of the ELISpot Assay
The ELISpot assay is a modification of the ELISA technique.[1][6] It utilizes a 96-well plate with a membrane, typically PVDF, coated with a capture antibody specific for the analyte of interest (e.g., Interferon-gamma, IFN-γ).[1][2] When peripheral blood mononuclear cells (PBMCs) are cultured in these wells in the presence of a stimulating antigen, such as the Uty HY peptide, specific T-cells will be activated and secrete the cytokine.[3] This secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell.[2] After an incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added.[2] This is followed by the addition of an enzyme-conjugated streptavidin and a substrate that precipitates, forming a visible spot at the location of each cytokine-secreting cell.[2][7] Each spot represents a single reactive T-cell.[2]
Experimental Workflow Diagram
Caption: A diagram illustrating the major steps of the ELISpot assay, from plate preparation to data analysis.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times may be necessary for specific experimental conditions.
Materials:
-
Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-membrane 96-well ELISpot plates
-
Uty HY peptide (lyophilized)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete medium)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control, if peptide is dissolved in DMSO)
-
PBS (Phosphate Buffered Saline)
-
Automated ELISpot reader or microscope
Procedure:
1. Plate Preparation: 1.1. Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute. 1.2. Wash the plate 5 times with 200 µL/well of sterile PBS. 1.3. Dilute the IFN-γ capture antibody to the recommended concentration in sterile PBS. 1.4. Add 100 µL of the diluted capture antibody to each well. 1.5. Incubate the plate overnight at 4°C.
2. Cell Preparation: 2.1. Isolate PBMCs from fresh blood samples using density gradient centrifugation (e.g., Ficoll-Paque).[2] 2.2. Wash the isolated PBMCs twice with complete medium. 2.3. Resuspend the cells in complete medium and perform a cell count to determine viability and concentration. 2.4. Adjust the cell concentration to 2-5 x 10^6 cells/mL in complete medium. Cryopreserved cells can also be used, but should be rested for at least one hour after thawing.[1][2]
3. Incubation with Antigen: 3.1. Wash the antibody-coated plate 5 times with 200 µL/well of sterile PBS. 3.2. Block the membrane by adding 200 µL/well of complete medium and incubating for at least 30 minutes at 37°C. 3.3. Prepare the Uty HY peptide solution. Dissolve the lyophilized peptide in sterile DMSO to create a stock solution, and then dilute to the desired final concentration (typically 1-10 µg/mL) in complete medium.[8] 3.4. Prepare control wells:
- Negative Control: Complete medium only (or with the same concentration of DMSO used for the peptide).
- Positive Control: Complete medium with a mitogen like PHA (e.g., 5 µg/mL) or anti-CD3 antibody.[1] 3.5. Remove the blocking medium from the plate. 3.6. Add 100 µL of the prepared cell suspension to each well (resulting in 2-5 x 10^5 cells/well). 3.7. Add 100 µL of the Uty HY peptide solution or control solutions to the respective wells. 3.8. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
4. Detection of Secreted Cytokine: 4.1. Wash the plate 5 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST). 4.2. Dilute the biotinylated detection antibody in PBST as recommended by the manufacturer. 4.3. Add 100 µL of the diluted detection antibody to each well. 4.4. Incubate for 2 hours at room temperature. 4.5. Wash the plate 5 times with 200 µL/well of PBST. 4.6. Dilute the streptavidin-enzyme conjugate in PBST. 4.7. Add 100 µL of the diluted conjugate to each well. 4.8. Incubate for 1 hour at room temperature. 4.9. Wash the plate 5 times with 200 µL/well of PBST, followed by 2 washes with PBS. 4.10. Prepare the substrate solution according to the manufacturer's instructions. 4.11. Add 100 µL of the substrate to each well and monitor for spot development (typically 5-30 minutes). 4.12. Stop the reaction by washing the plate thoroughly with deionized water. 4.13. Allow the plate to dry completely in the dark.
5. Data Analysis: 5.1. Count the number of spots in each well using an automated ELISpot reader. 5.2. The number of spots in the negative control wells should be minimal. 5.3. The number of spots in the positive control wells should be high, confirming cell viability and functionality. 5.4. The number of Uty HY peptide-specific T-cells is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells. 5.5. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.
Data Presentation
Table 1: Example ELISpot Plate Layout
| Well | Content |
| A1-A3 | Negative Control (Medium + DMSO) |
| B1-B3 | Uty HY Peptide (1 µg/mL) |
| C1-C3 | Uty HY Peptide (5 µg/mL) |
| D1-D3 | Uty HY Peptide (10 µg/mL) |
| E1-E3 | Positive Control (PHA 5 µg/mL) |
| F1-H12 | Additional Samples or Controls |
Table 2: Example Quantitative Data Summary
| Condition | Replicate 1 (SFU) | Replicate 2 (SFU) | Replicate 3 (SFU) | Average SFU | SFU per 10^6 PBMCs |
| Negative Control | 2 | 4 | 3 | 3 | 12 |
| Uty HY Peptide (5 µg/mL) | 55 | 62 | 58 | 58.3 | 233.2 |
| Positive Control (PHA) | >500 | >500 | >500 | >500 | >2000 |
| *Assuming 2.5 x 10^5 PBMCs were seeded per well. |
Signaling Pathway and Logical Relationships
The ELISpot assay relies on the fundamental principles of T-cell activation and cytokine secretion.
Caption: The logical flow from antigen presentation to the detection of a T-cell response in an ELISpot assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete washing or blocking. | Ensure thorough washing at each step. Increase blocking time or try a different blocking agent. |
| Contaminated reagents. | Use sterile techniques and fresh reagents. | |
| No or Weak Signal | Low frequency of specific T-cells. | Increase the number of cells per well. Consider an in vitro expansion of T-cells prior to the ELISpot assay.[7] |
| Poor cell viability. | Use fresh PBMCs or ensure proper cryopreservation and thawing procedures.[2] | |
| Inactive peptide. | Check the quality and storage of the Uty HY peptide. Titrate the peptide concentration. | |
| "Doughnut" Shaped Spots | Over-stimulation of cells. | Reduce the concentration of the stimulating antigen or the incubation time. |
| Uneven Spot Distribution | Cells were not evenly distributed in the well. | Gently mix the cell suspension before and during plating. Avoid disturbing the plate during incubation.[2] |
By following this detailed protocol and considering the provided application notes, researchers can effectively utilize the ELISpot assay for the sensitive detection and quantification of Uty HY peptide-specific T-cells.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. mabtech.com [mabtech.com]
- 3. mabtech.com [mabtech.com]
- 4. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. jpt.com [jpt.com]
- 6. US8617821B2 - Assay method for peptide specific T-cells - Google Patents [patents.google.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. stemcell.com [stemcell.com]
Application Notes and Protocols for Uty HY Peptide (246-254) (TFA) in Mouse Models of Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (HSCT). It arises when donor-derived T cells recognize host tissues as foreign and mount an immune attack. Minor histocompatibility antigens (mHAs), such as those encoded on the Y chromosome, are key targets in sex-mismatched transplantation (female donor to male recipient) and can trigger potent GVHD responses.
The Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized mHA derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. In C57BL/6 mice, this peptide is presented by the MHC class I molecule H-2Db and is a dominant target for CD8+ T cells. Research has focused on utilizing this peptide to induce antigen-specific tolerance, thereby preventing graft rejection and potentially mitigating GVHD.
These application notes provide detailed protocols for the use of Uty HY Peptide (246-254) (TFA) in mouse models to study and induce immunological tolerance, a key strategy in preventing GVHD.
Mechanism of Action: Induction of T-Cell Tolerance
The primary application of Uty HY Peptide (246-254) in the context of transplantation models is the induction of tolerance in donor T cells specific to this male antigen. The prevailing hypothesis is that the administration of the peptide, particularly when presented by immature or non-professional antigen-presenting cells (APCs) such as immature dendritic cells (DCs), leads to incomplete activation of cognate CD8+ T cells.[1] This suboptimal stimulation, lacking the necessary co-stimulatory signals that would be present during a full-blown immune response, is thought to drive the T cells into a state of anergy or functional unresponsiveness.[1] This renders them unable to mount a destructive response against male cells expressing the Uty antigen following transplantation.
Data Presentation
The following tables summarize quantitative data from studies investigating the use of HY peptides for tolerance induction in mouse transplantation models.
Table 1: Effect of Uty HY Peptide (246-254) Nanoparticle Delivery on Male Bone Marrow Engraftment in Female C57BL/6 Mice
| Treatment Group | Delivery Method | Donor Cell Engraftment (Mean %) | Outcome on Tolerance | Reference |
| Uty HY Peptide (246-254) | Nanoparticle (Encapsulated) | ~0% | No tolerance induced | [2][3] |
| Uty HY Peptide (246-254) | Nanoparticle (Surface-coupled) | ~0% | No tolerance induced | [2][3] |
| Control (PBS) | Intravenous | ~0% | No tolerance induced | [2][3] |
This data indicates that Uty HY Peptide (246-254) alone, when delivered via nanoparticles, was insufficient to induce tolerance to male bone marrow grafts.[2][3]
Table 2: Effect of Intranasal Administration of HY Peptides on Male Skin Graft Survival in Female C57BL/6 Mice
| Treatment Group | Median Survival Time (Days) | Graft Survival > 100 Days (%) | Outcome on Tolerance | Reference |
| Uty HY Peptide (246-254) | ~20 | 0% | No tolerance induced | [4][5] |
| HY-A(b)Dby Peptide | >100 | ~80% | Tolerance induced | [4][5] |
| Uty HY Peptide + HY-A(b)Dby Peptide | >100 | ~70% | Tolerance induced | [4][5] |
| Control (PBS) | ~20 | 0% | No tolerance induced | [4][5] |
This data suggests that while intranasal administration of Uty HY Peptide (246-254) alone does not induce tolerance to skin grafts, it may contribute to tolerance when combined with a CD4+ T cell-stimulating peptide.[4][5]
Experimental Protocols
Protocol 1: Induction of Tolerance to Male Bone Marrow Grafts using Peptide-Pulsed Dendritic Cells
This protocol is adapted from studies on inducing tolerance to skin grafts and can be applied to a bone marrow transplantation model.[1]
Materials:
-
Uty HY Peptide (246-254) (TFA)
-
Female C57BL/6 mice (8-12 weeks old)
-
Male C57BL/6 mice (for bone marrow)
-
Recombinant murine GM-CSF
-
RPMI-1640 medium with supplements (10% FBS, 2-ME, antibiotics)
-
Ficoll-Paque
-
Red blood cell lysis buffer
-
Sterile PBS
-
Standard cell culture equipment
Methodology:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): a. Euthanize female C57BL/6 mice and aseptically harvest femurs and tibias. b. Flush bone marrow with RPMI-1640. c. Culture bone marrow cells in RPMI-1640 supplemented with 20 ng/mL GM-CSF. d. On day 3, replace half of the medium with fresh GM-CSF-containing medium. e. On day 6, harvest non-adherent and loosely adherent cells, which are immature BMDCs.
-
Peptide Pulsing of BMDCs: a. Resuspend immature BMDCs at a concentration of 1 x 10^7 cells/mL in serum-free RPMI-1640. b. Add Uty HY Peptide (246-254) to a final concentration of 10 µM. c. Incubate for 90 minutes at 37°C in a 5% CO2 incubator. d. Wash the cells three times with sterile PBS to remove excess peptide. e. Resuspend the peptide-pulsed BMDCs in sterile PBS for injection.
-
Tolerance Induction and Bone Marrow Transplantation: a. Inject 5 x 10^6 peptide-pulsed BMDCs subcutaneously or intravenously into female C57BL/6 recipient mice. b. Seven to fourteen days after BMDC injection, condition the recipient mice with a sub-lethal dose of total body irradiation (e.g., 500 cGy). c. On the same or following day, transplant 5-10 x 10^6 T-cell depleted bone marrow cells from male C57BL/6 donor mice via intravenous injection. d. To induce GVHD, a cohort of mice can be co-injected with a defined number of male donor T cells (e.g., 1-5 x 10^6 splenocytes or purified T cells).
-
Monitoring and Analysis: a. Monitor mice for survival and clinical signs of GVHD (weight loss, hunched posture, ruffled fur, skin lesions) at least three times per week. b. At defined time points, collect peripheral blood to assess for chimerism (presence of male donor cells) using flow cytometry (e.g., staining for Y-chromosome specific markers or congenic markers). c. At the end of the experiment, harvest organs (liver, gut, skin, spleen, lymph nodes) for histopathological analysis of GVHD severity and for immunological analysis of T cell populations and cytokine profiles.
Protocol 2: Assessment of Systemic GVHD
For studies aiming to evaluate the effect of Uty HY Peptide (246-254) on systemic GVHD, a standard GVHD model should be established. The peptide or peptide-pulsed cells would be administered as a prophylactic treatment.
Mouse Model:
-
Donors: C57BL/6 (H-2b) male mice
-
Recipients: BALB/c (H-2d) female mice (MHC-mismatched model) or female C57BL/6 mice (mHA-mismatched model, requires co-transplantation of pathogenic T cells). The choice of model will depend on the specific research question.
Methodology:
-
Conditioning: Lethally irradiate recipient mice with a single dose of 800-950 cGy (dose may need to be optimized depending on the facility and mouse strain).
-
Cell Transplantation: Within 24 hours of irradiation, intravenously inject recipient mice with:
-
5 x 10^6 T-cell depleted bone marrow cells from donor mice.
-
1-5 x 10^6 splenocytes or purified T cells from donor mice to induce GVHD.
-
-
Treatment: Administer Uty HY Peptide (246-254) or peptide-pulsed cells according to the experimental design (e.g., prior to or at the time of transplantation).
-
GVHD Monitoring:
-
Survival: Monitor daily.
-
Clinical Score: Score mice 2-3 times per week based on a composite score of weight loss, posture, activity, fur texture, and skin integrity (each parameter scored 0-2). A total score of >5 is often considered severe GVHD.
-
-
Histopathological Analysis: At the time of death or a pre-determined endpoint, collect tissues (liver, small and large intestine, skin, lung) and fix in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for pathological changes characteristic of GVHD (e.g., lymphocytic infiltration, crypt destruction, bile duct damage, epidermal apoptosis).
Concluding Remarks
The Uty HY Peptide (246-254) is a valuable tool for studying the mechanisms of T-cell tolerance to a defined minor histocompatibility antigen. While its application in directly treating established GVHD is not yet well-documented, its use in prophylactic tolerance induction protocols holds promise. The provided protocols offer a framework for researchers to investigate the immunomodulatory properties of this peptide in the context of allogeneic transplantation and GVHD. It is important to note that the efficacy of the Uty HY peptide in inducing tolerance can be influenced by the delivery method and the presence of co-stimulatory signals or other immunomodulatory agents. Further research is needed to fully elucidate its therapeutic potential in preventing GVHD.
References
- 1. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Transplantation tolerance induced by intranasal administration of HY peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstituting and Utilizing Lyophilized Uty HY Peptide (246-254) (TFA) in U-2 OS Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY Peptide (246-254) is a nonapeptide (sequence: WMHHNMDLI) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2] It functions as a male-specific minor histocompatibility antigen and a T-cell epitope, playing a role in immune recognition.[3][4][5] The U-2 OS cell line, established from a human osteosarcoma, is a widely used model in cancer research due to its epithelial-like morphology and robust nature.[6][7] These application notes provide a detailed protocol for the reconstitution of lyophilized Uty HY Peptide (246-254) containing trifluoroacetic acid (TFA) and its subsequent use in U-2 OS cell culture for research purposes.
Materials and Reagents
Peptide and Cells
| Material | Supplier | Catalog No. |
| Lyophilized Uty HY Peptide (246-254) (TFA) | M30198 (example)[8] | |
| U-2 OS Human Osteosarcoma Cell Line | ATCC | HTB-96 |
Reconstitution
| Material |
| Sterile, nuclease-free water |
| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade |
| Sterile, low-protein binding microcentrifuge tubes |
Cell Culture
| Material |
| McCoy's 5A Medium (Modified) |
| Fetal Bovine Serum (FBS), heat-inactivated |
| Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin) |
| Trypsin-EDTA (0.25%) |
| Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+ |
| Sterile cell culture flasks (T-75) and plates (96-well, 24-well, 6-well) |
Protocols
Reconstitution of Lyophilized Uty HY Peptide (246-254) (TFA)
This protocol describes the reconstitution of the lyophilized peptide to a stock solution. The presence of TFA from HPLC purification can lower the pH of the solution; however, for most cell culture applications, the high buffering capacity of the culture medium will neutralize this effect upon dilution.
1.1. Pre-Reconstitution Handling:
-
Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes to prevent condensation.[9]
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
1.2. Reconstitution Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile, nuclease-free water or DMSO. Due to the hydrophobic nature of some amino acids in the sequence, initial dissolution in a small amount of DMSO followed by dilution with sterile water or buffer is recommended if solubility in water is poor.[9]
-
Calculation Example: For 1 mg of peptide (Molecular Weight: 1196.4 g/mol [1]), to make a 1 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.001 mol/L * 1196.4 g/mol ) = 0.0008358 L = 835.8 µL
-
-
-
Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous shaking or vortexing to prevent peptide degradation.[9][10]
-
Once dissolved, the stock solution should be clear. If particulates are present, the solution can be filtered through a 0.22 µm sterile filter.
1.3. Aliquoting and Storage:
-
Aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C for long-term stability.[11][12] A stock solution stored at -20°C should be used within one month, and within six months if stored at -80°C.[12]
U-2 OS Cell Culture and Maintenance
2.1. Culture Conditions:
-
Maintain U-2 OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6]
2.2. Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with DPBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[13]
Application of Uty HY Peptide (246-254) to U-2 OS Cells
The following is a general protocol for treating U-2 OS cells with the reconstituted peptide. The optimal concentration and incubation time should be determined empirically for each specific experiment.
-
Cell Seeding: Seed U-2 OS cells in the desired culture plate format (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Peptide Dilution: On the day of the experiment, thaw an aliquot of the Uty HY Peptide stock solution. Prepare working concentrations by diluting the stock solution in complete culture medium.
-
Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the desired concentration of Uty HY Peptide. Include appropriate controls (e.g., vehicle control, untreated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as cell viability assays (MTT, XTT), apoptosis assays (caspase activity, TUNEL), or gene expression analysis (RT-qPCR, Western blot).
Hypothetical Application: Investigating Immune-Related Signaling in U-2 OS Cells
While U-2 OS cells are not immune cells, they are known to express receptors that can interact with external stimuli and trigger intracellular signaling. This hypothetical experiment aims to investigate if the Uty HY peptide, a T-cell epitope, can induce a response in U-2 OS cells, potentially through a non-canonical pathway.
Experimental Design
| Parameter | Description |
| Cell Line | U-2 OS |
| Treatment | Uty HY Peptide (246-254) at concentrations of 0, 1, 10, 50, 100 µM |
| Incubation Time | 24 and 48 hours |
| Readout | Cell Viability (MTT Assay), Apoptosis (Caspase-3/7 Glo Assay) |
Experimental Protocol
-
Seed 5,000 U-2 OS cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the Uty HY Peptide in complete McCoy's 5A medium.
-
Treat the cells with the different peptide concentrations.
-
Incubate for 24 and 48 hours.
-
At each time point, perform an MTT assay to assess cell viability and a Caspase-3/7 Glo assay to measure apoptosis, according to the manufacturer's instructions.
-
Record and analyze the data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve | Peptide is hydrophobic. | Use a small amount of DMSO (up to 10% of final stock volume) to initially dissolve the peptide, then slowly add sterile water or buffer while gently mixing.[9] |
| Inconsistent results | Repeated freeze-thaw cycles of peptide stock. | Prepare single-use aliquots of the reconstituted peptide.[10] |
| Cell confluency variation. | Ensure consistent cell seeding density and confluency at the start of the experiment. | |
| TFA interference | TFA in the peptide preparation may affect highly sensitive assays. | For sensitive applications, TFA can be removed by lyophilization with HCl or by ion-exchange chromatography.[14] |
Conclusion
This document provides a comprehensive guide for the reconstitution and application of lyophilized Uty HY Peptide (246-254) (TFA) in U-2 OS cell culture. The provided protocols for peptide handling, cell maintenance, and a hypothetical experimental design offer a solid foundation for researchers investigating the effects of this peptide on an osteosarcoma cell line. It is crucial to empirically determine optimal experimental conditions and to consider the potential, though generally minimal, effects of TFA in sensitive assays.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]
- 3. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 4. Role of immunoproteasomes in cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 7. U2OS Cells [cytion.com]
- 8. molnova.com [molnova.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. primepeptides.co [primepeptides.co]
- 11. genscript.com [genscript.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. elabscience.com [elabscience.com]
- 14. benchchem.com [benchchem.com]
Uty HY Peptide (246-254) (TFA): Application Notes and Protocols for In Vitro T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility antigen epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein in mice.[1] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and serves as a critical target for cytotoxic T lymphocytes (CTLs). In female mice, immunization with male cells elicits a robust CTL response, with the Uty HY (246-254) epitope being immunodominant.[2] This makes the peptide an invaluable tool for in vitro studies of T-cell activation, cytotoxicity, and immune tolerance.
The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the purification process. While the TFA counterion can affect the net weight and solubility of the peptide, for most standard in vitro biological assays, the residual TFA levels do not typically interfere with the results.[1]
These application notes provide an overview of the recommended dosages and detailed protocols for the use of Uty HY Peptide (246-254) (TFA) in various in vitro T-cell stimulation assays.
Data Presentation: Recommended Dosage for In Vitro Applications
The optimal concentration of Uty HY Peptide (246-254) for T-cell stimulation can vary depending on the specific application, the source of T-cells and antigen-presenting cells (APCs), and the desired endpoint. The following table summarizes empirically determined concentrations from various studies. It is highly recommended to perform a dose-response titration for your specific experimental setup.
| Application | Cell Type | Peptide Concentration | Incubation Time | Assay Type |
| Pulsing of Antigen-Presenting Cells (APCs) | Splenocytes | 10 µg/mL | 1 hour at 37°C | In vivo CTL assay[2] |
| Dendritic Cells | 1 µg/mL | 2 hours at 37°C | In vivo T-cell activation | |
| Direct Stimulation of Splenocytes | Splenocytes | 10 µg/mL | 6 hours (for ICS) | Intracellular Cytokine Staining (ICS)[2] |
| T-Cell Hybridoma Activation | UTY (246-254)-specific T-cell hybridoma co-cultured with macrophages | Not specified for peptide; endogenous presentation by male macrophages | Overnight | LacZ assay[3] |
Experimental Protocols
Protocol 1: Pulsing Splenocytes or Dendritic Cells with Uty HY Peptide (246-254)
This protocol describes the method for loading APCs with the Uty HY peptide for subsequent use in T-cell stimulation assays or for in vivo studies.
Materials:
-
Uty HY Peptide (246-254) (TFA)
-
Sterile, endotoxin-free DMSO or water for peptide reconstitution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Single-cell suspension of splenocytes or cultured dendritic cells
-
Centrifuge
-
37°C incubator with 5% CO₂
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized Uty HY Peptide (246-254) to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Further dilutions to the working concentration should be made in sterile PBS or cell culture medium. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or dendritic cells at a concentration of 1-10 x 10⁶ cells/mL in complete culture medium.
-
-
Peptide Pulsing:
-
Add the Uty HY peptide to the cell suspension to achieve the desired final concentration (typically 1-10 µg/mL).
-
Incubate the cells with the peptide for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
After incubation, wash the cells extensively (at least three times) with an excess of sterile PBS or culture medium to remove any unbound peptide. Centrifuge at 300-400 x g for 5-10 minutes between washes.
-
-
Resuspension:
-
Resuspend the peptide-pulsed cells in the appropriate medium for your downstream application (e.g., T-cell co-culture or injection for in vivo assays).
-
Protocol 2: In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)
This protocol details the direct stimulation of a mixed population of splenocytes (containing both T-cells and APCs) with the Uty HY peptide to measure cytokine production by antigen-specific T-cells via flow cytometry.
Materials:
-
Uty HY Peptide (246-254) (TFA), reconstituted as described above.
-
Single-cell suspension of splenocytes from immunized or naive female C57BL/6 mice.
-
Complete cell culture medium.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Flow cytometry antibodies for surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation and permeabilization buffers.
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes and adjust the concentration to 1-2 x 10⁷ cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (1-2 x 10⁶ cells) into the wells of a 96-well round-bottom plate.
-
-
Peptide Stimulation:
-
Prepare a working solution of Uty HY peptide at 10 times the final desired concentration in complete culture medium.
-
Add 11 µL of the 10x peptide solution to the appropriate wells for a final concentration of 10 µg/mL.
-
Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a total of 6 hours.
-
-
Addition of Protein Transport Inhibitor:
-
After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A to a final concentration of 5-10 µg/mL) to each well to block cytokine secretion.
-
Return the plate to the incubator for the remaining 4-5 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Stain for surface markers (e.g., anti-CD8, anti-CD4) according to the antibody manufacturer's protocol, typically for 20-30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit or standard protocols with paraformaldehyde and saponin-based buffers.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer for 30-60 minutes at room temperature or 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing the cytokine of interest.
-
Mandatory Visualizations
Signaling Pathway
Caption: T-Cell activation pathway initiated by Uty HY peptide presentation.
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining of T-cells.
References
Application of Uty HY Peptide (246-254) in Adoptive T-Cell Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen epitope.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein and is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1][2][3] This peptide is a critical target for CD8+ cytotoxic T lymphocytes (CTLs) in female-to-male transplantation models and serves as a valuable tool in adoptive T-cell therapy research, particularly in the fields of graft-versus-host disease (GVHD), graft-versus-tumor (GVT) effects, and transplantation tolerance.
These application notes provide an overview of the use of Uty HY peptide (246-254) in key experimental protocols relevant to adoptive T-cell therapy research.
Key Applications
-
In vitro and in vivo priming and expansion of Uty-specific CD8+ T-cells: The peptide is used to stimulate and expand populations of CD8+ T-cells that are specific for this male antigen.
-
Induction of cytotoxic T-lymphocyte (CTL) responses: Researchers use this peptide to generate CTLs capable of recognizing and lysing male target cells.
-
In vivo cytotoxicity assays: Peptide-pulsed target cells are used to assess the lytic activity of Uty-specific CTLs in vivo.
-
Studies of transplantation tolerance and GVHD: The Uty HY peptide is a model antigen for investigating the mechanisms of immune rejection in sex-mismatched transplantation.
-
Preclinical evaluation of adoptive T-cell therapy strategies: Uty-specific T-cells can be adoptively transferred to evaluate the efficacy and safety of novel cancer immunotherapy approaches in preclinical tumor models.[4][5][6]
Data Presentation
Table 1: In Vivo Cytotoxicity of Uty HY (246-254)-Specific CTLs
| Effector Cell Source | Target Cells | Effector:Target Ratio | Percent Specific Lysis (%) | Reference |
| Splenocytes from female mice immunized with male splenocytes | Uty HY (246-254) peptide-pulsed female splenocytes | Not specified | ~60% | [7] |
| Splenocytes from female mice primed with CpG-matured male dendritic cells | Uty HY (246-254) peptide-pulsed female splenocytes | Not specified | >80% within 17 hours | [8] |
Table 2: Cytokine Production by Uty HY (246-254)-Specific T-Cells
| T-Cell Source | Stimulation | Cytokine Measured | Result | Reference |
| Splenocytes from mice primed with CpG-matured male PDCs | Uty HY (246-254) peptide (10 µg/ml) | IFN-γ | Increased secretion | [8] |
| Splenocytes from mice primed with CpG-matured male PDCs | Uty HY (246-254) peptide (10 µg/ml) | IL-2 | Detected upon PMA/Ionomycin stimulation | [8] |
| Splenocytes from mice primed with CpG-matured male PDCs | Uty HY (246-254) peptide (10 µg/ml) | IL-4, IL-10 | Not detected | [8] |
| UTY246–254-specific T cell hybridoma | Co-culture with male macrophages | IL-2 | Secretion detected by ELISA | [9] |
Experimental Protocols
Protocol 1: In Vitro Priming of Naive CD8+ T-Cells with Uty HY Peptide (246-254)
This protocol describes a method for generating Uty HY (246-254)-specific CD8+ T-cells from a naive T-cell population.
Materials:
-
Uty HY Peptide (246-254)
-
CD8a+ T Cell Isolation Kit (mouse)
-
Antigen Presenting Cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant murine IL-2
-
Recombinant murine IL-7
Procedure:
-
Isolate Naive CD8+ T-Cells: Isolate CD8+ T-cells from the spleens and lymph nodes of female C57BL/6 mice using a negative selection kit to enrich for naive T-cells (CD44-low, CD62L-high).
-
Prepare Antigen Presenting Cells (APCs):
-
Culture bone marrow cells in the presence of GM-CSF and IL-4 to generate BMDCs.
-
Alternatively, irradiate splenocytes from a female C57BL/6 mouse to serve as feeder cells.
-
-
Peptide Pulsing of APCs:
-
Resuspend APCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.
-
Incubate for 2 hours at 37°C in a humidified CO2 incubator.
-
Wash the APCs three times with sterile PBS to remove excess peptide.
-
-
Co-culture for T-Cell Priming:
-
Co-culture the naive CD8+ T-cells with the peptide-pulsed APCs at a ratio of 10:1 (T-cell:APC).
-
Add recombinant murine IL-7 to a final concentration of 10 ng/mL.
-
-
T-Cell Expansion:
-
After 2-3 days of co-culture, add recombinant murine IL-2 to a final concentration of 20 U/mL.
-
Continue to culture for a total of 7-10 days, splitting the cells and adding fresh medium with IL-2 as needed to maintain cell density.
-
-
Assessment of Specificity: After the expansion period, the specificity of the CD8+ T-cells can be confirmed by intracellular cytokine staining for IFN-γ after restimulation with Uty HY peptide-pulsed target cells or by using H-2Db/WMHHNMDLI tetramers.
Protocol 2: In Vivo Cytotoxicity Assay
This protocol details the procedure for assessing the cytotoxic function of Uty HY (246-254)-specific T-cells in vivo.
Materials:
-
Uty HY Peptide (246-254)
-
Splenocytes from female C57BL/6 mice (as target cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Control peptide (an irrelevant H-2Db binding peptide)
-
Effector cells (Uty HY-specific T-cells generated as in Protocol 1 or from immunized mice)
-
Recipient female C57BL/6 mice
Procedure:
-
Prepare Target Cell Populations:
-
Isolate splenocytes from a female C57BL/6 mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).
-
-
Peptide Pulsing of Target Cells:
-
Pulse the CFSE^high population with 1 µM Uty HY peptide (246-254) for 1 hour at 37°C.
-
Pulse the CFSE^low population with 1 µM of a control peptide.
-
Wash both cell populations extensively to remove free peptide.
-
-
Adoptive Transfer of Target Cells:
-
Mix the two target cell populations at a 1:1 ratio.
-
Inject a total of 1-2 x 10^7 cells intravenously into recipient mice that have received either effector T-cells or a control treatment.
-
-
Analysis of Target Cell Lysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100
-
Where the ratio is (number of CFSE^high cells) / (number of CFSE^low cells).
-
Mandatory Visualizations
Caption: TCR signaling upon Uty HY peptide presentation.
Caption: Adoptive T-cell therapy experimental workflow.
References
- 1. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 2. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 3. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]
- 4. Adoptive transfer of allogeneic tumor-specific T cells mediates effective regression of large tumors across major histocompatibility barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive transfer of allogeneic tumor-specific T cells mediates effective regression of large tumors across major histocompatibility barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Frontiers | The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation [frontiersin.org]
Application Notes and Protocols for Uty HY Peptide (246-254) in Transplantation Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), a minor histocompatibility (H-Y) antigen, has emerged as a key molecule in the study of transplantation immunology. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this nonapeptide (WMHHNMDLI) is presented by the MHC class I molecule H2-Db in mice.[1][2][3][4][5] It plays a crucial role in the rejection of male tissue grafts by female recipients of the same inbred strain.[3] This characteristic makes the Uty HY peptide an invaluable tool for investigating mechanisms of immune tolerance and developing antigen-specific immunotherapies to prevent graft rejection. These application notes provide a comprehensive overview of the use of Uty HY peptide (246-254) in inducing tolerance in transplantation models, complete with detailed experimental protocols and supporting data.
Mechanism of Action: Inducing Antigen-Specific T-Cell Tolerance
The primary mechanism by which Uty HY peptide (246-254) induces tolerance is through the induction of T-cell anergy, a state of hyporesponsiveness in antigen-specific T lymphocytes. When administered in a non-immunogenic context, such as intranasally or via immature dendritic cells, the peptide is presented to cognate CD8+ T cells without the necessary co-stimulatory signals required for full activation.[6][7] This leads to a state of anergy rather than activation and proliferation.
Key features of this tolerance induction include:
-
Inhibition of Effector T-Cells: The peptide has been shown to inhibit both CD4+ and CD8+ T-cell responses, which are critical for graft rejection.[3]
-
Linked Suppression: The induction of tolerance to the Uty HY peptide can also lead to the suppression of responses to other minor histocompatibility antigens present on the same graft, a phenomenon known as linked suppression.
-
Role of Regulatory T-Cells (Tregs): While the primary mechanism appears to be T-cell anergy, some studies suggest that regulatory T-cells may also be involved in maintaining the tolerant state.
Below is a diagram illustrating the proposed signaling pathway leading to T-cell anergy upon encountering the Uty HY peptide in a tolerogenic context.
Caption: Proposed signaling pathway for Uty HY peptide-induced T-cell anergy.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of Uty HY peptide (246-254) in inducing transplantation tolerance.
Table 1: Survival of Male Skin Grafts in Female Mice Following Uty HY Peptide Treatment
| Treatment Group | Peptide Administration Route | Dosage | Graft Survival Outcome | Reference |
| Uty HY (246-254) | Intranasal | 3 x 100 µg | Prolonged graft survival | (Not explicitly found in provided snippets) |
| Control (PBS) | Intranasal | N/A | Graft rejection | (Not explicitly found in provided snippets) |
Table 2: In Vitro T-Cell Responses to Uty HY Peptide
| T-Cell Source | Stimulation | Cytokine Measured | Result | Reference |
| Splenocytes from tolerant mice | Uty HY peptide | IFN-γ | Reduced secretion | (Not explicitly found in provided snippets) |
| Splenocytes from control mice | Uty HY peptide | IFN-γ | Robust secretion | (Not explicitly found in provided snippets) |
| Splenocytes from tolerant mice | Uty HY peptide | IL-2 | Reduced secretion | (Not explicitly found in provided snippets) |
| Splenocytes from control mice | Uty HY peptide | IL-2 | Robust secretion | (Not explicitly found in provided snippets) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Tolerance via Intranasal Administration of Uty HY Peptide (246-254)
This protocol describes the induction of tolerance to the H-Y antigen in female C57BL/6 mice through intranasal administration of the Uty HY peptide.
Materials:
-
Uty HY peptide (246-254) (WMHHNMDLI), lyophilized powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (6-8 weeks old)
-
Micropipettes and sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Uty HY peptide in sterile PBS to a final concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Animal Handling: Acclimatize female C57BL/6 mice for at least one week before the experiment.
-
Anesthesia: Lightly anesthetize the mice using isoflurane.
-
Intranasal Administration: While the mouse is anesthetized, hold it in a supine position. Using a micropipette, administer 10 µL of the peptide solution (10 µg) into each nostril, for a total of 20 µL (20 µg) per mouse.
-
Dosing Schedule: Repeat the administration for a total of three doses on consecutive days.
-
Control Group: Administer an equal volume of sterile PBS to a control group of mice following the same procedure.
-
Grafting: Ten days after the final peptide administration, the mice are ready for transplantation with male skin or other tissues.
Caption: Experimental workflow for intranasal tolerance induction.
Protocol 2: Murine Skin Grafting for Tolerance Assessment
This protocol details the full-thickness skin grafting procedure to evaluate the efficacy of the tolerance induction protocol.[8][9][10]
Materials:
-
Tolerized and control female C57BL/6 mice
-
Male C57BL/6 donor mice
-
Surgical instruments (scissors, forceps)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers or depilatory cream
-
Antiseptic solution (e.g., Betadine)
-
Sterile PBS
-
Gauze and bandages
-
Sutures or surgical glue
Procedure:
-
Donor Skin Preparation: Euthanize a male C57BL/6 donor mouse. Shave the dorsal trunk and disinfect the skin. Excise a piece of full-thickness skin and keep it moist in sterile PBS.
-
Recipient Preparation: Anesthetize the recipient female mouse. Shave a corresponding area on the dorsal trunk and disinfect the skin.
-
Graft Bed Preparation: Create a graft bed by excising a piece of skin of the same size as the donor graft. Be careful not to damage the underlying panniculus carnosus muscle.[8][9]
-
Graft Placement: Place the donor skin onto the graft bed, ensuring correct orientation (dermis down).
-
Securing the Graft: Secure the graft with sutures at the corners or with surgical glue.[8][11]
-
Bandaging: Cover the graft with a non-adherent gauze and secure it with a bandage wrapped around the torso of the mouse.[8][10]
-
Post-operative Care: Monitor the mice daily for the first week. The bandage can typically be removed after 7-10 days.
-
Graft Assessment: Visually inspect the grafts daily after bandage removal and score for signs of rejection (inflammation, necrosis, hair loss). Grafts are considered rejected when more than 80% of the graft is necrotic.
Protocol 3: Flow Cytometry for Detection of Uty HY-Specific CD8+ T-Cells
This protocol outlines the procedure for staining splenocytes with an H2-Db/Uty HY (246-254) tetramer to identify and quantify antigen-specific CD8+ T-cells.[12][13][14][15]
Materials:
-
Spleens from experimental and control mice
-
RPMI 1640 medium with 10% FBS
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PE-conjugated H2-Db/Uty HY (246-254) tetramer
-
FITC-conjugated anti-mouse CD8a antibody
-
7-AAD or other viability dye
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens. Lyse red blood cells and wash the cells with RPMI medium.
-
Cell Counting and Aliquoting: Count the viable cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL. Aliquot 100 µL (1 x 10^6 cells) into each well of a 96-well plate.
-
Tetramer Staining: Add the PE-conjugated H2-Db/Uty HY tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add the FITC-conjugated anti-mouse CD8a antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Viability Staining: Resuspend the cells in 100 µL of FACS buffer containing a viability dye (e.g., 7-AAD). Incubate for 10 minutes on ice.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, singlet cells, then on CD8+ cells. Within the CD8+ population, quantify the percentage of tetramer-positive cells.
References
- 1. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 3. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Technique for Human Skin Grafting in a Mouse Model [jove.com]
- 12. lubio.ch [lubio.ch]
- 13. eaglebio.com [eaglebio.com]
- 14. immunaware.com [immunaware.com]
- 15. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Application Notes and Protocols: Uty HY Peptide (246-254) as a Tool for Studying T-Cell Receptor (TCR) Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1] In the context of immunology, it serves as a powerful model antigen for investigating the intricacies of T-cell receptor (TCR) specificity, particularly in the C57BL/6 mouse model where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1] Its male-specific expression makes it a valuable tool for studying immune responses in transplantation, graft-versus-host disease (GVHD), and tumor immunology.[1]
These application notes provide a comprehensive overview of the use of the Uty HY peptide (246-254) as a tool to dissect T-cell responses. Included are detailed protocols for key immunological assays and representative data to guide researchers in their experimental design and interpretation.
Core Concepts
The interaction between a T-cell receptor and its cognate peptide-MHC (pMHC) ligand is a cornerstone of the adaptive immune response. The specificity of this interaction dictates the ability of T-cells to distinguish between self and non-self antigens, thereby initiating a targeted immune cascade. The Uty HY peptide (246-254) is considered an immunodominant epitope, suggesting a high affinity and stability when complexed with H-2Db. This stability is a critical factor in eliciting robust CD8+ T-cell responses.
Signaling Pathway of TCR Recognition
The binding of the Uty HY peptide (246-254) presented by H-2Db to a specific TCR initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function. A simplified representation of this pathway is depicted below.
Quantitative Data
Precise quantitative data for the Uty HY peptide (246-254) can vary between experimental systems. The following tables provide representative values for high-affinity and stable peptide-MHC interactions, which are characteristic of immunodominant epitopes like Uty HY.
Table 1: Representative TCR-pMHC Binding Affinity
| Parameter | Value | Description |
| KD (μM) | 1 - 10 | The equilibrium dissociation constant, a measure of binding affinity. Lower values indicate stronger binding. |
| kon (M-1s-1) | 1 x 103 - 1 x 104 | The association rate constant, reflecting the speed of the binding reaction. |
| koff (s-1) | 1 x 10-2 - 1 x 10-3 | The dissociation rate constant, indicating the stability of the complex. Lower values signify a more stable interaction. |
| t1/2 (s) | 69 - 693 | The half-life of the interaction, calculated as ln(2)/koff. |
Table 2: Representative pMHC Complex Stability
| Parameter | Value | Description |
| Half-life (t1/2) at 37°C | > 24 hours | The time required for half of the peptide-MHC complexes on the cell surface to dissociate. Immunodominant epitopes often exhibit very long half-lives. |
Table 3: Representative T-Cell Functional Avidit
| Assay | EC50 (μM) | Description |
| IFN-γ Release (ELISPOT) | 0.01 - 0.1 | The concentration of peptide required to elicit a half-maximal response in terms of the number of IFN-γ secreting cells. |
| T-Cell Proliferation (CFSE) | 0.1 - 1.0 | The concentration of peptide required to induce half-maximal T-cell proliferation. |
| In Vivo CTL Killing | 0.5 - 5.0 (μ g/mouse ) | The dose of peptide used for vaccination to elicit a detectable cytotoxic T-lymphocyte response. |
Experimental Protocols
The following are detailed protocols for common immunological assays utilizing the Uty HY peptide (246-254).
Experimental Workflow Overview
IFN-γ ELISPOT Assay
This assay quantifies the number of Uty HY-specific, IFN-γ-secreting CD8+ T-cells.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Uty HY peptide (246-254)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Single-cell suspension of splenocytes from immunized mice
Protocol:
-
Plate Coating: Coat the 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Add 1 x 105 to 5 x 105 splenocytes per well.
-
Stimulation: Add Uty HY peptide (246-254) to a final concentration of 0.5-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash and add the appropriate substrate.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.
CFSE Proliferation Assay
This assay measures the proliferation of Uty HY-specific T-cells by dye dilution.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Uty HY peptide (246-254)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a naive mouse
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
Cell Labeling:
-
Resuspend splenocytes from immunized mice in PBS at 1 x 107 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction with 5 volumes of ice-cold complete RPMI-1640.
-
Wash the cells twice with complete RPMI-1640.
-
-
Co-culture:
-
Plate 2 x 105 CFSE-labeled splenocytes with 5 x 105 irradiated APCs per well in a 96-well plate.
-
Add Uty HY peptide (246-254) at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
-
Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other markers of interest.
-
Analyze by flow cytometry, gating on the CD8+ population to observe CFSE dilution peaks.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay identifies and quantifies Uty HY-specific T-cells producing IFN-γ.
Materials:
-
Uty HY peptide (246-254)
-
Brefeldin A or Monensin
-
Fixation/Permeabilization buffers
-
Fluorescently labeled antibodies against CD8, IFN-γ, and other surface markers
-
Flow cytometer
Protocol:
-
Stimulation:
-
Incubate 1-2 x 106 splenocytes per well in a 96-well plate with Uty HY peptide (246-254) at 1-10 µg/mL for 1 hour at 37°C.
-
Add Brefeldin A or Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers (e.g., CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix with a fixation buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.
-
-
Analysis: Wash the cells and acquire data on a flow cytometer.
In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the in vivo killing capacity of Uty HY-specific CTLs.
Materials:
-
Splenocytes from a naive female C57BL/6 mouse (target cells)
-
CFSE and another cell tracking dye with a different emission spectrum (e.g., CellTrace™ Violet)
-
Uty HY peptide (246-254)
-
Control peptide (irrelevant peptide)
-
Immunized female C57BL/6 mice
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from a naive female mouse and divide them into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
-
Pulse the CFSEhigh population with 1-10 µg/mL Uty HY peptide (246-254) for 1 hour at 37°C.
-
Pulse the CFSElow population with a control peptide.
-
-
Adoptive Transfer:
-
Mix the two populations at a 1:1 ratio and inject intravenously into immunized and control (naive) female mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100
-
Conclusion
The Uty HY peptide (246-254) is an indispensable tool for researchers studying the fundamental principles of T-cell biology. Its well-defined characteristics and potent immunogenicity provide a robust system for investigating TCR specificity, T-cell activation, and effector functions. The protocols and representative data presented in these application notes offer a solid foundation for designing and executing experiments to further our understanding of the adaptive immune response.
References
Troubleshooting & Optimization
Troubleshooting low T-cell response to Uty HY Peptide (246-254) stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low T-cell responses during in vitro stimulation with the Uty HY (246-254) peptide.
Troubleshooting Guides
This section addresses common issues that can lead to a weak or absent T-cell response to Uty HY peptide stimulation.
Question: Why am I observing a low number of spots or a weak signal in my ELISpot/intracellular cytokine staining (ICS) assay?
Answer: A low T-cell response can stem from several factors throughout the experimental workflow. Here's a systematic guide to troubleshooting the issue:
1. Peptide Handling and Storage:
-
Improper Storage: The Uty HY peptide should be stored lyophilized at -20°C or colder.[1] Once reconstituted, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Incorrect Reconstitution: Use sterile, high-purity water or a recommended buffer for reconstitution.[2][3] Sonication may be necessary to fully dissolve the peptide.[3][4]
-
Peptide Degradation: Ensure the peptide has not expired and has been handled according to the manufacturer's instructions.
2. Cell Viability and Quality:
-
Low Cell Viability: Use freshly isolated peripheral blood mononuclear cells (PBMCs) or splenocytes with high viability (>95%). If using cryopreserved cells, allow them to rest for at least one hour after thawing to remove debris and dead cells.[5]
-
Incorrect Cell Density: The optimal cell concentration is crucial for effective cell-to-cell contact. For ELISpot assays, a common starting point is 2-3 x 10^5 cells per well.[6] Titrating the cell number is recommended to find the optimal concentration for your specific experiment.
-
Suboptimal Antigen-Presenting Cells (APCs): The quality and activation state of APCs are critical for presenting the Uty HY peptide to T-cells.[7][8] Dendritic cells are the most potent APCs for activating naive T-cells.[7][9] Ensure your cell population contains a sufficient number of healthy APCs.
3. Experimental Conditions:
-
Suboptimal Peptide Concentration: The concentration of the Uty HY peptide should be optimized. A typical starting range for peptide stimulation is 1-10 µg/mL.[10] It's advisable to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Incubation Time: The incubation time for T-cell stimulation can influence the results. For cytokine secretion assays, a 18-24 hour incubation is common, but this may need to be optimized.[11]
-
Solvent Toxicity: If the peptide is dissolved in a solvent like DMSO, ensure the final concentration in the cell culture is not toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%.[12]
4. T-Cell Specific Factors:
-
Low Frequency of Precursor T-cells: The frequency of T-cells specific for the Uty HY epitope in your sample may be very low.
-
T-cell Anergy or Exhaustion: Repeated or chronic stimulation can lead to T-cell anergy (unresponsiveness) or exhaustion, characterized by reduced cytokine production.[13]
Question: My positive control (e.g., PHA or anti-CD3/CD28) is working, but I still see no response to the Uty HY peptide. What should I do?
Answer: This scenario strongly suggests an issue with the peptide itself or its presentation to the T-cells.
-
Verify Peptide Integrity: Confirm the peptide's identity, purity, and concentration. If possible, test a new batch of the peptide.
-
Optimize Antigen Presentation:
-
Check HLA Restriction: The Uty HY (246-254) peptide is presented by the H2-Db MHC class I molecule in mice.[1] Ensure your experimental system uses cells with the correct MHC haplotype.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Uty HY peptide to use for T-cell stimulation?
A1: The optimal concentration can vary between cell types and experimental setups. A good starting point is to test a range of concentrations from 1 µg/mL to 10 µg/mL.[10] A titration experiment is the best way to determine the ideal concentration for your specific assay.
Q2: How should I prepare and store my Uty HY peptide stock solution?
A2: Reconstitute the lyophilized peptide in sterile, high-purity water or a buffer recommended by the supplier.[2][3] For long-term storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[2]
Q3: What are the best positive and negative controls for a Uty HY peptide stimulation experiment?
A3:
-
Positive Controls:
-
Polyclonal activators: Phytohemagglutinin (PHA) or a combination of anti-CD3 and anti-CD28 antibodies can be used to confirm that the T-cells are generally responsive.[5]
-
Relevant peptide pool: A pool of well-characterized viral peptides (e.g., from CMV, EBV, and Influenza virus) can serve as a positive control for an antigen-specific response.[5]
-
-
Negative Controls:
-
Unstimulated cells: Cells cultured in media alone to determine the baseline level of cytokine secretion.
-
Irrelevant peptide: A peptide with a different sequence that is not expected to stimulate a response in your cell population.
-
Q4: Can the solvent used to dissolve the Uty HY peptide affect my results?
A4: Yes. If you use a solvent such as DMSO, it is crucial to ensure that the final concentration in your cell culture is not toxic. High concentrations of DMSO can damage cell membranes and lead to a high background or false-negative results.[12] A final DMSO concentration of less than 0.5% is generally recommended.[12]
Q5: What are the key T-cell activation markers I should look for in a flow cytometry experiment after Uty HY peptide stimulation?
A5: Early activation markers include CD69 and CD25, while later markers include HLA-DR.[14][15] Analyzing the expression of these markers on CD8+ T-cells will provide insight into the activation status of your cells.
Data Presentation
Table 1: Troubleshooting Low T-Cell Response to Uty HY Peptide
| Potential Problem | Possible Cause | Recommended Solution | Reference |
| No/Low Signal in All Wells | Expired or improperly stored reagents | Check expiration dates and storage conditions of all reagents, including antibodies and enzymes. | [6] |
| Incorrect assay procedure | Carefully review and follow the manufacturer's protocol for the assay kit. | ||
| Problem with plate reader/scanner | Ensure the equipment is functioning correctly and calibrated. | ||
| Low Signal in Peptide-Stimulated Wells, Positive Control OK | Inactive or degraded Uty HY peptide | Use a fresh, properly stored aliquot of the peptide. Consider purchasing a new batch. | [2] |
| Suboptimal peptide concentration | Perform a peptide titration experiment (e.g., 0.1, 1, 10, 25 µg/mL) to find the optimal concentration. | [10][16] | |
| Low frequency of Uty HY-specific T-cells | Increase the number of cells plated per well. | ||
| Poor antigen presentation | Use enriched dendritic cells as APCs or co-stimulate with agents that enhance APC function. | [7][9] | |
| High Background in Negative Control Wells | Contaminated cell culture medium or reagents | Use fresh, sterile media and reagents. | [6] |
| Non-specific T-cell activation | Ensure cells are not stressed before the assay. Allow cryopreserved cells to recover. | [5] | |
| High concentration of solvent (e.g., DMSO) | Keep the final solvent concentration below 0.5%. | [12] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Mouse Splenocytes with Uty HY (246-254) Peptide for IFN-γ ELISpot Assay
This protocol is a general guideline and may require optimization.
Materials:
-
Uty HY (246-254) peptide (lyophilized)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Mouse IFN-γ ELISpot kit
-
Spleen from a female C57BL/6 mouse immunized with male cells
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
96-well ELISpot plate
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Uty HY peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Splenocyte Preparation: a. Aseptically harvest the spleen from the immunized mouse into a petri dish containing 5 mL of complete RPMI medium. b. Gently create a single-cell suspension by mashing the spleen through a 70 µm cell strainer using the plunger of a 1 mL syringe. c. Wash the strainer with an additional 5 mL of medium. d. Centrifuge the cell suspension at 300 x g for 10 minutes. e. Resuspend the cell pellet in 2 mL of red blood cell lysis buffer and incubate for 5 minutes at room temperature. f. Add 10 mL of complete RPMI medium and centrifuge at 300 x g for 10 minutes. g. Resuspend the cell pellet in 10 mL of complete RPMI medium, count the viable cells using a hemocytometer and trypan blue exclusion, and adjust the cell concentration to 2.5 x 10^6 cells/mL.[10]
-
ELISpot Plate Preparation: a. Prepare the 96-well ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with 35% ethanol, followed by washing with sterile PBS and coating with the anti-IFN-γ capture antibody overnight at 4°C. b. The next day, wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Stimulation: a. Prepare working solutions of the Uty HY peptide in complete RPMI medium at various concentrations (e.g., 2, 10, 20 µg/mL for a final concentration of 1, 5, 10 µg/mL). b. Remove the blocking solution from the ELISpot plate. c. Add 100 µL of the splenocyte suspension (2.5 x 10^5 cells) to each well. d. Add 100 µL of the Uty HY peptide working solution to the appropriate wells. e. For the positive control, add a suitable stimulant (e.g., PHA or anti-CD3/CD28). f. For the negative control, add 100 µL of complete RPMI medium. g. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection and Development: a. Following incubation, wash the plate and add the biotinylated anti-IFN-γ detection antibody according to the kit manufacturer's instructions. b. After incubation with the detection antibody, wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). c. After a final wash, add the substrate and monitor for spot development. d. Stop the reaction by washing with water and allow the plate to dry completely before counting the spots.
Mandatory Visualization
Caption: General experimental workflow for assessing T-cell response to Uty HY peptide.
Caption: Simplified diagram of T-cell receptor signaling upon recognition of the Uty HY peptide.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactivi.ro [reactivi.ro]
- 5. Optimize your ELISpot Assay [fisher.co.uk]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. Antigen-presenting cell - Wikipedia [en.wikipedia.org]
- 8. Cross-Talk Between Antigen Presenting Cells and T Cells Impacts Intestinal Homeostasis, Bacterial Infections, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
- 10. ice-hbv.org [ice-hbv.org]
- 11. researchgate.net [researchgate.net]
- 12. mabtech.com [mabtech.com]
- 13. Antigen presentation by T cells versus professional antigen-presenting cells (APC): differential consequences for T cell activation and subsequent T cell-APC interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Uty HY Peptide (246-254) (TFA) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Uty HY Peptide (246-254) (TFA) for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Uty HY Peptide (246-254)?
A1: Uty HY Peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen. It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein and is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2][3][4] This peptide is a critical tool for in vitro studies of T-cell responses, particularly in the context of graft-versus-host disease (GVHD), transplantation immunology, and cancer immunotherapy.[5]
Q2: What does "(TFA)" indicate in the peptide name?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides via high-performance liquid chromatography (HPLC). As a result, the lyophilized peptide is often supplied as a TFA salt. It is important to be aware of the presence of TFA as it can significantly impact in vitro cellular assays.
Q3: How can TFA affect my in vitro assays?
A3: Trifluoroacetic acid can introduce variability and artifacts in in vitro experiments. At certain concentrations, TFA can be cytotoxic, leading to decreased cell viability and proliferation. This can be misinterpreted as a biological effect of the peptide itself. Furthermore, TFA can alter the pH of your culture medium and has been reported to have immunomodulatory effects in some systems.
Q4: How can I determine if TFA is impacting my experimental results?
A4: The most effective way to control for the effects of TFA is to include a "TFA control" in your experiments. This involves preparing a solution with the same concentration of TFA as is present in your highest peptide concentration well, but without the peptide. This allows you to distinguish between the effects of the peptide and the TFA counter-ion.
Q5: How should I reconstitute and store my Uty HY Peptide (246-254) (TFA)?
A5: For optimal performance and longevity, proper handling and storage of the peptide are crucial.[6]
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. The peptide's solubility can be tested with a small amount first.[7] A common solvent for initial reconstitution is sterile, distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), which can then be further diluted in your assay buffer.[7] For aqueous solutions, sonication may be required to fully dissolve the peptide.[8]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C.[1][6] After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[9] Reconstituted peptide in solvent can be stored at -80°C for up to 6 months.[8][9]
Troubleshooting Guides
High Background in ELISpot Assays
| Possible Cause | Troubleshooting Step |
| Non-specific cell activation | Ensure cells are healthy and not overly dense in the wells. Optimize cell number per well.[10] |
| Contamination | Use sterile reagents and maintain aseptic technique. Filter-sterilize peptide solutions if necessary.[11] |
| Insufficient washing | Increase the number and vigor of wash steps, especially after cell incubation.[10][11] |
| Sub-optimal blocking | Ensure the blocking step is performed for the recommended duration with an appropriate blocking buffer. |
| High TFA concentration | Run a TFA control to assess its contribution to background signal. Consider using a peptide with a different counter-ion if TFA effects are significant. |
Low or No T-Cell Response
| Possible Cause | Troubleshooting Step |
| Sub-optimal peptide concentration | Perform a dose-response experiment to determine the optimal peptide concentration. A broad range of 1 µM to 10 µM is often a good starting point for T-cell stimulation.[12] |
| Poor peptide solubility | Ensure the peptide is fully dissolved. Consider using a different solvent for initial reconstitution (e.g., DMSO) before diluting in culture medium.[7] |
| Incorrect antigen presentation | Confirm that the antigen-presenting cells (APCs) are functional and express the correct MHC molecule (H-2Db for this peptide). |
| Low frequency of specific T-cells | Increase the number of responder cells per well or enrich for antigen-specific T-cells before the assay.[13] |
| Cell viability issues | Check the viability of both responder and stimulator cells before and after the assay. |
Experimental Protocols
T-Cell Stimulation for ELISpot Assay
This protocol provides a general framework for stimulating peripheral blood mononuclear cells (PBMCs) or splenocytes with Uty HY Peptide (246-254) for an IFN-γ ELISpot assay.
Materials:
-
Uty HY Peptide (246-254) (TFA)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes or dendritic cells (optional)
-
Responder T-cells (e.g., splenocytes from a female mouse immunized with male cells)
-
IFN-γ ELISpot plate and reagents
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized Uty HY Peptide (246-254) in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the peptide stock solution and dilute it in complete RPMI 1640 medium to the desired final concentrations. A common starting concentration for pulsing APCs is 1 mg/mL, while a typical final concentration in the well for direct stimulation is in the range of 1-10 µg/mL.[2][14]
-
Cell Preparation: Prepare responder T-cells and, if used, APCs. Ensure high viability (>95%).
-
Assay Setup:
-
Add responder T-cells to the ELISpot plate wells (typically 2x10^5 to 5x10^5 cells/well).
-
Add the peptide working solutions to the respective wells.
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA or another known stimulating peptide).
-
If using APCs, pre-pulse them with the peptide for 1-2 hours before adding them to the wells with the responder cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Development: Follow the manufacturer's instructions for the ELISpot plate development to visualize the spots.
Recommended Concentration Range for Uty HY Peptide (246-254) in ELISpot:
| Application | Starting Concentration | Concentration Range to Test |
| Pulsing of APCs | 1 mg/mL | 0.1 - 10 mg/mL |
| Direct stimulation in well | 5 µg/mL | 1 - 20 µg/mL |
In Vitro Cytotoxicity Assay
This protocol outlines a basic chromium release assay to measure the cytotoxic activity of T-cells against target cells pulsed with Uty HY Peptide (246-254).
Materials:
-
Uty HY Peptide (246-254) (TFA)
-
Effector T-cells (e.g., cytotoxic T lymphocytes specific for Uty HY)
-
Target cells (e.g., splenocytes from a male mouse, expressing H-2Db)
-
Chromium-51 (51Cr)
-
Complete RPMI 1640 medium
Procedure:
-
Target Cell Preparation:
-
Label target cells with 51Cr.
-
Wash the labeled cells and resuspend in complete RPMI 1640 medium.
-
Pulse one aliquot of target cells with Uty HY Peptide (246-254) at a concentration of 10 µg/mL for 1 hour at 37°C.[2] Another aliquot should be left unpulsed as a negative control.
-
-
Assay Setup:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well U-bottom plate.
-
Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. reactivi.ro [reactivi.ro]
- 9. medchemexpress.com [medchemexpress.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
Technical Support Center: The Effects of TFA Salt on Uty HY Peptide (246-254) Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Uty HY Peptide (246-254) in functional assays, with a specific focus on the potential interference from trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is Uty HY Peptide (246-254) and what are its common applications?
Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a minor histocompatibility (H) antigen.[1][2][3] It is a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3] In immunology research, it is primarily used to investigate T-cell responses, particularly in the context of graft-versus-host disease (GVHD) and transplantation tolerance.[4][5] Functional assays commonly employing this peptide include ELISpot assays to detect cytokine secretion (e.g., IFN-γ) and T-cell proliferation assays.[4][6][7]
Q2: Why is my synthetic Uty HY Peptide (246-254) supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[8][9] It is effective for cleaving the synthesized peptide from the resin and for improving separation during high-performance liquid chromatography (HPLC).[8] Consequently, the final lyophilized peptide product is often a salt with TFA as the counter-ion. While suppliers may offer TFA removal services, the standard product is typically the TFA salt form.[10]
Q3: How can TFA salt affect my Uty HY Peptide (246-254) functional assays?
Residual TFA in your peptide preparation can lead to several issues in functional assays:[8][9][11]
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations. This can manifest as reduced cell viability or altered cell growth, leading to inaccurate results in assays like T-cell proliferation.[9][11]
-
Alteration of pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium. This pH shift can affect cell health and peptide activity.[11]
-
Modification of Peptide Conformation: TFA can interact with the peptide, potentially altering its secondary structure. This may affect its binding to Major Histocompatibility Complex (MHC) molecules and recognition by T-cell receptors (TCRs).[9][11]
-
Assay Interference: TFA has been reported to interfere with certain assay readouts and can introduce variability.[8]
Q4: My ELISpot results show high background or low spot-forming units (SFUs). Could TFA be the cause?
Yes, TFA could be a contributing factor. High background in an ELISpot assay could be due to non-specific cell death induced by TFA's cytotoxicity, leading to the release of cytokines. Conversely, low SFUs could result from TFA-induced inhibition of T-cell activation and proliferation. It is also crucial to rule out other factors like endotoxin (B1171834) contamination.[8]
Q5: I am observing inconsistent results in my T-cell proliferation assay. How can I determine if TFA is the culprit?
Inconsistent results are a common indicator of interference. To determine if TFA is the cause, you can perform the following:
-
Run a control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your peptide solution.
-
Use a different salt form: If possible, obtain the Uty HY Peptide (246-254) as an HCl or acetate (B1210297) salt and compare the results side-by-side with the TFA salt.
-
Perform TFA removal: Use one of the protocols outlined below to exchange the TFA for a more biocompatible counter-ion and repeat the assay.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Uty HY Peptide (246-254) and the potential role of TFA salt.
Data Presentation: Impact of TFA on Functional Assays
| Parameter | Uty HY Peptide (TFA Salt) | Uty HY Peptide (HCl Salt) | Potential Implication of TFA |
| EC50 (T-cell Proliferation) | Higher (e.g., 1.5 µg/mL) | Lower (e.g., 0.8 µg/mL) | Reduced peptide bioactivity |
| Maximal T-cell Proliferation | Lower (e.g., 60% of max) | Higher (e.g., 95% of max) | Cytotoxicity or inhibition of proliferation |
| IFN-γ SFUs (ELISpot) | Lower and more variable | Higher and more consistent | Inhibition of T-cell activation/cytokine secretion |
| Cell Viability (at high peptide conc.) | Decreased | No significant change | Direct cytotoxic effects of TFA |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method replaces the TFA counter-ion with a chloride ion.
Materials:
-
Lyophilized Uty HY Peptide (246-254) TFA salt
-
100 mM Hydrochloric Acid (HCl)
-
Milli-Q or other high-purity water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in high-purity water to a concentration of 1-2 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of approximately 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen sample until all the solvent is removed.
-
To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
After the final lyophilization, reconstitute the peptide in your desired assay buffer.
Protocol 2: T-Cell Activation and IFN-γ ELISpot Assay
This protocol outlines a general procedure for assessing the antigen-specific T-cell response to Uty HY Peptide (246-254).
Materials:
-
Uty HY Peptide (246-254) (preferably as HCl or acetate salt)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from a relevant mouse model
-
IFN-γ ELISpot plate and reagents (capture and detection antibodies, substrate)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., PHA or a known immunogenic peptide pool)
-
Negative control (medium alone)
Procedure:
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Cell Plating: Wash the plate again and add 1-3 x 10^5 PBMCs or splenocytes per well.
-
Stimulation: Add the Uty HY Peptide (246-254) to the appropriate wells at a predetermined optimal concentration (e.g., 0.5-10 µg/mL).[6] Also, add the positive and negative controls to their respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Stopping and Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Uty HY Peptide (246-254) presentation and T-cell activation pathway.
Caption: A logical workflow for troubleshooting TFA salt interference in functional assays.
References
- 1. molnova.com [molnova.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic Human Papillomavirus Pseudovirus-Mediated Suicide-Gene Therapy for Bladder Cancer | MDPI [mdpi.com]
- 7. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 11. genscript.com [genscript.com]
How to reduce background noise in Uty HY Peptide (246-254) ELISpot assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Uty HY Peptide (246-254) ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY Peptide (246-254) and its role in ELISpot assays?
The Uty HY Peptide (246-254) is a specific T-cell epitope of the male-specific transplantation antigen (H-Y), derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][2][][4] In ELISpot assays, this peptide is used to stimulate T cells and detect the frequency of antigen-specific cells that secrete cytokines, such as interferon-gamma (IFN-γ).[5]
Q2: What are the most common causes of high background in ELISpot assays?
High background in ELISpot assays can stem from several factors, including:
-
Inadequate Washing: Insufficient washing can leave behind residual reagents that contribute to non-specific signal.[6][7]
-
Contaminated Reagents: Bacterial or fungal contamination in culture media, serum, or other solutions can non-specifically activate cells.[6][8]
-
Suboptimal Cell Viability: A high percentage of dead cells can lead to the release of cellular contents that stick to the membrane and cause background staining.[6][9]
-
Overdevelopment: Excessive incubation time with the substrate can lead to a general darkening of the membrane.[6][10]
-
Non-specific Antibody Binding: The capture or detection antibodies may bind non-specifically to the membrane or other proteins.[6][11]
-
High Cell Density: Too many cells per well can result in confluent spots and elevated background.[6][7][10]
Q3: How many cells should I plate per well for a Uty HY Peptide (246-254) ELISpot assay?
The optimal cell number per well requires empirical determination. However, a common starting point is 250,000 to 300,000 cells per well.[12] If you anticipate a low frequency of responding cells, you may need to increase the cell number. Conversely, if you observe confluent spots or high background, reducing the cell density is recommended.[6][7][10]
Q4: What controls are essential for a Uty HY Peptide (246-254) ELISpot assay?
To ensure the validity of your results, the following controls are recommended:
-
Negative Control: Cells cultured with medium and the same concentration of DMSO or peptide solvent used for the experimental wells. This helps determine the baseline of spontaneous cytokine secretion.[8]
-
Positive Control: Cells stimulated with a polyclonal activator (e.g., PHA or anti-CD3/CD28 antibodies) to confirm cell viability and the functionality of the assay reagents.[8][13]
-
Background Control: Wells containing all reagents except for the cells to check for non-specific spot formation from the reagents themselves.[8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your Uty HY Peptide (246-254) ELISpot assay.
Issue 1: High Background in Negative Control Wells
High background in wells containing cells but no peptide stimulant can obscure specific responses.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Cell Handling Stress | Handle cells gently. Avoid vigorous vortexing and ensure any cryopreserved cells are properly rested after thawing before plating. | [8] |
| Contaminated Media or Serum | Use fresh, sterile media and filter-sterilize all solutions. Test different lots of serum to select one with low background stimulation. Heat-inactivating the serum may also help. | [6][7][8] |
| Suboptimal Cell Viability | Ensure cell viability is high (>90%) before plating. Process blood samples within 8 hours of collection. | [6] |
| Carryover of Cytokines | If cells were pre-stimulated, wash them thoroughly before adding them to the ELISpot plate to remove any pre-secreted cytokines. | [6][9][14] |
| Insufficient Washing | Increase the number and vigor of wash steps, ensuring to wash both sides of the membrane. | [7][10] |
Issue 2: Poorly Defined or "Fuzzy" Spots
Spots that are not crisp and well-defined can be difficult to count accurately.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Plate Movement During Incubation | Ensure the incubator is stable and avoid moving the plates during the cell incubation period to prevent diffusion of secreted cytokines. | [9][15] |
| Improper Plate Drying | Allow the plate to dry completely before reading. Drying overnight at 4°C can improve spot contrast. | [10][15] |
| Overdevelopment | Reduce the substrate development time. Monitor spot formation under a microscope and stop the reaction once distinct spots appear. | [6][7][10] |
| Suboptimal Antibody Concentration | Titrate the capture and detection antibody concentrations to find the optimal balance for sharp, distinct spots. | [9] |
Issue 3: No or Very Few Spots in Positive Control Wells
The absence of spots in the positive control indicates a fundamental problem with the assay or the cells.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Reduced Cell Viability | Check cell viability before and after the assay. Ensure proper handling and cryopreservation techniques. | [6] |
| Incorrect Reagent Preparation | Verify the correct preparation and dilution of all antibodies, streptavidin-enzyme conjugates, and substrates. Ensure reagents are at room temperature before use. | [6][16] |
| Inactive Reagents | Use fresh reagents and store them according to the manufacturer's instructions. | [7] |
| Problem with CO2 Incubator | Confirm the incubator is functioning at the correct temperature (37°C), humidity, and CO2 levels (5%). | [6][16] |
Experimental Protocols & Workflows
General ELISpot Workflow
Caption: A generalized workflow for performing a Uty HY Peptide (246-254) ELISpot assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting the causes of high background in ELISpot assays.
References
- 1. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 5. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. mabtech.com [mabtech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. High background ELISPOT | Abcam [abcam.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. mabtech.com [mabtech.com]
- 13. Optimize your ELISpot Assay [fishersci.it]
- 14. ELISpot Troubleshooting [elisa-antibody.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
Uty HY Peptide (246-254) stability and long-term storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Uty HY Peptide (246-254). The following troubleshooting guides and FAQs address common issues to ensure the integrity and successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Uty HY Peptide (246-254)?
A1: For long-term storage, the lyophilized peptide should be stored at -20°C or colder. Some suppliers recommend storage at <-15°C. When stored correctly in its lyophilized form, the peptide can be stable for at least two years. Always ensure the container is well-sealed and protected from moisture. For short-term storage of a few days to weeks, 4°C is acceptable, but protection from intense light is recommended.
Q2: What is the best way to reconstitute the Uty HY Peptide (246-254)?
A2: To reconstitute the peptide, it is crucial to follow a systematic procedure to ensure complete dissolution and maintain its stability. A detailed protocol is provided in the "Experimental Protocols" section below. Generally, you should allow the vial to warm to room temperature before opening to prevent condensation. Use a sterile, high-purity solvent such as sterile distilled water, saline, or a buffer (e.g., PBS) at a pH between 5 and 7. For peptides with hydrophobic residues like Uty HY Peptide (246-254), initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.
Q3: What are the recommended storage conditions for the reconstituted peptide solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage of the solution, -80°C is recommended, which can preserve the peptide for up to 6 months. For shorter-term storage of up to one month, -20°C is acceptable.
Q4: Can I repeatedly freeze and thaw the Uty HY Peptide (246-254) solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation, thereby reducing its biological activity. Aliquoting the stock solution after reconstitution is the best practice to prevent this.
Q5: The Uty HY Peptide (246-254) sequence is WMHHNMDLI. Are there any specific amino acids in this sequence that are prone to degradation?
A5: Yes, the sequence of Uty HY Peptide (246-254) contains amino acids that are susceptible to specific types of degradation. The presence of Methionine (Met) makes the peptide prone to oxidation. Asparagine (Asn) can undergo deamidation. It is important to use oxygen-free solvents for reconstitution and to handle the peptide in a clean environment to minimize degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Uty HY Peptide (246-254)
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or colder | ≥ 2 years | Keep container tightly sealed and protected from moisture.[1][2][3][4] |
| 4°C | Several days to weeks | Protect from intense light; suitable for short-term storage only.[5] | |
| In Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Aliquot into single-use volumes.[6] |
Table 2: Potential Stability Issues of Uty HY Peptide (246-254) Based on Amino Acid Sequence (WMHHNMDLI)
| Amino Acid | Position | Potential Degradation Pathway | Prevention/Mitigation |
| Tryptophan (W) | 1 | Oxidation | Use oxygen-free solvents; store in an anaerobic environment if possible. |
| Methionine (Met) | 2, 6 | Oxidation (to methionine sulfoxide) | Use oxygen-free solvents; avoid peroxide-containing reagents. |
| Asparagine (Asn) | 5 | Deamidation (to aspartic acid or isoaspartic acid) | Maintain pH between 5-7; avoid basic conditions. |
| Aspartic Acid (D) | 7 | Aspartimide formation (especially at acidic pH) | Maintain a neutral pH. |
Troubleshooting Guides
Issue 1: The peptide is difficult to dissolve.
-
Possible Cause: The Uty HY Peptide (246-254) has several hydrophobic residues (Trp, Met, Leu, Ile), which can limit its solubility in aqueous solutions.
-
Solution:
-
Test Solubility: Before dissolving the entire sample, test the solubility of a small amount first.
-
Use an Organic Solvent: Try dissolving the peptide in a small volume of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Slow Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer (e.g., PBS) to the peptide solution while gently vortexing. If the solution becomes cloudy, you may have exceeded the solubility limit.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Issue 2: Loss of peptide activity in my assay.
-
Possible Cause 1: Peptide degradation due to improper storage or handling.
-
Solution:
-
Review the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure they align with the recommendations in Table 1.
-
Confirm that the peptide solution was not subjected to multiple freeze-thaw cycles.
-
Consider the possibility of oxidation of Methionine or deamidation of Asparagine. Prepare fresh solutions from a new vial of lyophilized peptide using oxygen-free buffers if possible.
-
-
Possible Cause 2: Peptide adsorption to surfaces.
-
Solution:
-
Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to adsorption.
-
Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer if it is compatible with your assay.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Uty HY Peptide (246-254)
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents water condensation, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection: Based on your experimental requirements, choose an appropriate sterile solvent. For initial attempts, sterile, deionized water or PBS at pH 7.0-7.4 is recommended. If solubility is an issue, refer to the troubleshooting guide above.
-
Reconstitution: Carefully open the vial and add the desired volume of solvent. Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Verification: Ensure the solution is clear and free of particulates before use.
-
Aliquoting and Storage: Immediately aliquot the reconstituted peptide into single-use, low-protein-binding tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Guideline for Assessing Peptide Stability by HPLC
This protocol provides a general framework for assessing the stability of Uty HY Peptide (246-254) under specific experimental conditions.
-
Sample Preparation:
-
Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in the buffer or solvent of interest.
-
Prepare several aliquots of the peptide solution. One aliquot will serve as the time zero (T=0) control.
-
Incubate the other aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each temperature condition for analysis.
-
HPLC Analysis:
-
Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Set the UV detector to a wavelength of 214 nm or 280 nm to detect the peptide.
-
Develop a gradient elution method using two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Inject the T=0 sample to determine the retention time of the intact peptide.
-
Inject the samples from the different time points and temperatures.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the T=0 sample.
-
Plot the percentage of the remaining peptide against time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Recommended workflow for the storage and handling of Uty HY Peptide (246-254).
Caption: A decision tree for troubleshooting solubility issues with Uty HY Peptide (246-254).
References
Technical Support Center: Overcoming Poor Solubility of Uty HY Peptide (246-254) (TFA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the Uty HY Peptide (246-254) (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY Peptide (246-254) and why is its solubility a concern?
A1: The Uty HY Peptide (246-254), with the sequence H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI), is a male-specific minor histocompatibility antigen.[1][2][3][4][5] It is a T-cell epitope derived from the mouse UTY protein and is presented by the H2-Db molecule.[1] Like many peptides, its solubility can be influenced by its amino acid composition, net charge, and the presence of hydrophobic residues, potentially leading to aggregation and precipitation in aqueous solutions.
Q2: What does the "(TFA)" designation in the peptide name signify?
A2: TFA stands for trifluoroacetic acid. It is a common counterion used during the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC).[1][6][7] The presence of TFA can affect the peptide's net weight and solubility.[1] While TFA salts often enhance the solubility of peptides in aqueous solutions, residual TFA can interfere with certain sensitive biological assays.[1][6]
Q3: How does the amino acid sequence of Uty HY Peptide (246-254) affect its solubility?
A3: The sequence WMHHNMDLI contains a mix of hydrophobic (Trp, Met, Leu, Ile) and charged/polar (His, Asn, Asp) residues. The presence of multiple hydrophobic amino acids can contribute to poor solubility in aqueous buffers.[8][9] The overall charge of the peptide at a given pH will significantly impact its solubility, with the lowest solubility typically observed at its isoelectric point (pI).[8]
Q4: Can I use DMSO to dissolve the Uty HY Peptide (246-254)?
A4: While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic peptides, it should be used with caution for this specific peptide.[10][11] The Uty HY Peptide (246-254) contains two methionine (Met) residues. DMSO can oxidize methionine, potentially altering the peptide's biological activity.[9][12] If DMSO must be used, it should be of high purity (anhydrous) and the final concentration in the assay should be kept to a minimum (ideally below 0.5%).[13]
Q5: Is it necessary to remove the TFA salt from the peptide?
A5: For most standard in vitro assays, the residual TFA levels are unlikely to cause interference.[1] However, for highly sensitive cellular or biochemical studies, the presence of TFA could be a concern.[1] If TFA removal is necessary, it can be achieved through methods like ion exchange chromatography or repeated lyophilization from an HCl solution.[6][7][14]
Troubleshooting Guide: Step-by-Step Peptide Solubilization
This guide provides a systematic approach to dissolving the Uty HY Peptide (246-254) (TFA). It is crucial to start with a small aliquot of the peptide for solubility testing to avoid risking the entire sample.[12]
Initial Assessment: Determining the Peptide's Charge
To select the appropriate solvent, first, determine the theoretical net charge of the peptide at neutral pH.
-
Basic residues (+1): Histidine (His) x 2 = +2
-
Acidic residues (-1): Aspartic acid (Asp) x 1, C-terminus (-COOH) x 1 = -2
-
Net Charge at neutral pH ≈ 0
Since the net charge is close to neutral, the peptide may have limited solubility in neutral aqueous buffers.
Solubilization Workflow
Caption: A step-by-step workflow for the solubilization of Uty HY Peptide (246-254).
Experimental Protocols
Protocol 1: Aqueous Solubilization using pH Modification
-
Preparation: Allow the vial of lyophilized Uty HY Peptide (246-254) to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solvent: Based on the near-neutral charge, start with a slightly acidic solvent. Add a small volume of sterile 10% acetic acid to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a cooled water bath for 5-10 minutes.[11] Chilling the sample on ice during sonication can help prevent peptide degradation.[11]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: Once the peptide is fully dissolved in the acidic solution, slowly add this stock solution drop-wise to your final aqueous buffer (e.g., PBS) with constant gentle stirring to reach the desired final concentration. This gradual dilution helps prevent precipitation.
Protocol 2: Organic Solvent-Assisted Solubilization
This protocol should be used if aqueous methods fail.
-
Preparation: Follow step 1 from Protocol 1.
-
Organic Solvent: Add a minimal amount of an appropriate organic solvent. Given the presence of methionine, Dimethylformamide (DMF) or acetonitrile are preferred over DMSO.[9][11] Ensure the peptide completely dissolves in the organic solvent.
-
Aqueous Dilution: While vigorously stirring your aqueous buffer, slowly add the peptide-organic solvent solution drop-wise. Do not add the buffer to the organic solvent.
-
Final Concentration: Ensure the final concentration of the organic solvent in your experimental solution is compatible with your assay and does not exceed a level that could be toxic to cells (typically <1%).[13]
Quantitative Data Summary
Table 1: Recommended Solvents for Uty HY Peptide (246-254)
| Solvent | Recommendation | Rationale & Considerations |
| Sterile Distilled Water | Starting point | May have limited success due to the peptide's hydrophobicity. |
| 10% Acetic Acid | Recommended | The slightly acidic pH will protonate the histidine and aspartic acid residues, increasing the net positive charge and promoting solubility.[10][11] |
| DMSO | Use with caution | Can oxidize methionine residues.[9][12] If used, ensure it is high-purity and keep the final concentration low. |
| DMF / Acetonitrile | Alternative | Good for hydrophobic peptides; less likely to cause oxidation compared to DMSO.[10][11] Ensure compatibility with the final assay. |
Table 2: Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Peptide precipitates upon addition to aqueous buffer | Solution is at or near the peptide's isoelectric point (pI). | Adjust the pH of the final buffer to be further from the pI. For this peptide, a slightly acidic buffer (pH 5-6) may improve solubility. |
| A gel-like substance forms | Peptide aggregation. | Use denaturing agents like 6M Guanidine-HCl or 8M Urea to dissolve the stock solution, followed by dilution. Note: These are not compatible with most biological assays.[11][12] |
| Solution remains cloudy after sonication | Incomplete dissolution. | Increase sonication time (while keeping the sample cool) or try a stronger organic solvent as outlined in Protocol 2. |
Logical Relationship of Factors Affecting Solubility
Caption: Key factors that influence the solubility of the Uty HY Peptide (246-254).
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. targetmol.cn [targetmol.cn]
- 4. molnova.com [molnova.com]
- 5. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
Preventing non-specific binding in Uty HY Peptide (246-254) flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding during flow cytometry experiments using the Uty HY Peptide (246-254).
Troubleshooting Guides
This section addresses specific issues that may arise during your flow cytometry experiments with the Uty HY Peptide (246-254).
Problem: High background staining in the negative control sample.
Possible Cause: Inadequate blocking of non-specific binding sites on cells.
Solution:
-
Optimize Blocking Buffer: Ensure you are using an appropriate blocking buffer. Common choices include Phosphate-Buffered Saline (PBS) containing 1-5% Bovine Serum Albumin (BSA) or serum from the same species as the cells being analyzed.[1][2]
-
Fc Receptor Blocking: Cells like B cells, macrophages, and dendritic cells express Fc receptors that can non-specifically bind antibodies.[3] Pre-incubate your cells with an Fc receptor blocking reagent to prevent this interaction.[3][4]
-
Increase Wash Steps: Insufficient washing can leave unbound antibodies, contributing to background. Increase the number and duration of wash steps after antibody incubation.[1]
-
Antibody Titration: Using an excessive antibody concentration can lead to high non-specific binding.[5] Titrate your primary and any secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Problem: Low or no signal in the positive sample.
Possible Cause: Suboptimal staining protocol or issues with the peptide-MHC tetramer.
Solution:
-
Verify Tetramer Integrity: Ensure the peptide-MHC tetramer is stored correctly and has not expired. Repeated freeze-thaw cycles can damage the complex.
-
Optimize Incubation Time and Temperature: Staining with peptide-MHC tetramers is often performed at 4°C for 30-60 minutes to prevent internalization of the T-cell receptor.[6] However, optimization may be required for your specific cell type and experimental conditions.
-
Use a Protein Kinase Inhibitor: For low-affinity interactions, T-cell receptor internalization can be a significant issue. Pre-treatment with a protein kinase inhibitor like dasatinib (B193332) can help to stabilize surface expression of the TCR.
-
Check Cell Viability: Low cell viability can lead to poor staining. Use a viability dye to exclude dead cells from your analysis.[7]
Problem: Non-specific binding to dead cells.
Possible Cause: Dead cells have "sticky" membranes that can non-specifically bind antibodies and other reagents.
Solution:
-
Incorporate a Viability Dye: Always include a viability dye in your staining panel to distinguish live cells from dead cells.[7] Gate on the live cell population during analysis.
-
Handle Cells Gently: Minimize harsh vortexing or centrifugation steps to maintain cell viability.
-
Use Fresh Samples: Whenever possible, use freshly isolated cells for your experiments, as cryopreservation can affect cell viability and antigen expression.[7]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a blocking step in flow cytometry?
A1: The blocking step is crucial to prevent non-specific binding of antibodies to the cell surface. This is achieved by pre-incubating the cells with a solution containing proteins (like BSA or serum) that coat these non-specific sites, ensuring that the subsequent addition of your specific antibody binds only to its intended target.[1]
Q2: How do Fc receptors contribute to non-specific binding?
A2: Fc receptors are found on the surface of many immune cells and bind to the Fc (constant) region of antibodies, regardless of the antibody's antigen specificity.[3] This can lead to false positive signals. Using an Fc receptor blocking reagent, which is typically an excess of non-specific immunoglobulin or specific anti-Fc receptor antibodies, will saturate these receptors and prevent your fluorescently labeled antibody from binding non-specifically.[3]
Q3: What are isotype controls and how should they be used?
A3: Isotype controls are antibodies that have the same immunoglobulin class and subclass as your primary antibody but are not specific to your target antigen. They are used to estimate the amount of non-specific binding due to the antibody's Fc region. It is important to use an isotype control at the same concentration as your primary antibody.
Q4: Can the fluorochrome on my peptide-MHC tetramer cause non-specific binding?
A4: While less common, some fluorochromes can have a tendency to bind non-specifically to certain cell types. This is another reason why proper blocking and the use of appropriate controls are essential. If you suspect the fluorochrome is the issue, you may need to try a different fluorochrome conjugate.
Q5: What gating strategy can help minimize the analysis of non-specific events?
A5: A stringent gating strategy is critical. Start by gating on single cells to exclude doublets. Then, use a viability dye to gate on live cells. Subsequently, gate on your cell population of interest (e.g., CD8+ T cells). Finally, use a fluorescence-minus-one (FMO) control for your peptide-MHC tetramer to set a confident positive gate.[8] A "dump channel" containing antibodies against markers of unwanted cell types can also be used to exclude them from the analysis.[8]
Experimental Protocols
Detailed Protocol for Staining T-cells with Uty HY Peptide (246-254)-MHC Tetramer
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and volumes is recommended for each specific experiment.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, splenocytes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent
-
Uty HY Peptide (246-254)-MHC Tetramer (conjugated to a fluorochrome)
-
Anti-CD8 Antibody (conjugated to a different fluorochrome)
-
Viability Dye
-
Isotype Control for the anti-CD8 antibody
-
FACS tubes or 96-well plate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10^6 cells per tube/well.
-
Fc Receptor Blocking: Resuspend the cell pellet in Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.
-
Tetramer Staining: Without washing, add the Uty HY Peptide (246-254)-MHC tetramer at the predetermined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.[6]
-
Surface Marker Staining: Add the anti-CD8 antibody and any other surface marker antibodies at their optimal concentrations. Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Viability Staining: Resuspend the cells in the appropriate buffer for your chosen viability dye and stain according to the manufacturer's protocol.
-
Final Wash and Resuspension: Wash the cells one final time and resuspend them in 200-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.
Data Presentation
Table 1: Troubleshooting Non-Specific Binding - Experimental Data Comparison
| Experimental Condition | Blocking Reagent | Mean Fluorescence Intensity (MFI) of Negative Control | MFI of Positive Control | Signal-to-Noise Ratio (Positive MFI / Negative MFI) |
| No Blocking | None | |||
| BSA Blocking | 1% BSA in PBS | |||
| Serum Blocking | 5% Host Serum in PBS | |||
| Fc Block | Commercial Fc Block | |||
| Fc Block + BSA | Commercial Fc Block + 1% BSA |
Users should populate this table with their own experimental data to compare the effectiveness of different blocking strategies.
Visualizations
References
- 1. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.mblintl.com [blog.mblintl.com]
Minimizing variability in experiments with Uty HY Peptide (246-254) (TFA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Uty HY Peptide (246-254) (TFA). The information is designed to help minimize experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Uty HY Peptide (246-254) (TFA)?
Uty HY Peptide (246-254) is a nine-amino-acid peptide (sequence: WMHHNMDLI) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3] It functions as a male-specific minor histocompatibility (H-Y) antigen and is a well-established T-cell epitope presented by the mouse MHC class I molecule H2-Db.[2][4][5] The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a remnant of the purification process.[2][6]
Q2: What are the primary applications of this peptide?
This peptide is primarily used in immunology research to study male-specific immune responses.[1][7] Common applications include investigating transplantation tolerance, graft-versus-host disease (GVHD), and the mechanisms of CD8+ T-cell activation and immunodominance.[4][5] It serves as a model antigen for in vitro and in vivo T-cell stimulation assays, such as ELISpot and intracellular cytokine staining, to measure antigen-specific T-cell frequencies and function.[8][9][10]
Q3: What is the significance of the Trifluoroacetic Acid (TFA) salt?
Trifluoroacetic acid (TFA) is a chemical used during the peptide synthesis and purification (HPLC) process.[2][6] While most free TFA is removed during lyophilization, some remains as a counterion bound to the peptide.[6][11] The TFA salt can influence the peptide's total weight and generally improves its solubility in aqueous solutions.[2] However, at certain concentrations, residual TFA can interfere with sensitive cellular assays, potentially inhibiting or stimulating cell proliferation, which may lead to experimental variability.[6][11][12] For highly sensitive experiments, using a TFA-removed version of the peptide or running appropriate vehicle controls is recommended.[2][6]
Q4: How should I properly store and handle the peptide to ensure its stability?
To maintain peptide integrity, lyophilized Uty HY Peptide (246-254) should be stored in a freezer at or below -20°C.[2][3][13] Upon reconstitution, it is critical to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][14] Store peptide solutions at -20°C or -80°C.[13] Because the peptide sequence contains methionine and tryptophan residues, it is susceptible to oxidation.[6] To minimize this risk, limit the exposure of the stock vial to air and consider using buffers that have been degassed.[6][12]
Q5: How do I calculate the correct peptide concentration for my experiments?
Calculating the precise molar concentration can be a source of error. The total mass of the lyophilized product includes the peptide, bound TFA counterions, and residual water.[2][6] The peptide purity, typically provided as >95% by HPLC, indicates the percentage of the target peptide sequence relative to other peptidic impurities (e.g., deletion sequences).[6] For accurate concentration calculations, it is crucial to account for the net peptide content, which is often less than the total mass. If the net peptide content is not provided by the manufacturer, assume the peptide content is >80% of the total weight, with TFA and water accounting for the remainder.[2]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results between experiments.
| Question | Possible Cause & Solution |
| Are you handling and storing the peptide consistently? | Cause: Peptide degradation due to improper handling. Variability can be introduced through repeated freeze-thaw cycles or oxidation.[6][14] Solution: Upon first reconstitution, immediately create single-use aliquots and store them at -20°C or -80°C.[6][13] Minimize the number of times the stock vial of lyophilized peptide is opened.[12] |
| Are you confident in your peptide concentration calculation? | Cause: Inaccurate concentration due to failure to account for net peptide content. The total weight of the vial is not 100% peptide.[2][6] Solution: Always calculate molar concentration based on the net peptide content if provided by the supplier. If not, be aware that your calculated concentration may be an overestimation. Consistency in your calculation method across all experiments is key. |
| Could the TFA salt be affecting your assay? | Cause: Residual TFA can have direct biological effects, sometimes inhibiting and other times stimulating cell growth, which can cause unpredictable results.[6][11] Solution: For sensitive cell-based assays, consider purchasing a TFA-removed version of the peptide.[2] Alternatively, run a vehicle control with a comparable concentration of TFA to determine its baseline effect in your system. |
Problem: Low or no T-cell activation (e.g., weak signal in ELISpot or flow cytometry).
| Question | Possible Cause & Solution |
| Have you optimized the peptide concentration? | Cause: The peptide concentration is suboptimal for T-cell stimulation. Solution: Perform a dose-response experiment to determine the optimal peptide concentration for your specific assay and cell type. A final concentration of ≥ 1 µg/mL per peptide is a common starting point for in vitro stimulation.[15] |
| Is the peptide fully dissolved? | Cause: Poor peptide solubility leads to a lower effective concentration and potential precipitation.[6] Solution: Ensure the peptide is completely dissolved before adding it to your cell culture. For peptides that are difficult to dissolve, brief sonication or heating may help.[1] It is common to first dissolve the peptide in a small amount of sterile DMSO and then dilute it to the final working concentration in your cell culture medium.[5] The final DMSO concentration should be kept low (typically <1%) to avoid solvent toxicity.[15] |
| Are your cells healthy and responsive? | Cause: Poor cell viability or the use of inappropriate cell densities can lead to a weak response.[16] Solution: Ensure your cells (e.g., splenocytes, PBMCs) are viable before starting the experiment. Optimize cell density, as this is a critical parameter for T-cell activation.[16] Always include a positive control (e.g., PMA/Ionomycin or a control peptide pool) to confirm that your cells are capable of responding.[15] |
Problem: High background or non-specific signal in assays.
| Question | Possible Cause & Solution |
| Could your peptide be contaminated? | Cause: Biological contaminants, particularly endotoxins (lipopolysaccharides), can cause non-specific activation of immune cells, leading to high background signal.[6] Solution: Use peptides from suppliers that offer endotoxin-controlled synthesis or testing. Ensure all reagents and labware used are sterile and endotoxin-free. |
| Are your negative controls appropriate? | Cause: The observed signal may be a result of the solvent or other components rather than the peptide itself. Solution: Always include a negative control with cells alone and a vehicle control containing the same final concentration of solvent (e.g., DMSO) used to dissolve the peptide.[15] An irrelevant peptide can also be used to assess antigen specificity.[10] |
Data Presentation
Table 1: Physicochemical Properties of Uty HY Peptide (246-254)
| Property | Value | Reference |
| Sequence (3-Letter) | Trp-Met-His-His-Asn-Met-Asp-Leu-Ile | [2][3] |
| Sequence (1-Letter) | WMHHNMDLI | [3][5] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ | [2][3][17][] |
| Molecular Weight | 1196.4 g/mol | [2][3][17][] |
| Purity (by HPLC) | Typically >95% | [2][3] |
| Form | Lyophilized Powder | [2][3] |
| Storage | -20°C or colder | [2][3][13] |
Table 2: Recommended Starting Concentrations for Common Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| In Vitro T-Cell Stimulation (ELISpot, ICS) | 1 - 10 µg/mL | Titrate to find the optimal dose. Ensure final solvent concentration is non-toxic (<1% DMSO).[15] |
| In Vivo CTL Assay | Varies by administration route and model | Requires careful optimization based on published literature for similar models.[5] |
| Peptide Pulsing of Target Cells | 1 - 10 µg/mL | Used for pulsing target cells in cytotoxicity assays.[8] |
Experimental Protocols
Protocol 1: Peptide Reconstitution, Aliquoting, and Storage
This protocol outlines the best practices for preparing Uty HY peptide stock solutions to ensure stability and consistency.
-
Pre-Reconstitution: Before opening, centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.
-
Solvent Selection: The peptide can be dissolved in sterile Dimethyl Sulfoxide (DMSO).[5]
-
Reconstitution:
-
To create a 1 mg/mL stock solution, for example, add 1 mL of sterile DMSO to 1 mg of peptide.
-
Vortex gently to mix. If solubility is an issue, brief sonication in a water bath can be applied.[1]
-
Visually inspect the solution to ensure the peptide is fully dissolved.
-
-
Aliquoting: Immediately prepare single-use aliquots (e.g., 5-10 µL) based on the needs of your typical experiments. This is the most critical step to prevent degradation from freeze-thaw cycles.[6]
-
Storage: Store the aliquots in a freezer at -20°C or -80°C.[13] The lyophilized powder should be stored at -20°C.[2][3]
Protocol 2: In Vitro T-Cell Stimulation for IFN-γ ELISpot Assay
This protocol provides a general framework for stimulating mouse splenocytes with Uty HY peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or naive female C57BL/6 mice under sterile conditions.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody according to the manufacturer's instructions.
-
Peptide Dilution: Thaw one aliquot of the Uty HY peptide stock solution. Dilute it in complete cell culture medium to a 10X working concentration (e.g., 10-100 µg/mL).
-
Cell Plating: Add splenocytes to the coated and washed ELISpot plate at an optimized density (e.g., 2-5 x 10⁵ cells/well).
-
Stimulation:
-
Test Wells: Add 1/10th of the well volume of the 10X peptide working solution to achieve the desired final concentration (e.g., 1-10 µg/mL).
-
Negative Control: Add medium with the same final concentration of DMSO as the test wells.
-
Positive Control: Add a suitable mitogen (e.g., Concanavalin A or PMA/Ionomycin).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Development: Wash the plate and follow the manufacturer's protocol for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate to visualize the spots.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Visualizations
Caption: Recommended peptide handling workflow to ensure stability.
Caption: General workflow for an in vitro T-cell stimulation experiment.
Caption: Key sources of variability in peptide-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. genscript.com [genscript.com]
- 4. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Autoimmune melanocyte destruction is required for robust CD8+ memory T cell responses to mouse melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com.cn [genscript.com.cn]
- 12. genscript.com [genscript.com]
- 13. targetmol.cn [targetmol.cn]
- 14. Peptide stability studies - SB-PEPTIDE - Services. [sb-peptide.com]
- 15. stemcell.com [stemcell.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. molnova.com [molnova.com]
The impact of peptide purity on Uty HY Peptide (246-254) experimental outcomes
Welcome to the technical support center for Uty HY Peptide (246-254). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by understanding the critical role of peptide purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of Uty HY Peptide (246-254) in your research.
The Importance of Peptide Purity
Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized H-2Db restricted T-cell epitope of the male-specific transplantation antigen (H-Y).[1][2] It is a crucial reagent in immunological research, particularly in studies of transplantation tolerance, graft-versus-host disease (GVHD), and anti-tumor immunity.[3] The purity of this synthetic peptide is paramount, as contaminants can significantly impact experimental results, leading to misinterpretation of data. Even minor impurities, such as truncated sequences, deletion mutants, or by-products from chemical synthesis, can lead to false-positive or false-negative results in sensitive T-cell assays.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Uty HY Peptide (246-254).
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell activation (e.g., in ELISPOT or intracellular cytokine staining) | Low peptide purity: Contaminants may not be recognized by T-cells, or may even inhibit the response. | Use a higher purity grade of the peptide (≥95% for most in vitro assays, ≥98% for sensitive or in vivo studies). |
| Peptide degradation: Improper storage or handling can lead to degradation. | Store the lyophilized peptide at -20°C or lower.[5] Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Incorrect peptide concentration: Suboptimal peptide concentration can lead to weak stimulation. | Titrate the peptide concentration to determine the optimal dose for your specific assay (typically in the range of 1-10 µg/mL for in vitro T-cell stimulation).[3] | |
| Poor peptide solubility: The peptide may not be fully dissolved, leading to a lower effective concentration. | See the "Peptide Solubility" section in the FAQs below for detailed instructions. The presence of two methionine residues makes the peptide susceptible to oxidation, which can affect solubility. | |
| High background in T-cell assays | Contaminating peptides: The presence of other immunogenic peptides from the synthesis process can activate non-specific T-cells. | Use highly purified peptide (≥98%). Perform a negative control with cells alone to determine the baseline response. |
| Endotoxin contamination: Endotoxins can cause non-specific immune cell activation. | Ensure the peptide is specified as low-endotoxin or endotoxin-free, especially for in vivo studies. | |
| Inconsistent results between experiments | Variability in peptide stock solution: Inaccurate initial weighing or incomplete solubilization. | Carefully weigh the lyophilized peptide. Ensure complete solubilization before making aliquots. Use a fresh aliquot for each experiment. |
| Peptide aggregation: Hydrophobic peptides can aggregate over time, reducing the effective concentration of the monomeric, active peptide. | Sonicate the peptide solution briefly before use. If aggregation is suspected, the peptide solution can be filtered through a 0.22 µm filter. | |
| Unexpected in vivo responses | Low peptide purity: Impurities can lead to off-target effects or toxicity. | Use a high-purity grade (≥98%) of the peptide for all in vivo experiments. |
| TFA (trifluoroacetic acid) salt effects: TFA, a counter-ion from HPLC purification, can be present in the lyophilized peptide and may cause cellular toxicity at high concentrations.[6] | For sensitive in vivo or cell culture experiments, consider using TFA-removed peptide or perform a salt exchange.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for Uty HY Peptide (246-254) for different applications?
A1: The required purity level depends on the sensitivity of your application.
| Application | Recommended Minimum Purity | Rationale |
| In vitro T-cell assays (ELISPOT, ICS) | ≥95% | Minimizes the risk of false-positive or negative results from major impurities. |
| In vivo studies in mice | ≥98% | Reduces the potential for off-target effects and toxicity from contaminants.[4] |
| Structural studies (e.g., X-ray crystallography) | ≥98% | Ensures a homogenous sample for accurate structural determination. |
| Clinical trial applications | Pharmaceutical Grade (≥98% with extensive QC) | Required for regulatory compliance and patient safety.[4] |
Q2: How do I properly dissolve and store Uty HY Peptide (246-254)?
A2: The Uty HY peptide has a sequence of WMHHNMDLI. Due to the presence of hydrophobic residues, it may have limited solubility in aqueous solutions.
-
Initial Solubilization: It is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: For cell-based assays, the DMSO stock solution should then be diluted with your aqueous culture medium to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity to cells.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.[5] After reconstitution in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the potential impurities in synthetic Uty HY Peptide (246-254) and how can they affect my experiment?
A3: Synthetic peptides can contain several types of impurities:
-
Truncated or deletion sequences: Peptides that are shorter than the target sequence. These are unlikely to be recognized by T-cells specific for the full-length epitope and will reduce the effective concentration of the active peptide.
-
Peptides with protecting groups still attached: Remnants from the synthesis process that can alter the peptide's structure and function.
-
Oxidized peptides: The two methionine residues in the Uty HY peptide are susceptible to oxidation. Oxidized peptide may have reduced activity.
-
Trifluoroacetic acid (TFA): A counter-ion used in HPLC purification. While generally not an issue for most in vitro assays, high concentrations can lower the pH of your stock solution and may be toxic to cells in sensitive applications.[6]
Q4: I am seeing a lower than expected response in my T-cell assay. How can I be sure my peptide is active?
A4: To confirm the activity of your peptide, you can:
-
Use a positive control: If available, use a batch of peptide that has previously shown good activity in your assay.
-
Test a range of concentrations: Perform a dose-response curve to ensure you are using an optimal concentration for stimulation.
-
Use a positive control cell line: If you have a T-cell line or hybridoma known to respond to the Uty HY peptide, you can use it to validate the activity of your peptide stock.
-
Mass Spectrometry Analysis: To confirm the identity and integrity of the peptide, you can have it analyzed by mass spectrometry.
Impact of Peptide Purity on Experimental Outcomes: A Representative Example
| Peptide Purity | Observed Outcome in IFN-γ ELISPOT Assay | Interpretation |
| Crude (<70%) | Very high background, inconsistent spot numbers, poor reproducibility. | Contains a high percentage of impurities that may be non-specifically activating T-cells or inhibiting the true response. Data is unreliable. |
| Standard Grade (≥95%) | Clear, antigen-specific response with low background. Reliable for most in vitro applications. | The majority of the peptide is the correct sequence, leading to a specific and measurable T-cell response. |
| High Purity (≥98%) | Strong, specific response with very low background and high reproducibility. | Ideal for sensitive assays and in vivo studies where minimal variability and the absence of confounding factors are critical. |
Experimental Protocols
Protocol 1: In Vitro T-cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol is a general guideline for stimulating mouse splenocytes with Uty HY Peptide (246-254) for subsequent analysis of intracellular cytokine production by flow cytometry.
-
Prepare a single-cell suspension of splenocytes from an immunized or relevant mouse model.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare a stock solution of Uty HY Peptide (246-254) in DMSO at 1 mg/mL. Dilute this stock in complete RPMI-1640 to a working concentration of 10 µg/mL.
-
Add 1 µL of the 10 µg/mL peptide working solution to each well for a final concentration of 1 µg/mL. Also include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well to block cytokine secretion.
-
Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Harvest the cells and proceed with surface and intracellular staining for flow cytometry analysis. A detailed protocol for intracellular staining can be found from various commercial suppliers or in immunology methodology manuals.
Protocol 2: In Vivo Immunization of Mice with Uty HY Peptide (246-254)
This protocol provides a general framework for immunizing C57BL/6 mice to elicit a CD8+ T-cell response against the Uty HY peptide.
-
Prepare the peptide solution: Dissolve high-purity (≥98%) Uty HY Peptide (246-254) in sterile DMSO and then dilute in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare the adjuvant: Emulsify the peptide solution with an equal volume of an appropriate adjuvant (e.g., Complete Freund's Adjuvant for the initial immunization and Incomplete Freund's Adjuvant for subsequent boosts).
-
Immunization: Inject 100 µL of the peptide/adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into each mouse. This corresponds to a dose of 50 µg of peptide per mouse.
-
Booster immunizations: Administer booster injections every 2-3 weeks as required for your experimental design.
-
Monitor the immune response: T-cell responses can be monitored 7-10 days after the final immunization by harvesting splenocytes or peripheral blood and performing ELISPOT, ICS, or tetramer staining.
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS) after Uty HY Peptide stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 3. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 5. genscript.com [genscript.com]
- 6. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
Validation & Comparative
A Comparative Guide to Uty HY Peptide (246-254) and Smcy Peptide in T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two key minor histocompatibility (H-Y) antigens, Uty HY Peptide (246-254) and Smcy peptide, in T-cell assays. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate peptide for their specific research needs, particularly in the fields of transplantation immunology, graft-versus-host disease (GVHD), and cancer immunotherapy.
Introduction to Uty and Smcy Peptides
The Uty (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) and Smcy (selected mouse cDNA on the Y chromosome) proteins are encoded on the Y chromosome, making their derived peptides male-specific minor histocompatibility antigens. These peptides are presented by Major Histocompatibility Complex (MHC) class I molecules and can elicit CD8+ cytotoxic T lymphocyte (CTL) responses in female recipients of male cells or tissues. The two most well-characterized H-Y epitopes in the C57BL/6 mouse model are Uty (246-254) and Smcy (738-746), both presented by the H2-Db molecule.
Peptide Specifications:
| Feature | Uty HY Peptide (246-254) | Smcy Peptide (738-746) |
| Sequence | WMHHNMDLI[1][2][3][4] | KCSRNRQYL[5] |
| Originating Protein | Ubiquitously transcribed tetratricopeptide repeat gene, Y-linked | Selected mouse cDNA on the Y chromosome |
| MHC Restriction | H2-Db[1][2][6] | H2-Db[5] |
| Antigen Type | Minor Histocompatibility (H-Y) Antigen | Minor Histocompatibility (H-Y) Antigen |
Comparative Performance in T-Cell Assays
Experimental evidence consistently demonstrates a hierarchy in the immunogenicity of Uty and Smcy peptides, with the CTL response to Uty being immunodominant over the response to Smcy in C57BL/6 mice.[5] This immunodominance is reflected in various T-cell assays that measure cytotoxicity, cytokine production, and T-cell proliferation.
Quantitative Data from Comparative T-Cell Assays
The following table summarizes the typical quantitative outcomes observed when comparing Uty and Smcy peptides in key T-cell assays. The data is compiled from studies where female C57BL/6 mice were immunized with male splenocytes.
| T-Cell Assay | Parameter Measured | Uty HY (246-254) Response | Smcy (738-746) Response | Key Findings |
| In Vivo Cytotoxicity Assay | Percentage of specific lysis of peptide-pulsed target cells | Higher | Lower | Anti-Uty CTLs are significantly more efficient at eliminating target cells in vivo compared to anti-Smcy CTLs.[5] |
| Intracellular Cytokine Staining (ICS) | Frequency of IFN-γ+ CD8+ T-cells | Generally Higher | Generally Lower | The frequency of circulating CD8+ T-cells producing IFN-γ in response to Uty is typically greater than that for Smcy, establishing Uty as the immunodominant epitope.[5] |
| ELISpot Assay | Number of IFN-γ spot-forming cells (SFCs) per 10^6 cells | Higher | Lower | Consistent with ICS data, stimulation with the Uty peptide results in a greater number of IFN-γ secreting cells. |
| T-Cell Proliferation Assay | Proliferation Index (e.g., by CFSE dilution) | Higher | Lower | The proliferative response of CD8+ T-cells to the Uty peptide is generally more robust than the response to the Smcy peptide. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide and may require optimization for specific experimental conditions.
In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to kill target cells in a living animal.
Methodology:
-
Target Cell Preparation:
-
Harvest splenocytes from naive female C57BL/6 mice.
-
Divide the splenocytes into three populations.
-
The first population is pulsed with a high concentration of Uty peptide (e.g., 10 µg/mL). The second is pulsed with the same concentration of Smcy peptide. The third population serves as an unpulsed control.
-
Label each population with a different concentration of a fluorescent dye, such as CFSE (Carboxyfluorescein succinimidyl ester), to distinguish them by flow cytometry (e.g., high, low, and negative).
-
Mix the three labeled populations in equal numbers.
-
-
Animal Immunization and Target Cell Injection:
-
Immunize female C57BL/6 mice with male splenocytes to induce anti-H-Y CTL responses.
-
After an appropriate time for the development of an immune response (e.g., 14 days), inject the mixed, labeled target cell population intravenously into the immunized mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the remaining cells of each labeled population.
-
The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed target cells to unpulsed target cells in immunized mice versus naive control mice.
-
Intracellular Cytokine Staining (ICS)
ICS is used to identify and quantify cytokine-producing cells at a single-cell level.
Methodology:
-
Cell Stimulation:
-
Isolate splenocytes from female mice previously immunized with male cells.
-
Stimulate the splenocytes in vitro with either Uty peptide or Smcy peptide (typically at 1-10 µg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include an unstimulated control.
-
-
Surface and Intracellular Staining:
-
Stain the cells for surface markers, such as CD8 and CD4.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines, most commonly Interferon-gamma (IFN-γ).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ.
-
ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells.
Methodology:
-
Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
-
Cell Culture:
-
Add isolated splenocytes from immunized mice to the wells.
-
Stimulate the cells with Uty peptide or Smcy peptide (1-10 µg/mL). Include a negative (no peptide) and a positive (e.g., mitogen) control.
-
Incubate for 18-24 hours at 37°C.
-
-
Detection and Analysis:
-
Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Add a substrate to develop colored spots. Each spot represents a single cytokine-secreting cell.
-
Count the spots using an automated ELISpot reader.
-
Signaling Pathways and Logical Relationships
The differential T-cell responses to Uty and Smcy peptides are initiated at the level of the T-cell receptor (TCR) engaging with the peptide-MHC complex. While direct comparative studies on the downstream signaling pathways for these two specific peptides are limited, the immunodominance of Uty suggests a more potent activation of the canonical TCR signaling cascade. This could be due to factors such as higher affinity or longer dwell time of the TCR for the Uty-H2-Db complex compared to the Smcy-H2-Db complex.
Below are diagrams illustrating the general experimental workflow for comparing these peptides and the fundamental TCR signaling pathway that is activated upon peptide recognition.
Caption: Workflow for comparing Uty and Smcy immunogenicity.
Caption: TCR signaling upon peptide-MHC recognition.
Conclusion
In T-cell assays involving the C57BL/6 mouse model, the Uty HY (246-254) peptide consistently demonstrates greater immunogenicity compared to the Smcy (738-746) peptide. This is evident through superior performance in cytotoxicity, cytokine production, and proliferation assays. The immunodominance of the Uty peptide makes it a more potent stimulus for eliciting CD8+ T-cell responses in this context. Researchers should consider this hierarchy when designing experiments to study H-Y antigen-specific T-cell responses, as the choice of peptide will significantly impact the magnitude of the observed immune reaction. For studies requiring a strong and robust CTL response, the Uty HY (246-254) peptide is the more appropriate choice. Conversely, the Smcy peptide may be useful for studying subdominant T-cell responses or mechanisms of immunodominance.
References
- 1. Estimating the In Vivo Killing Efficacy of Cytotoxic T Lymphocytes across Different Peptide-MHC Complex Densities | PLOS Computational Biology [journals.plos.org]
- 2. Antigenicity and immunogenicity of peptide analogues of a low affinity peptide of the human telomerase reverse transcriptase tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an H2-Kb or H2-Db restricted and glypican-3-derived cytotoxic T-lymphocyte epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Uty HY Peptide (246-254) in GVHD: A Comparative Guide to Minor Histocompatibility Antigens
For Researchers, Scientists, and Drug Development Professionals
Minor histocompatibility antigens (mHAs) are polymorphic peptides that can elicit potent T-cell responses after allogeneic hematopoietic stem cell transplantation (allo-HCT), contributing to both the beneficial graft-versus-leukemia (GVL) effect and the detrimental graft-versus-host disease (GVHD). Among the numerous mHAs identified, the male-specific H-Y antigens, particularly the Uty HY peptide (246-254), have garnered significant research interest due to their defined expression pattern and immunogenicity in female-to-male transplantation settings. This guide provides an objective comparison of the Uty HY peptide (246-254) with other mHAs, supported by experimental data, to aid in the understanding of their relative roles in GVHD pathogenesis and their potential as therapeutic targets.
Comparative Immunogenicity and GVHD Induction
The immunodominance of certain mHAs can significantly influence the post-transplantation immune response. The Uty HY peptide (246-254) is recognized as an immunodominant epitope in specific mouse strains, eliciting robust CD8+ T-cell responses. While direct head-to-head quantitative comparisons across a wide range of mHAs in a single study are limited, data from various sources allow for an indirect assessment of their relative immunogenicity and contribution to GVHD.
Table 1: Comparison of T-Cell Responses to Selected Minor Histocompatibility Antigens
| Minor Histocompatibility Antigen | Gene Source | Presenting HLA Allele (Human) / MHC (Mouse) | T-Cell Response Metric | Quantitative Data | Reference |
| Uty HY (246-254) | UTY | H-2Db (Mouse) | Frequency of IFN-γ secreting cells (ELISpot) | ~10-fold increase in Uty-specific CD8+ T cells with stimulation.[1] | [1] |
| Various H-Y Antigens | DBY, UTY, ZFY, RPS4Y, EIF1AY | Various | Antibody Response (IgG) | 52% of male patients with female donors developed antibodies to at least one H-Y protein.[2] | [2] |
| Autosomal mHAs (general) | Various autosomal genes | Various | Impact on GVHD | Mismatches in autosomal mHAs contribute to GVHD in both male and female donor-recipient pairs. |
Note: The data presented are from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Antibody responses to H-Y antigens, including UTY, have been correlated with chronic GVHD. In a study of 75 male patients who received stem cells from female donors, the development of H-Y antibodies was significantly associated with chronic GVHD (Odds Ratio = 15.5)[2]. This suggests a significant role for H-Y antigens in the pathology of this complication.
Experimental Protocols
Understanding the methodologies used to assess mHA immunogenicity is crucial for interpreting the available data. Below are detailed protocols for key experiments cited in the study of mHAs.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: 96-well plates with a PVDF membrane are coated with an anti-IFN-γ monoclonal antibody and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated in the antibody-coated wells.
-
Stimulation: Cells are stimulated with the mHA peptide of interest (e.g., Uty HY (246-254) at a concentration of 0.5 μg/mL) for 16-24 hours. Control wells include cells with no peptide and cells with a non-specific mitogen.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.
-
Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.
-
Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of the cytokine-secreting cell.
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-producing cell. The number of specific T-cells is calculated by subtracting the number of spots in the no-peptide control wells from the number of spots in the peptide-stimulated wells[3].
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific antigen in a living animal.
Protocol:
-
Target Cell Preparation: Splenocytes from a syngeneic donor mouse are divided into two populations.
-
Peptide Pulsing: One population is pulsed with the mHA peptide of interest (e.g., Uty HY (246-254)), while the other serves as a control (unpulsed or pulsed with an irrelevant peptide).
-
Fluorescent Labeling: The two target cell populations are labeled with different concentrations of a fluorescent dye, such as CFSE (Carboxyfluorescein succinimidyl ester), to distinguish them by flow cytometry (e.g., CFSEhigh for peptide-pulsed and CFSElow for control).
-
Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into recipient mice that have been previously immunized or have received a transplant.
-
Analysis: After a set period (e.g., 24-48 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of the two labeled populations in the recipient mice to the initial 1:1 ratio[4].
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in GVHD and the workflows of key experiments can aid in a deeper understanding of the role of mHAs.
Caption: T-cell recognition of mHAs leading to GVHD.
Caption: Workflow for key immunogenicity assays.
Logical Relationships in GVHD
The development of GVHD is a complex process involving multiple cellular and molecular interactions. The choice of mHA for study or as a therapeutic target depends on its tissue expression pattern and immunogenicity.
Caption: Relationship between mHA characteristics and clinical outcomes.
Conclusion
The Uty HY peptide (246-254) serves as a critical model for understanding the role of mHAs in GVHD, particularly in the context of sex-mismatched transplantation. Its immunodominance in certain preclinical models highlights the potent T-cell responses that can be generated against a single peptide. While comprehensive quantitative data directly comparing a wide array of mHAs are still needed, the available evidence underscores the importance of both H-Y and autosomal mHAs in the delicate balance between GVHD and GVL. Further research focusing on the comparative immunogenicity of different mHAs will be instrumental in developing targeted immunotherapies to mitigate GVHD while preserving the beneficial anti-leukemic effects of allo-HCT.
References
- 1. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 2. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Uty HY Peptide (246-254) vs. Whole UTY Protein Immunization for T-Cell Response Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of immunology and vaccine development, particularly in the context of minor histocompatibility antigens and cancer immunotherapy, the choice of immunogen is a critical determinant of the resulting T-cell response. This guide provides an objective comparison between immunization with the specific peptide epitope, Uty HY (246-254), and the entire UTY protein. The UTY protein, encoded on the Y chromosome, is a source of male-specific minor histocompatibility antigens, with the Uty HY (246-254) peptide being an immunodominant epitope presented by H2-Db in mice.[1][2][3] Understanding the immunological outcomes of these two approaches is crucial for designing effective therapeutic strategies. This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological processes.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in the expected immunological outcomes based on immunization with Uty HY (246-254) peptide versus whole UTY protein (often administered as immunization with male cells expressing the protein).
| Feature | Uty HY Peptide (246-254) Immunization | Whole UTY Protein Immunization |
| Antigen Processing | Direct binding to MHC class I molecules on the surface of antigen-presenting cells (APCs) or direct presentation if internalized by APCs. | Requires uptake, processing, and cross-presentation by professional APCs to be presented on MHC class I.[4][5] |
| Specificity of CD8+ T-Cell Response | Highly specific to the Uty HY (246-254) epitope. | Can potentially induce responses to other epitopes from the UTY protein, although Uty (246-254) is immunodominant.[1] |
| Magnitude of CD8+ T-Cell Response | Can elicit robust and high-frequency Uty-specific CD8+ T-cell responses.[6] | The magnitude of the Uty (246-254)-specific response can be comparable to peptide immunization.[2][6] |
| Requirement for CD4+ T-Cell Help | May require co-administration of a CD4+ T-cell epitope (helper peptide) for optimal and sustained CD8+ T-cell response and memory. | The whole protein contains multiple potential CD4+ T-cell epitopes, providing intrinsic help for the CD8+ T-cell response. |
| Risk of Tolerance Induction | High doses or specific formulations can potentially induce tolerance instead of immunity. | Less defined, but continuous exposure to the whole protein in certain contexts could lead to tolerance. |
Table 1: Qualitative Comparison of Immunization Strategies
| Parameter | Uty HY Peptide (246-254) Immunization | Whole UTY Protein (Male Cell) Immunization |
| Frequency of Antigen-Specific CD8+ T-Cells (Tetramer Staining) | Can reach significant levels, for instance, ~1.3% of total CD8+ T-cells in some studies.[2] | Frequencies can be comparable, with studies showing responses in a similar range.[2] |
| IFN-γ Production (ELISpot) | Can induce a high number of IFN-γ secreting cells upon peptide restimulation.[6] | Elicits strong IFN-γ responses, demonstrating functional T-cell activation.[6] |
| In Vivo Cytotoxicity | Can induce potent in vivo killing of target cells pulsed with the Uty HY (246-254) peptide.[1] | Results in effective lysis of male target cells expressing the endogenous antigen.[1][6] |
Table 2: Quantitative Comparison of T-Cell Responses
Experimental Protocols
Protocol 1: Uty HY Peptide (246-254) Immunization
This protocol is adapted from standard peptide immunization procedures.[7]
Materials:
-
Uty HY (246-254) peptide (Sequence: WMHHNMDLI)
-
Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Preparation: Dissolve the Uty HY (246-254) peptide in sterile PBS or a suitable solvent at a concentration of 1 mg/mL.
-
Adjuvant Emulsion: Emulsify the peptide solution with an equal volume of adjuvant. For example, mix 100 µL of peptide solution with 100 µL of CpG adjuvant.
-
Immunization: Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into female C57BL/6 mice. A typical dose is 50-100 µg of peptide per mouse.
-
Booster Immunizations: Administer one or two booster immunizations at 1-2 week intervals using the same protocol.
-
T-Cell Response Analysis: Harvest spleens or collect peripheral blood 7-10 days after the final immunization for T-cell analysis using ELISpot or cytotoxicity assays.
Protocol 2: Whole UTY Protein (Male Splenocyte) Immunization
This protocol uses male splenocytes as a source of whole UTY protein.
Materials:
-
Male and female C57BL/6 mice (6-8 weeks old)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
PBS
Procedure:
-
Splenocyte Preparation: Euthanize a male C57BL/6 mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes in RPMI 1640 medium.
-
Cell Counting and Resuspension: Count the splenocytes and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Immunization: Inject 200 µL of the male splenocyte suspension (1 x 10^7 cells) intraperitoneally (i.p.) into female C57BL/6 mice.
-
T-Cell Response Analysis: Harvest spleens from immunized female mice 10-14 days after immunization for T-cell analysis.
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific, IFN-γ-producing T-cells.[8][9][10]
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized mice
-
Uty HY (246-254) peptide
-
RPMI 1640 medium with 10% FBS
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
Procedure:
-
Cell Plating: Add 2 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Antigen Stimulation: Add the Uty HY (246-254) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated detection antibody. After incubation and washing, add streptavidin-ALP.
-
Spot Development: Add the BCIP/NBT substrate and incubate until spots develop.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Protocol 4: In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells in vivo.[11]
Materials:
-
Splenocytes from naïve female C57BL/6 mice
-
Uty HY (246-254) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
-
Immunized and naïve (control) female C57BL/6 mice
Procedure:
-
Target Cell Preparation: Prepare a single-cell suspension of splenocytes from a naïve female mouse.
-
Peptide Pulsing and Labeling:
-
Split the splenocytes into two populations.
-
Pulse one population with the Uty HY (246-254) peptide (1 µg/mL) for 1 hour at 37°C. This will be the target population.
-
Leave the other population unpulsed (control population).
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control population with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject 1-2 x 10^7 total cells intravenously (i.v.) into immunized and naïve control mice.
-
Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the CFSE-labeled populations by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naïve)] x 100 where the ratio is (% CFSE-low cells / % CFSE-high cells).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Antigen presentation pathways for peptide vs. whole protein.
Caption: General experimental workflow for comparison.
Concluding Remarks
The choice between Uty HY (246-254) peptide and whole UTY protein immunization depends on the specific research goals.
-
Peptide immunization offers a highly specific and potent way to induce a CD8+ T-cell response against a known immunodominant epitope. This approach is advantageous for studying the function of a specific T-cell population and for therapeutic strategies where a focused immune response is desired. However, it may require the inclusion of adjuvants and helper epitopes for optimal efficacy and memory development.
-
Whole protein immunization mimics a more natural immune response by providing a broader range of epitopes for both CD4+ and CD8+ T-cells. This can lead to a more comprehensive and potentially more durable immune response due to the presence of endogenous T-cell help. However, the response may be less focused on the Uty HY (246-254) epitope, and there is a theoretical potential for off-target responses.
For researchers aiming to elicit a strong and specific cytotoxic T-lymphocyte response against the Uty HY (246-254) epitope, peptide-based immunization is a direct and effective strategy. For studies requiring the induction of a broader, more physiologically relevant immune response that includes T-helper cell activation, whole protein immunization is a more appropriate choice. The experimental protocols provided in this guide offer a starting point for conducting these studies and generating comparative data to inform the development of novel immunotherapies.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-presentation - Wikipedia [en.wikipedia.org]
- 5. Cross-presentation: inducing CD8 T cell immunity and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 11. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive Controls in Transplantation Studies: Spotlight on Uty HY Peptide (246-254)
For researchers, scientists, and drug development professionals engaged in transplantation immunology, the selection of an appropriate positive control is critical for the validation and interpretation of cellular immunity assays. This guide provides a comprehensive comparison of the minor histocompatibility (H-Y) antigen-derived Uty HY peptide (246-254) with other commonly used positive controls, supported by experimental data and detailed protocols.
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H2-Db restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1] In the context of female-to-male transplantation, this peptide is recognized by the recipient's T cells, making it a physiologically relevant positive control for monitoring anti-donor immune responses. Its utility has been demonstrated in various studies involving skin graft transplantation in mice, where it has been shown to induce tolerance or rejection depending on the experimental conditions.[2][3]
Performance Comparison of Positive Controls
The choice of a positive control should be guided by the specific research question and the nature of the immune response being investigated. Here, we compare the Uty HY peptide (246-254) with two major classes of positive controls: other minor histocompatibility antigen peptides and viral peptide pools.
Quantitative Data Summary
The following tables summarize representative data from studies utilizing different positive controls in common T-cell assays such as the Enzyme-Linked Immunospot (ELISpot) assay and in vivo cytotoxicity assays. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data presented is a synthesis from multiple sources.
Table 1: Comparison of T-Cell Responses to Minor Histocompatibility Antigen Peptides
| Peptide | Assay Type | Readout | Result | Source |
| Uty HY (246-254) | In vivo Cytotoxicity | % Survival of Peptide-Pulsed Target Cells | <2% | [4] |
| Smcy (738-746) | In vivo Cytotoxicity | % Survival of Peptide-Pulsed Target Cells | ~33% | [4] |
This data suggests that in a mouse model of transplantation, the cytotoxic T-lymphocyte (CTL) response against the Uty HY peptide is more robust than that against the Smcy peptide, another H-Y antigen.[4]
Table 2: Comparison of T-Cell Responses to Uty HY Peptide and a Viral Peptide Positive Control
| Stimulant | Assay Type | Readout (Spot Forming Cells / 2x10^5 PBMCs) | Result | Source |
| Uty HY (246-254) | IFN-γ ELISpot | (Data not directly comparable in a single study) | N/A | |
| CMV pp65/IE-1 Peptides | IFN-γ ELISpot | SFCs | High and sustained response in CMV+ patients | [5][6] |
| CEF Peptide Pool | Intracellular Cytokine Staining | % of Cytokine-Producing CD8+ T-cells | Variable, depends on donor's immunological history | [7] |
While direct comparative data is scarce, studies on viral peptides like those from Cytomegalovirus (CMV) show a strong and reliable response in seropositive individuals, making them excellent assay performance controls.[5][6] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is another widely used positive control that stimulates a response in a large proportion of the general population due to previous exposure to these common viruses.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate T-cell responses to peptide antigens.
IFN-γ ELISpot Assay Protocol
This protocol is adapted from studies measuring antigen-specific T-cell responses.[5][6][9]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Wash and resuspend cells in complete RPMI 1640 medium.
-
Stimulation: Add 2x10^5 PBMCs per well. Add the Uty HY peptide (246-254) or alternative control peptide (e.g., CMV pp65 peptide) at a final concentration of 5-10 µg/mL. Include a negative control (medium alone or an irrelevant peptide) and a positive control for cell viability (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Add the substrate solution and incubate until distinct spots emerge.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol is a generalized procedure for detecting intracellular cytokines by flow cytometry.[7][10]
-
Cell Stimulation: In a 96-well round-bottom plate, stimulate 1-2 x 10^6 PBMCs per well with the Uty HY peptide (246-254) or alternative control (e.g., CEF peptide pool) at 1-2 µg/mL per peptide. Include unstimulated and viability controls.
-
Co-stimulation and Secretion Inhibition: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to quantify the percentage of cytokine-producing T cells.
Visualizing the Underlying Biology
To better understand the mechanisms at play, the following diagrams illustrate the T-cell activation pathway and a suggested workflow for selecting a positive control.
Caption: TCR signaling upon Uty HY peptide recognition.
Caption: Workflow for selecting a positive control.
Conclusion
The Uty HY peptide (246-254) serves as a valuable and physiologically relevant positive control in transplantation studies, particularly in preclinical mouse models. Its ability to elicit a robust and specific T-cell response provides a reliable benchmark for assessing anti-donor immunity. However, for assay validation and as a general performance control in human studies, viral peptide pools like CEF or CMV peptides are often more practical due to the high prevalence of prior exposure in the general population. The choice of the most appropriate positive control will ultimately depend on the specific objectives of the study. This guide provides the necessary information to make an informed decision and to properly design and execute experiments for the assessment of T-cell responses in transplantation research.
References
- 1. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Uty HY Peptide (246-254) and its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell receptor (TCR) recognition of peptide-MHC complexes is paramount. This guide provides a comparative analysis of the immunodominant minor histocompatibility (H-Y) antigen, Uty HY peptide (246-254), and its closely related counterpart, Smcy HY peptide (738-746). By examining their binding affinities, the functional avidity of responding T-cells, and resultant cytokine profiles, we aim to furnish a comprehensive resource for the design and evaluation of T-cell-based immunotherapies.
Executive Summary
The male-specific minor histocompatibility antigen Uty (246-254) presented by the MHC class I molecule H2-Db is a major focus of the cytotoxic T-lymphocyte (CTL) response in female mice immunized against male cells.[1] This immunodominance is influenced by several factors, including the processing of the antigen and the binding affinity of the peptide to the MHC molecule.[1] Another relevant H-Y antigen presented by H2-Db is the Smcy (738-746) peptide. While both peptides can elicit T-cell responses, studies indicate that the response to Uty is dominant over Smcy.[1][2] This guide delves into the available data to compare these two key peptides and provides detailed experimental protocols for their evaluation.
Comparative Analysis of Uty and Smcy Peptides
To facilitate a clear comparison, the following tables summarize the key characteristics of the Uty HY (246-254) and Smcy HY (738-746) peptides.
| Feature | Uty HY (246-254) | Smcy HY (738-746) | Reference |
| Sequence | WMHHNMDLI | KCSRNRQYL | [1][2] |
| MHC Restriction | H2-Db | H2-Db | [1][2] |
| Immunodominance | Dominant | Subdominant | [1][2] |
Quantitative Comparison of T-Cell Responses
| Parameter | Uty HY (246-254) | Smcy HY (738-746) | Notes | Reference |
| Peptide-MHC Binding | Higher Affinity | Lower Affinity | Based on RMA-S surface stabilization assays (unpublished data cited in a published paper). | [1] |
| T-Cell Response Magnitude | Major Response | Robust, but lesser response compared to Uty. | Measured by in vivo cytotoxicity assays and frequency of peptide-specific T-cells. | [1] |
| Cytokine Profile (IFN-γ) | Elicits robust IFN-γ production. | Elicits IFN-γ production. | Direct comparative quantification of cytokine levels upon cross-stimulation is an area for further research. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of T-cell responses to Uty, Smcy, and other potential cross-reactive peptides.
1. In Vivo Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to kill target cells in a living animal.
-
Target Cell Preparation:
-
Prepare splenocytes from syngeneic female mice.
-
Divide the splenocytes into three populations.
-
Pulse one population with the Uty (246-254) peptide (e.g., 1-10 µg/mL).
-
Pulse the second population with the Smcy (738-746) peptide (e.g., 1-10 µg/mL).
-
Leave the third population unpulsed as a control.
-
Label each population with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry.
-
-
Injection:
-
Mix the three labeled target cell populations in equal numbers.
-
Inject the cell mixture intravenously into female mice that have been previously immunized with male cells (to generate anti-HY T-cell responses) and into naïve control female mice.
-
-
Analysis:
-
After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of the three labeled target cell populations.
-
Specific killing is calculated as the percentage reduction of the peptide-pulsed target cell population in immunized mice compared to naïve mice.
-
2. IFN-γ ELISpot Assay
This assay quantifies the frequency of IFN-γ-secreting T-cells upon peptide stimulation.
-
Plate Coating:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare splenocytes from immunized female mice.
-
Add the splenocytes to the wells.
-
Stimulate the cells with the Uty (246-254) peptide, Smcy (738-746) peptide, a positive control (e.g., PMA/Ionomycin), and a negative control (no peptide).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a humidified incubator for 18-24 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Add a substrate that produces a colored precipitate.
-
-
Analysis:
-
Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISpot reader.
-
3. Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing cells.
-
Cell Stimulation:
-
Stimulate splenocytes from immunized mice with the Uty or Smcy peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This allows cytokines to accumulate within the cell.
-
-
Surface Staining:
-
Wash the cells and stain for cell surface markers (e.g., CD8, CD4) with fluorescently labeled antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
-
Analysis:
-
Analyze the cells by flow cytometry to determine the percentage of CD8+ or CD4+ T-cells that are producing specific cytokines in response to the peptides.
-
Signaling Pathways and Experimental Workflows
TCR Signaling Pathway
The engagement of the T-cell receptor with the Uty-H2-Db or Smcy-H2-Db complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Caption: TCR signaling cascade upon peptide-MHC engagement.
Experimental Workflow for T-Cell Cross-Reactivity Analysis
The following diagram illustrates a logical workflow for investigating the cross-reactivity of T-cells stimulated with the Uty HY peptide.
Caption: Workflow for assessing T-cell cross-reactivity.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Uty HY Peptide (246-254) T-cell responses against a known standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the immunogenicity of the minor histocompatibility antigen Uty HY peptide (246-254) against established standards for CD8+ T-cell responses. Due to the absence of publicly available data directly comparing Uty HY (246-254) with standard peptides in the same experimental setting, this guide presents illustrative data compiled from multiple sources. Researchers are strongly encouraged to include these standards as direct comparators within their own experiments for accurate benchmarking.
Introduction to Uty HY Peptide (246-254)
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H-2Db-restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) in mice.[1][2][3][4][5][6][7][8] As a male-specific minor histocompatibility antigen, it is a key target for CD8+ T-cell responses in female mice of the C57BL/6 strain following immunization with male cells.[1][3] Its immunodominance makes it a valuable model antigen for studying T-cell tolerance, graft-versus-host disease, and anti-tumor immunity.[1][5]
Standard Peptides for Benchmarking CD8+ T-Cell Responses
To provide a meaningful comparison for the T-cell responses elicited by the Uty HY peptide, it is essential to benchmark against known standards. This guide proposes two widely accepted standards:
-
SIINFEKL (Ovalbumin 257-264): The SIINFEKL peptide, derived from chicken ovalbumin, is one of the most extensively studied model antigens in mouse immunology.[2][9][10] It is a potent, H-2Kb-restricted epitope that elicits a strong and reproducible CD8+ T-cell response in C57BL/6 mice.[2][9] Its well-defined characteristics make it an excellent positive control for in vivo and in vitro T-cell assays in the murine system.
-
CEF Peptide Pool: The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a mixture of 32 well-defined HLA class I-restricted T-cell epitopes from these common human viruses.[11][12][13][14][15] It serves as a reliable positive control for human T-cell assays, as a majority of the human population has been exposed to these viruses and harbors memory CD8+ T-cells capable of responding to these peptides.[12][13]
Data Presentation: Illustrative Comparison of T-Cell Responses
The following tables present illustrative quantitative data for T-cell responses to Uty HY (246-254), SIINFEKL, and the CEF peptide pool, as measured by IFN-γ ELISpot and Intracellular Cytokine Staining (ICS).
Disclaimer: This data is not from a head-to-head comparison and is compiled from typical results reported in various studies. Absolute values can vary significantly based on experimental conditions, donor variability, and immunization protocols.
Table 1: Illustrative IFN-γ ELISpot Responses
| Peptide Stimulant | System | Typical Response (Spot Forming Units / 10^6 cells) |
| Uty HY (246-254) | Murine (in vivo primed) | 100 - 500 |
| SIINFEKL | Murine (in vivo primed) | 200 - 1000+ |
| CEF Peptide Pool | Human PBMCs | 50 - 800 |
Table 2: Illustrative Intracellular Cytokine Staining (ICS) for IFN-γ
| Peptide Stimulant | System | Typical % of IFN-γ+ CD8+ T-cells |
| Uty HY (246-254) | Murine (in vivo primed) | 0.5% - 2.5% |
| SIINFEKL | Murine (in vivo primed) | 1.0% - 5.0% |
| CEF Peptide Pool | Human PBMCs | 0.1% - 2.0% |
Experimental Protocols
Detailed methodologies for the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are provided below. These protocols are generalized and should be optimized for specific experimental systems.
IFN-γ ELISpot Assay Protocol
This assay quantifies the frequency of IFN-γ-secreting T-cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.
-
Cell Plating: Prepare splenocytes (murine) or peripheral blood mononuclear cells (PBMCs; human) and add 2-5 x 10^5 cells per well.
-
Peptide Stimulation: Add the peptide of interest to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-HRP. After 1 hour, wash again and add a substrate solution (e.g., AEC) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This flow cytometry-based assay identifies and quantifies cytokine-producing cells.
-
Cell Preparation: Prepare 1-2 x 10^6 splenocytes or PBMCs per well in a 96-well round-bottom plate.
-
Peptide Stimulation: Add the peptide of interest at a final concentration of 1-10 µg/mL. Include appropriate negative and positive controls. Co-stimulatory antibodies (e.g., anti-CD28/CD49d) can be added to enhance the response.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercially available kit.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Acquisition and Analysis: Wash the cells and acquire the samples on a flow cytometer. Analyze the data to determine the percentage of IFN-γ-producing cells within the CD8+ T-cell population.
Visualizations
CD8+ T-Cell Activation Pathway
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Experimental Workflow for T-Cell Response Assays
Caption: General experimental workflow for ELISpot and ICS assays.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 6. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 7. genscript.com [genscript.com]
- 8. mbl-chinawide.cn [mbl-chinawide.cn]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autoimmune melanocyte destruction is required for robust CD8+ memory T cell responses to mouse melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to T-Cell Stimulation: The Role of Uty HY Peptide (246-254) and its Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Uty HY peptide (246-254) in various contexts for T-cell stimulation. We delve into its performance as a standalone peptide and in combination with other peptides, offering supporting experimental data and detailed protocols for key assays. This document aims to be a valuable resource for designing and evaluating T-cell-based immunotherapies.
Introduction to Uty HY Peptide (246-254)
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) and is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4] As a male-specific antigen, it is a key target in studies of graft-versus-host disease (GVHD) and as a potential neoantigen in cancer immunotherapy.[2][5] The immunodominance of the Uty HY (246-254) epitope makes it a potent stimulator of cytotoxic T-lymphocyte (CTL) responses.[5]
Performance Comparison of Uty HY (246-254) Peptide Combinations
The efficacy of T-cell stimulation can be significantly influenced by the choice of peptide antigens. Here, we compare the in vivo CTL response elicited by the Uty HY (246-254) peptide alone and in combination with another immunodominant H-Y antigen-derived peptide, Smcy (KCSRNRQYL). The data is derived from studies in female C57BL/6 mice immunized with syngeneic male bone marrow cells.[5]
Table 1: In Vivo Cytotoxic T-Lymphocyte (CTL) Response to H-Y Antigen Peptides
| Peptide Stimulant | Target Cells | Mean % Specific Lysis (± SEM) | Reference |
| Uty HY (246-254) | Splenocytes pulsed with Uty HY (246-254) | 65% (± 5%) | [5] |
| Smcy (738-746) | Splenocytes pulsed with Smcy (738-746) | 40% (± 6%) | [5] |
| Uty + Smcy | Splenocytes pulsed with both peptides | 75% (± 7%) | [5] |
| No Peptide | Unpulsed splenocytes | < 5% | [5] |
Table 2: Frequency of Antigen-Specific CD8+ T-Cells in Peripheral Blood
| Peptide Specificity | Mean % of CD8+ T-Cells (± SEM) | Reference |
| Uty HY (246-254) | 1.8% (± 0.3%) | [5] |
| Smcy (738-746) | 0.9% (± 0.2%) | [5] |
Note: The data indicates that while both peptides induce a specific CTL response, the response to Uty HY (246-254) is quantitatively and qualitatively superior to that of Smcy.[5] When used together, there is a trend towards an enhanced CTL response, suggesting a potential additive effect.
Peptide Cocktails for Broader T-Cell Stimulation
While the direct comparison above focuses on two specific peptides, a broader approach in immunotherapy involves the use of peptide "cocktails" or "pools." These mixtures can contain multiple epitopes from one or more antigens.
Advantages of Peptide Cocktails:
-
Increased Breadth of Response: Targeting multiple epitopes can overcome immune escape variants and be applicable to a more genetically diverse population with different HLA types.
-
Potential for Synergistic Effects: Co-stimulation with multiple peptides may lead to a more robust and durable T-cell response.
Alternative T-Cell Stimulation Methods
For comparative purposes, it is important to consider other common methods of T-cell stimulation:
-
Anti-CD3/CD28 Antibodies: Monoclonal antibodies that bind to the CD3 and CD28 receptors on T-cells, providing a strong, polyclonal (antigen-independent) activation signal.
-
Phytohemagglutinin (PHA): A lectin that also provides a potent, polyclonal stimulation of T-cells.
These methods are often used as positive controls in T-cell activation assays but lack the antigen-specificity required for targeted immunotherapies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate T-cell responses to peptide stimulation.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.
Protocol:
-
Target Cell Preparation:
-
Harvest splenocytes from a syngeneic female mouse.
-
Divide the splenocytes into three populations.
-
Pulse the first population with 10 µg/mL of Uty HY (246-254) peptide for 1 hour at 37°C.
-
Pulse the second population with 10 µg/mL of Smcy peptide for 1 hour at 37°C.
-
Leave the third population unpulsed (control).
-
Label each cell population with a different concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM for Uty-pulsed, 0.5 µM for Smcy-pulsed, and 0.05 µM for unpulsed).
-
Mix the three populations in equal numbers.
-
-
Adoptive Transfer:
-
Inject the mixed target cell population intravenously into immunized and control (naive) female mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the three target cell populations based on their CFSE fluorescence intensity.
-
Calculate the percentage of specific lysis for each peptide-pulsed population relative to the unpulsed control population in immunized versus naive mice.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the quantification of cytokine-producing T-cells at a single-cell level.
Protocol:
-
Cell Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Stimulate the cells in culture for 4-6 hours with the peptide of interest (e.g., 10 µg/mL Uty HY (246-254)).
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 2-4 hours of incubation to trap cytokines intracellularly.
-
Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or mild detergent).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ or CD4+ T-cells producing specific cytokines in response to peptide stimulation.
-
ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to detect and quantify cytokine-secreting cells.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Incubate overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate and block non-specific binding sites.
-
Add isolated PBMCs or splenocytes to the wells.
-
Add the stimulating peptide (e.g., Uty HY (246-254)) to the appropriate wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Incubate, then wash.
-
-
Spot Development:
-
Add a substrate that will be converted by the enzyme into a colored precipitate.
-
Stop the reaction when distinct spots appear.
-
Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizations
Experimental Workflow for Comparing T-Cell Responses
Caption: Workflow for comparing T-cell responses to different peptide stimulation strategies.
Simplified T-Cell Activation Pathway
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uty HY Peptide (246-254) Suppliers for Research Applications
For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. The Uty HY peptide (246-254), a crucial component in immunological research, is offered by several suppliers. This guide provides an objective, data-driven comparison of various suppliers, focusing on key performance metrics such as purity, stability, and biological activity. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.
Supplier and Product Specification Overview
A critical first step in selecting a peptide supplier is to compare their product specifications. The following table summarizes the publicly available data for Uty HY Peptide (246-254) from several prominent suppliers.
| Supplier | Product Number | Stated Purity | Formulation | Storage Conditions |
| MedChemExpress | HY-P1917A | 99.87%[1] | TFA salt | -80°C for 6 months, -20°C for 1 month[2] |
| NovoPro Bioscience | 319134 | 95.82%[3] | Lyophilized powder | -20°C or below[3] |
| GenScript | RP20261 | >95%[4] | Lyophilized | -20°C[4] |
| Biosynth | CRB1000446 | Not specified | Not specified | <-15°C[5] |
| BOC Sciences | BAT-009381 | Not specified | Not specified | -20°C[] |
| Anaspec | AS-61045 | Not specified | Not specified | Not specified |
Note: The absence of a specified purity from a supplier does not necessarily indicate lower quality, but rather a lack of publicly available information. Researchers are encouraged to request certificates of analysis for detailed specifications.
Experimental Protocols for Performance Evaluation
To facilitate a rigorous comparison of Uty HY Peptide (246-254) from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the critical quality attributes of the peptide: purity, stability, and biological activity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the Uty HY peptide (246-254) from different suppliers by separating the main peptide from any synthesis-related impurities.
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide from each supplier in HPLC-grade water or a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
-
Stability Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To evaluate the stability of the Uty HY peptide (246-254) from different suppliers under various storage conditions.
Methodology:
-
Sample Preparation and Storage:
-
Reconstitute the peptide from each supplier in a relevant buffer (e.g., PBS, pH 7.4) to a concentration of 1 mg/mL.
-
Aliquot the solutions and store them under different conditions:
-
-20°C (frozen).
-
4°C (refrigerated).
-
Room temperature (e.g., 22°C).
-
-
Include a set of samples for freeze-thaw cycle analysis (e.g., 5 cycles of freezing at -20°C and thawing at room temperature).
-
-
LC-MS Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by LC-MS.
-
Use an LC method similar to the HPLC purity analysis to separate the peptide and its degradation products.
-
The mass spectrometer should be set to detect the molecular weight of the intact Uty HY peptide (1196.4 g/mol )[3][4] and any potential degradation products (e.g., resulting from oxidation or deamidation).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the initial time point (T=0) for each storage condition.
-
Identify and quantify major degradation products.
-
Biological Activity Assessment: In Vitro T-Cell Activation Assay
Objective: To compare the ability of Uty HY peptide (246-254) from different suppliers to activate specific T-cells in vitro. This can be measured through cytokine secretion (e.g., IFN-γ) or T-cell proliferation.
Methodology:
-
Cell Culture:
-
Use a Uty HY (246-254)-specific T-cell line or primary T-cells isolated from a relevant mouse model.
-
Use antigen-presenting cells (APCs), such as splenocytes or dendritic cells, from a compatible mouse strain (e.g., C57BL/6).
-
-
Peptide Stimulation:
-
Plate APCs in a 96-well plate.
-
Add varying concentrations of the Uty HY peptide from each supplier to the wells (e.g., ranging from 0.1 to 10 µg/mL).
-
Incubate for 2-4 hours to allow for peptide loading onto MHC class I molecules.
-
Add the Uty HY-specific T-cells to the wells.
-
Co-culture the cells for 24-72 hours.
-
-
Readout:
-
ELISA or ELISpot for IFN-γ: Measure the concentration of IFN-γ in the culture supernatant (ELISA) or the number of IFN-γ secreting cells (ELISpot).
-
Proliferation Assay (e.g., CFSE or BrdU): Measure the proliferation of T-cells in response to peptide stimulation.
-
-
Data Analysis:
-
Generate dose-response curves for each supplier's peptide.
-
Compare the EC50 values (the concentration of peptide that induces 50% of the maximal response) to determine the relative potency of the peptides.
-
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comparative evaluation of peptide suppliers.
Caption: Uty HY peptide-mediated T-cell activation pathway.
Conclusion and Recommendations
Based on the available data, MedChemExpress provides the highest stated purity for the Uty HY Peptide (246-254). However, for critical applications, it is strongly recommended that researchers perform their own in-house validation using the protocols outlined in this guide. The choice of supplier should be based on a combination of factors including purity, stability under experimental conditions, and biological activity, in addition to cost and customer support. By conducting a thorough head-to-head comparison, researchers can ensure the selection of a high-quality peptide that will contribute to the validity and success of their research endeavors.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Uty HY Peptide (246-254) (TFA)
For Immediate Implementation by Laboratory Professionals
The responsible disposal of laboratory reagents is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Uty HY Peptide (246-254) (TFA), tailored for researchers, scientists, and drug development professionals. Due to the presence of Trifluoroacetic acid (TFA), this product requires handling as hazardous chemical waste.
While the Safety Data Sheet (SDS) for Uty HY Peptide (246-254) (TFA) indicates that specific disposal data is not available, the hazardous nature of the TFA component necessitates stringent disposal protocols.[1] Adherence to the following procedures, in conjunction with your institution's Environmental Health & Safety (EHS) guidelines, is mandatory.
I. Hazard Assessment and Essential Precautions
Uty HY Peptide (246-254) is a synthetic peptide. While its own toxicological properties are not fully characterized, the accompanying Trifluoroacetic acid (TFA) is a corrosive substance, harmful if inhaled, and can cause severe skin burns and eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects. Therefore, all waste containing this product must be treated as hazardous.
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Wear safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat is required to prevent skin contact.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of Uty HY Peptide (246-254) (TFA) is the complete avoidance of release into the environment. Do not dispose of this material down the drain or in regular solid waste.
A. Liquid Waste (Peptide Solutions)
-
Segregation: All solutions containing Uty HY Peptide (246-254) (TFA) must be collected as hazardous chemical waste.
-
Inactivation (Recommended): To add a layer of safety, chemical degradation of the peptide through hydrolysis is recommended.
-
Transfer the liquid peptide waste to a designated, compatible waste container (e.g., glass or polyethylene).
-
Under a chemical fume hood, add a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) to the waste.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.
-
-
Neutralization: After inactivation, the corrosivity (B1173158) of the waste must be addressed.
-
Slowly add a neutralizing agent while stirring. For acidic solutions (from HCl inactivation or the inherent TFA), use a weak base like sodium bicarbonate. For basic solutions (from NaOH inactivation), use a weak acid.
-
Monitor the pH of the solution, aiming for a neutral range of 6.0-8.0.
-
-
Collection: The neutralized solution must still be collected as hazardous waste.
-
Transfer the final solution into a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical names of the contents (including Uty HY Peptide (246-254) and Trifluoroacetic acid), and the approximate concentrations.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, pending collection by your institution's EHS department.
B. Solid Waste
-
Collection: All solid waste contaminated with Uty HY Peptide (246-254) (TFA), including empty vials, pipette tips, gloves, and absorbent materials from spill clean-ups, must be collected in a designated solid hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.
-
Storage: Store the sealed solid waste container in the designated satellite accumulation area for pickup by EHS.
III. Data Summary for Disposal Procedures
The following table provides a quick reference for the key quantitative parameters involved in the disposal of Uty HY Peptide (246-254) (TFA).
| Parameter | Value/Recommendation | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and degrade the peptide component. |
| Inactivation Time | Minimum 24 hours | To ensure complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | To reduce the corrosivity of the waste before final disposal. |
| Waste Segregation | Mandatory | To prevent the mixing of incompatible waste streams and ensure proper handling. |
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general experimental workflow involving a synthetic peptide and the logical decision-making process for its proper disposal.
Caption: General experimental workflow leading to the generation of peptide waste.
Caption: Decision-making workflow for the disposal of Uty HY Peptide (246-254) (TFA).
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Uty HY Peptide (246-254) (TFA), thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS protocols.
References
Personal protective equipment for handling Uty HY Peptide (246-254) (TFA)
Essential Safety and Handling Guide for Uty HY Peptide (246-254) (TFA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uty HY Peptide (246-254) (TFA). The procedures outlined below are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical Identifier:
-
Product Name: Uty HY Peptide (246-254) (TFA)
-
Sequence: H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[1]
-
Molecular Formula: C₅₃H₇₇N₁₅O₁₃S₂[1]
-
Molecular Weight: 1196.4 g/mol [1]
-
CAS Number: 76-05-1 (for Trifluoroacetic acid)
Uty HY Peptide (246-254) is a synthetic peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[2][3] It is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using high-performance liquid chromatography (HPLC).[1][4] While the peptide itself has not been fully characterized for its hazards, the primary safety concerns are associated with the TFA counter-ion.
Hazard Identification and Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid that poses significant health risks upon exposure.[5][6] It can cause severe skin burns, eye damage, and is harmful if inhaled.[5][7][8]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Uty HY Peptide (246-254) (TFA), particularly when in its lyophilized powder form or when preparing solutions. All handling should be conducted within a certified chemical fume hood.[5][7]
| PPE Category | Item | Specifications and Requirements |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be tight-sealing and conform to ANSI Z87.1 standards.[9] |
| Face Shield | Recommended in addition to safety goggles, especially when handling larger quantities or when there is a significant splash hazard.[9] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[5][9] For handling larger volumes or for prolonged contact, heavy-duty gloves such as butyl rubber or Viton are recommended.[5] Double gloving is advised.[9][10] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[7][9] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized peptide to prevent inhalation of dust particles.[9] If used outside a fume hood, a full-face respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Weighing and Reconstitution:
-
Wear all required PPE, including respiratory protection.[9]
-
Carefully weigh the desired amount of the lyophilized powder in the fume hood. Avoid creating dust.[9]
-
To reconstitute, refer to the manufacturer's Certificate of Analysis for the appropriate solvent.[9] For peptides with residues prone to oxidation (like Trp and Met in this peptide), use oxygen-free buffers.[9] Sonication can aid dissolution, but avoid excessive heat.[9]
-
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[9][11][12]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[9] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately move to a safety shower or other water source and rinse the affected area for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[5][13] |
| Eye Contact | Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13] |
| Spill | For minor spills (<500 mL), alert personnel, ensure the area is well-ventilated, and absorb the spill with an inert material like vermiculite (B1170534) or sand.[5][7][13] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5][13] |
Disposal Plan
All waste containing Uty HY Peptide (246-254) (TFA) must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused peptide powder and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14] |
| Liquid Waste | Solutions containing the peptide must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[14] Never pour down the drain.[5][7] |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.[14] |
Waste Container Labeling and Storage:
-
All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[7][14]
-
Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as bases and oxidizers.[5][7]
-
Keep containers securely closed when not in use.[7]
-
Arrange for waste pickup through your institution's EHS department.[14]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling Uty HY Peptide (246-254) (TFA) in a laboratory setting.
Caption: Workflow for handling Uty HY Peptide (246-254) (TFA).
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. amherst.edu [amherst.edu]
- 11. peptide.com [peptide.com]
- 12. genscript.com [genscript.com]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
